molecular formula C21H30N2O4 B15615833 Luvesilocin CAS No. 2756001-39-3

Luvesilocin

货号: B15615833
CAS 编号: 2756001-39-3
分子量: 374.5 g/mol
InChI 键: LSDOIAGGRBGDJJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Luvesilocin is a useful research compound. Its molecular formula is C21H30N2O4 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

2756001-39-3

分子式

C21H30N2O4

分子量

374.5 g/mol

IUPAC 名称

5-[[3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-yl]oxy]-5-oxopentanoic acid

InChI

InChI=1S/C21H30N2O4/c1-14(2)23(15(3)4)12-11-16-13-22-17-7-5-8-18(21(16)17)27-20(26)10-6-9-19(24)25/h5,7-8,13-15,22H,6,9-12H2,1-4H3,(H,24,25)

InChI 键

LSDOIAGGRBGDJJ-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Comparative Pharmacology of Luvesilocin, 4-HO-DiPT, and Psilocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of psychedelic research is rapidly evolving, with a renewed focus on the therapeutic potential of tryptamine (B22526) derivatives. Among these, psilocin, the active metabolite of psilocybin, has been extensively studied. More recently, novel tryptamines such as 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) and its prodrug, Luvesilocin (4-glutaryloxy-N,N-diisopropyltryptamine), have garnered interest due to their distinct pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth comparison of this compound, 4-HO-DiPT, and psilocin, focusing on their chemical relationships, receptor pharmacology, and metabolic pathways.

Chemical Structures and Prodrug Relationship

Psilocin (4-hydroxy-N,N-dimethyltryptamine) is the primary psychoactive metabolite of psilocybin, which is rapidly dephosphorylated in the body.[1] Similarly, this compound is a prodrug that is metabolized to its active form, 4-HO-DiPT.[1] The core structural difference between psilocin and 4-HO-DiPT lies in the N,N-dialkyl substituents on the ethylamine (B1201723) side chain: dimethyl for psilocin and diisopropyl for 4-HO-DiPT. This structural alteration significantly influences their pharmacological properties.

Figure 1: Chemical structures of this compound, 4-HO-DiPT, and Psilocin.

The metabolic conversion of these prodrugs is a critical step in their bioactivation. Psilocybin is dephosphorylated by alkaline phosphatases, primarily in the gut and liver, to yield psilocin.[2] this compound, a glutaryl ester of 4-HO-DiPT, is hydrolyzed by esterases to release the active 4-HO-DiPT.

G Metabolic Activation Pathways This compound This compound 4-HO-DiPT 4-HO-DiPT This compound->4-HO-DiPT Esterase Hydrolysis Psilocybin Psilocybin Psilocin Psilocin Psilocybin->Psilocin Alkaline Phosphatase Dephosphorylation

Figure 2: Metabolic conversion of prodrugs to their active forms.

Comparative Receptor Pharmacology

The primary mechanism of action for both psilocin and 4-HO-DiPT is agonism at serotonin (B10506) receptors, particularly the 5-HT2A subtype, which is responsible for their psychedelic effects.[1] However, their binding affinities and functional potencies at various serotonin receptors differ, leading to distinct pharmacological profiles. 4-HO-DiPT is reported to be more selective for the 5-HT2A receptor compared to psilocin.[3]

Receptor Binding Affinities (Ki, nM)

The following table summarizes the binding affinities (Ki values) of 4-HO-DiPT and psilocin at various human serotonin receptors. Lower Ki values indicate higher binding affinity.

Receptor4-HO-DiPT (Ki, nM)Psilocin (Ki, nM)
5-HT1A>10,000160
5-HT1DLow nanomolar220
5-HT2ASubmicromolar47
5-HT2BSubmicromolar13
5-HT2C1,72539
SERTSubmicromolar4,300

Data compiled from multiple sources.[3][4][5]

Functional Potency (EC50, nM)

The functional potency, measured as the half-maximal effective concentration (EC50), indicates the concentration of the compound required to elicit 50% of its maximal effect. The table below shows the EC50 values for 4-HO-DiPT and psilocin at the human 5-HT2A and 5-HT2C receptors in a calcium mobilization assay.

Receptor4-HO-DiPT (EC50, nM)Psilocin (EC50, nM)
5-HT2A1-1010
5-HT2C6,400-

Data compiled from multiple sources.[3][6][7][8]

Signaling Pathways

Activation of the 5-HT2A receptor by psilocin and 4-HO-DiPT initiates a downstream signaling cascade primarily through the Gαq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses.

G 5-HT2A Receptor Signaling Pathway Psilocin / 4-HO-DiPT Psilocin / 4-HO-DiPT 5-HT2A Receptor 5-HT2A Receptor Psilocin / 4-HO-DiPT->5-HT2A Receptor Gaq Gαq 5-HT2A Receptor->Gaq PLC Phospholipase C (PLC) Gaq->PLC PIP2 PIP2 PLC->PIP2 IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular Response Cellular Response Ca2->Cellular Response PKC->Cellular Response

Figure 3: Simplified 5-HT2A receptor/Gαq signaling cascade.

Pharmacokinetics

The pharmacokinetic profiles of psilocin and 4-HO-DiPT, following administration of their respective prodrugs, show notable differences, particularly in their onset and duration of action.

ParameterThis compound (subcutaneous)4-HO-DiPT (from this compound)Psilocybin (oral)Psilocin (from Psilocybin)
Tmax ---1.8 - 4 h
Cmax ---8.2 - 21 ng/mL
Elimination Half-life -2.7 - 4.1 h-1.4 - 4 h
Duration of Effects -~3.6 h-4 - 6 h

Data compiled from multiple sources.[1][2][9][10][11]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT2A) are prepared from cell cultures or brain tissue homogenates.

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[12]

Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of a compound as an agonist at a Gq-coupled receptor.

Methodology:

  • Cell Culture: Cells stably expressing the target Gq-coupled receptor (e.g., 5-HT2A) are cultured in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated.[13]

LC-MS/MS Quantification in Plasma

Objective: To quantify the concentration of a drug and its metabolites in plasma samples.

Methodology:

  • Sample Preparation: Plasma samples are subjected to protein precipitation, followed by liquid-liquid or solid-phase extraction to isolate the analytes of interest. An internal standard is added for quantification.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system, where the analytes are separated on a chromatographic column.

  • Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer (MS/MS). The molecules are ionized, and specific parent-product ion transitions are monitored for each analyte and the internal standard.

  • Quantification: The peak areas of the analytes are compared to that of the internal standard to determine their concentrations based on a standard curve.[14][15]

Mouse Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo 5-HT2A receptor agonist activity of a compound, which is a behavioral proxy for hallucinogenic potential in humans.[16]

Methodology:

  • Animal Acclimation: Mice are acclimated to the testing environment.

  • Compound Administration: The test compound or vehicle is administered to the mice, typically via intraperitoneal injection.

  • Observation: The mice are observed for a defined period, and the number of head twitches (rapid, side-to-side head movements) is counted by a trained observer or an automated system.

  • Data Analysis: The dose-response relationship for the induction of head twitches is determined.[17][18]

G Experimental Workflow for Compound Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization Receptor Binding Assay (Ki) Receptor Binding Assay (Ki) Pharmacodynamic Profile Pharmacodynamic Profile Receptor Binding Assay (Ki)->Pharmacodynamic Profile Functional Assay (EC50) Functional Assay (EC50) Functional Assay (EC50)->Pharmacodynamic Profile HTR Assay (Behavioral Proxy) HTR Assay (Behavioral Proxy) In Vivo Efficacy In Vivo Efficacy HTR Assay (Behavioral Proxy)->In Vivo Efficacy Pharmacokinetic Study (LC-MS/MS) Pharmacokinetic Study (LC-MS/MS) ADME Profile ADME Profile Pharmacokinetic Study (LC-MS/MS)->ADME Profile Test Compound Test Compound Test Compound->Receptor Binding Assay (Ki) Test Compound->Functional Assay (EC50) Test Compound->HTR Assay (Behavioral Proxy) Test Compound->Pharmacokinetic Study (LC-MS/MS) Lead Optimization Lead Optimization Pharmacodynamic Profile->Lead Optimization In Vivo Efficacy->Lead Optimization ADME Profile->Lead Optimization

Figure 4: A typical workflow for the preclinical characterization of novel tryptamines.

Conclusion

This compound and its active metabolite 4-HO-DiPT represent a distinct pharmacological profile compared to the classic psychedelic psilocin. The key differences lie in the N,N-diisopropyl substitution of 4-HO-DiPT, which appears to confer greater selectivity for the 5-HT2A receptor. This selectivity, combined with a potentially shorter duration of action, makes this compound and 4-HO-DiPT compounds of significant interest for the development of novel psychedelic-assisted therapies. Further research is warranted to fully elucidate the therapeutic implications of these pharmacological distinctions.

References

An In-depth Technical Guide to the Pharmacological Profile of Luvesilocin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Luvesilocin, also known by its developmental codes RE104 and FT-104, is a novel tryptamine (B22526) psychedelic currently under investigation for the treatment of psychiatric disorders, including postpartum and treatment-resistant depression.[1] It is a synthetically derived prodrug designed to deliver the pharmacologically active molecule 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) with improved pharmacokinetic properties.[1][2] As of September 2025, this compound has advanced to Phase 2 clinical trials, with a Phase 3 trial anticipated for 2026.[1][3]

This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, receptor binding affinity, pharmacokinetics, and the experimental methodologies used for its characterization.

Pharmacodynamics: Mechanism of Action

This compound itself is pharmacologically inactive.[4] Its therapeutic and psychoactive effects are attributable to its active metabolite, 4-HO-DiPT.[1][2] Following administration, this compound is metabolized to 4-HO-DiPT, a structural analog of the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT).[1][2]

4-HO-DiPT functions as a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT2A receptor.[1][2] The activation of the 5-HT2A receptor is widely considered to be the primary mechanism underlying the hallucinogenic and psychedelic effects of serotonergic tryptamines.[1][2][4] The interaction of 4-HO-DiPT with the 5-HT2A receptor initiates a cascade of intracellular signaling events, leading to alterations in neuronal activity and the characteristic subjective effects associated with psychedelics.

The antidepressant effects of serotonergic psychedelics are also believed to be mediated primarily through the agonism of the 5-HT2A receptor.[4] In preclinical studies, 4-HO-DiPT has been shown to produce the head-twitch response (HTR) in rodents, a behavioral model considered a proxy for psychedelic effects in humans.[1][2] Furthermore, in drug discrimination tests, 4-HO-DiPT fully substituted for the known psychedelic drug DOM, indicating a similar mechanism of action.[1]

Luvesilocin_Metabolism This compound This compound (RE104) (Prodrug) Metabolism Metabolism (Esterase Activity) This compound->Metabolism Active_Metabolite 4-HO-DiPT (Active Metabolite) Metabolism->Active_Metabolite

Metabolic conversion of this compound to its active form, 4-HO-DiPT.

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like 4-HO-DiPT typically leads to the engagement of Gq/11 proteins. This initiates the phospholipase C (PLC) signaling cascade, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to downstream modulation of neuronal excitability and gene expression.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4_HO_DiPT 4-HO-DiPT 5HT2A_Receptor 5-HT2A Receptor 4_HO_DiPT->5HT2A_Receptor Binds to Gq_G11 Gq/G11 5HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Effects (Neuronal Excitability, Gene Expression) Ca2_release->Downstream PKC_activation->Downstream

Simplified 5-HT2A receptor signaling cascade initiated by 4-HO-DiPT.

Quantitative Pharmacological Data

The binding affinities of this compound and its active metabolite, 4-HO-DiPT, for serotonin receptors have been quantified. This data is crucial for understanding the potency and selectivity of the compound.

CompoundReceptorKᵢ (nM)IC₅₀ (nM)
This compound (RE104) 5-HT2A43005700
5-HT2B18003600
4-HO-DiPT 5-HT2A120150
Table 1: Receptor Binding Affinity Data for this compound and 4-HO-DiPT.[4]

In a 5-HT2A agonist inositol phosphate (B84403) functional assay, this compound was found to be inactive, with an EC50 greater than 30,000 nM, confirming its status as a prodrug with extremely low potency at the 5-HT2A receptor.[4]

Pharmacokinetics

Pharmacokinetic studies have been conducted to determine the absorption, distribution, metabolism, and excretion of this compound and 4-HO-DiPT.

ParameterThis compound (RE104)4-HO-DiPT (from this compound)
Route of Administration Oral, Subcutaneous Injection-
Elimination Half-Life (s.c.) 0.43–0.64 hours2.7–4.1 hours
Duration of Action (s.c.) ~3.6 hours-
Table 2: Pharmacokinetic Parameters of this compound and its Active Metabolite 4-HO-DiPT.[1][2]

The shorter duration of action compared to other psychedelics like psilocybin is a key feature of this compound being explored for its therapeutic potential, as it may reduce the clinical resource burden.[3][4]

Experimental Protocols

The characterization of this compound's pharmacological profile has involved several key experimental methodologies.

Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound and 4-HO-DiPT for serotonin receptors.

  • Methodology: Standardized radioligand inhibition binding assays were conducted. These assays measure the ability of the test compound (this compound or 4-HO-DiPT) to displace a radiolabeled ligand that is known to bind to the target receptor (e.g., 5-HT2A, 5-HT2B). The inhibition of the binding of the radioligand [¹²⁵I]DOI was used to determine the binding affinities.[4] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which is then used to calculate the Ki value.

Radioligand_Binding_Assay cluster_assay Assay Components Receptor Receptor Preparation (e.g., 5-HT2A) Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand ([¹²⁵I]DOI) Radioligand->Incubation Test_Compound Test Compound (this compound or 4-HO-DiPT) Test_Compound->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Measurement Measurement of Radioactivity Separation->Measurement Analysis Data Analysis (IC₅₀ and Ki determination) Measurement->Analysis

Workflow for a competitive radioligand binding assay.

Functional Assays

  • Objective: To determine the functional activity (agonist, antagonist, etc.) and potency (EC₅₀) of a compound at a specific receptor.

  • Methodology: A 5-HT2A agonist inositol phosphate functional assay was utilized.[4] This assay measures the accumulation of inositol phosphate, a downstream second messenger produced upon the activation of the Gq-coupled 5-HT2A receptor. An increase in inositol phosphate levels in the presence of the test compound indicates agonist activity. The concentration of the compound that produces 50% of the maximal response is the EC₅₀ value.

In Vivo Behavioral Assays

  • Head-Twitch Response (HTR) in Rodents:

    • Objective: To assess the in vivo psychedelic-like activity of a compound.

    • Methodology: Rodents (typically mice or rats) are administered the test compound, and the frequency of a characteristic, rapid, side-to-side head movement (head-twitch) is quantified. This behavior is known to be mediated by 5-HT2A receptor activation and is a reliable predictor of hallucinogenic potential in humans.[1][2][4]

  • Forced Swim Test (FST) in Rats:

    • Objective: To evaluate the antidepressant-like effects of a compound.

    • Methodology: Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. A reduction in immobility time is interpreted as an antidepressant-like effect. This compound was assessed in this model, and a significant decrease in mean immobility time was observed at 7, 14, and 28 days post-administration.[4]

Clinical Development

This compound is currently in Phase 2 clinical trials for the treatment of postpartum depression.[1][3] The primary advantage being investigated is its shorter duration of psychedelic effects (3 to 4 hours) compared to psilocybin, which may offer a more practical therapeutic window for clinical use.[3]

This compound is a promising psychedelic prodrug with a well-defined pharmacological profile centered on its conversion to the active 5-HT2A receptor agonist, 4-HO-DiPT. Its distinct pharmacokinetic properties, particularly its shorter duration of action, position it as a potentially valuable therapeutic agent in the evolving landscape of psychedelic medicine. Further clinical investigation will be critical in determining its safety and efficacy in treating various psychiatric disorders.

References

An In-depth Technical Guide on the Effects of Psilocin on the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research for the compound "Luvesilocin" yielded no publicly available scientific data. This guide has been prepared on the effects of Psilocin , a well-researched psychedelic compound, on the 5-HT2A receptor, as a representative example of a substance with a similar pharmacological target.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the interaction of psilocin, the active metabolite of psilocybin, with the serotonin (B10506) 2A (5-HT2A) receptor. The document includes quantitative data on binding affinity and functional activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Psilocin is a classic psychedelic tryptamine (B22526) and the primary psychoactive metabolite of psilocybin, which is found in mushrooms of the Psilocybe genus. Its profound effects on perception, mood, and cognition are primarily mediated through its agonist activity at the serotonin 2A receptor (5-HT2A), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Understanding the nuanced interactions between psilocin and the 5-HT2A receptor is crucial for the development of novel therapeutics for a range of neuropsychiatric disorders.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of psilocin's interaction with the 5-HT2A receptor.

Table 1: Radioligand Binding Affinity of Psilocin for the 5-HT2A Receptor
CompoundReceptorRadioligandPreparationKᵢ (nM)Reference
PsilocinHuman 5-HT2A[¹²⁵I]DOIRat Cortex~6[1]
PsilocinHuman 5-HT2ANot SpecifiedHuman Brain120-173[2]
PsilocinMouse 5-HT2ANot SpecifiedMouse Brain120-173[2]

Note: Kᵢ values can vary depending on the experimental conditions, including the radioligand used and the tissue/cell preparation.

Table 2: Functional Activity of Psilocin at the 5-HT2A Receptor
AssayPathwayCell LineParameterValueReference
Gαq Dissociation (BRET)GαqHEK293TEC₅₀Not explicitly stated[3][4]
Eₘₐₓ (% of 5-HT)Not explicitly stated, but shown to be a partial agonist[3][4]
β-arrestin2 Recruitment (BRET)β-arrestinHEK293TEC₅₀Not explicitly stated[3][4]
Eₘₐₓ (% of 5-HT)Slightly less efficacy compared to Gαq activation[3][4]
Calcium FluxGαqSH-SY5YEC₅₀Not explicitly stated[2]
Eₘₐₓ (% of 5-HT)Not explicitly stated, but shown to elicit a response[2]

Note: A comparative study using a BRET assay indicated that psilocin is a partial agonist for both Gαq dissociation and β-arrestin2 recruitment, with a slight bias towards the Gαq pathway. However, precise EC₅₀ and Eₘₐₓ values from this single comparative study were not available in the reviewed literature. The psychedelic effects of compounds like psilocin are thought to be primarily mediated by the Gαq signaling pathway[5][6].

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of psilocin with the 5-HT2A receptor.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a competitive binding assay to determine the binding affinity (Kᵢ) of psilocin for the 5-HT2A receptor using [³H]ketanserin, a well-characterized antagonist radioligand.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from brain tissue known to express the receptor (e.g., cortex).

  • Radioligand: [³H]ketanserin.

  • Test Compound: Psilocin.

  • Non-specific Ligand: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., spiperone (B1681076) or unlabeled ketanserin).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add assay buffer, [³H]ketanserin (at a concentration near its K₋), and membrane preparation.

    • Non-specific Binding: Add non-specific ligand, [³H]ketanserin, and membrane preparation.

    • Competitive Binding: Add serial dilutions of psilocin, [³H]ketanserin, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the psilocin concentration. Determine the IC₅₀ value (the concentration of psilocin that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Gαq-Mediated Calcium Flux Assay

This protocol describes a method to measure the functional activation of the Gαq pathway by psilocin through the quantification of intracellular calcium mobilization.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293, CHO, or SH-SY5Y).

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or a commercially available calcium assay kit.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Test Compound: Psilocin.

  • Control Agonist: Serotonin (5-HT).

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Plate the cells in the microplates and allow them to adhere and grow to a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Add serial dilutions of psilocin or the control agonist (5-HT) to the wells.

  • Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically over a period of time (e.g., 1-3 minutes).

  • Data Analysis: Determine the peak fluorescence response for each concentration of psilocin. Plot the peak response against the logarithm of the psilocin concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values. Efficacy is often expressed as a percentage of the maximal response to the control agonist, 5-HT.

β-arrestin Recruitment Assay (BRET)

This protocol details a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin2 to the 5-HT2A receptor upon activation by psilocin.

Materials:

  • Cell Line: A cell line suitable for transfection (e.g., HEK293T).

  • Expression Plasmids:

    • A plasmid encoding the human 5-HT2A receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc8).

    • A plasmid encoding β-arrestin2 fused to a BRET acceptor (e.g., Venus or YFP).

  • Transfection Reagent.

  • Cell Culture Medium.

  • Assay Buffer: HBSS or similar.

  • BRET Substrate: Coelenterazine h or a suitable analog.

  • Test Compound: Psilocin.

  • Control Agonist: Serotonin (5-HT).

  • 96- or 384-well white-walled, white-bottom plates.

  • Luminometer capable of measuring dual-wavelength emissions.

Procedure:

  • Transfection: Co-transfect the cells with the 5-HT2A-Rluc8 and Venus-β-arrestin2 plasmids.

  • Cell Plating: Plate the transfected cells into the microplates and allow them to express the fusion proteins (typically 24-48 hours).

  • Assay Initiation: On the day of the assay, replace the culture medium with assay buffer.

  • Compound Addition: Add serial dilutions of psilocin or the control agonist (5-HT) to the wells and incubate for a specified time (e.g., 5-15 minutes) at 37°C.

  • Substrate Addition: Add the BRET substrate to each well.

  • BRET Measurement: Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using the luminometer.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the psilocin concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Mandatory Visualizations

Signaling Pathways

Gq_signaling Psilocin Psilocin HTR2A 5-HT2A Receptor Psilocin->HTR2A binds Gq Gαq HTR2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: Psilocin-mediated activation of the 5-HT2A receptor Gαq signaling pathway.

Barr_signaling Psilocin Psilocin HTR2A 5-HT2A Receptor Psilocin->HTR2A binds GRK GRK HTR2A->GRK activates P_HTR2A Phosphorylated 5-HT2A Receptor GRK->HTR2A phosphorylates Barr2 β-arrestin2 P_HTR2A->Barr2 recruits Internalization Receptor Internalization Barr2->Internalization Signaling β-arrestin-mediated Signaling (e.g., ERK) Barr2->Signaling

Caption: Psilocin-induced β-arrestin2 recruitment to the 5-HT2A receptor.

Experimental Workflows

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubate Incubate Membranes, Radioligand & Psilocin prep_membranes->incubate prep_ligands Prepare Radioligand & Psilocin Dilutions prep_ligands->incubate filtrate Filter to Separate Bound/Free Ligand incubate->filtrate wash Wash Filters filtrate->wash count Count Radioactivity wash->count analyze Calculate Specific Binding count->analyze plot Plot Competition Curve analyze->plot calculate Determine IC₅₀ and Kᵢ plot->calculate

Caption: Workflow for a competitive radioligand binding assay.

functional_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate 5-HT2A-expressing Cells load_dye Load with Calcium Dye (for Ca²⁺ Assay) or Transfect (for BRET) plate_cells->load_dye add_compound Add Psilocin (and Substrate for BRET) load_dye->add_compound measure Measure Fluorescence or Luminescence add_compound->measure plot Plot Dose-Response Curve measure->plot calculate Determine EC₅₀ and Eₘₐₓ plot->calculate

Caption: Generalized workflow for functional cell-based assays (Calcium Flux or BRET).

References

Luvesilocin (4-GO-DiPT): A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luvesilocin (4-GO-DiPT), a novel prodrug of the psychedelic tryptamine (B22526) 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), is currently under investigation for its therapeutic potential in treating various psychiatric disorders, including postpartum and treatment-resistant depression.[1][2] Its unique pharmacological profile, characterized by a rapid onset and shorter duration of action compared to classic psychedelics like psilocybin, has positioned it as a compound of significant interest in the field of neurotherapeutics.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, pharmacology, and key experimental methodologies associated with this compound and its active metabolite, 4-HO-DiPT.

Chemical Structure and Physicochemical Properties

This compound, chemically named 1-[3-[2-[Bis(1-methylethyl)amino]ethyl]-1H-indol-4-yl] pentanedioate, is a glutaryl ester prodrug of 4-HO-DiPT.[2] The addition of the glutarate moiety enhances its aqueous solubility, making it suitable for parenteral administration.[4] Upon administration, this compound is rapidly metabolized to its active form, 4-HO-DiPT.[2]

Table 1: Physicochemical Properties of this compound (4-GO-DiPT) and 4-HO-DiPT

PropertyThis compound (4-GO-DiPT)4-HO-DiPT
IUPAC Name 1-[3-[2-[Bis(1-methylethyl)amino]ethyl]-1H-indol-4-yl] pentanedioate3-[2-(diisopropylamino)ethyl]-1H-indol-4-ol
Synonyms RE104, FT-104, 4-Glutaryloxy-N,N-diisopropyltryptamineIprocin, 4-Hydroxy-N,N-diisopropyltryptamine
Molecular Formula C21H30N2O4C16H24N2O
Molar Mass 390.48 g/mol 260.38 g/mol
CAS Number 2756001-39-3132328-45-1
Appearance White to off-white solidCrystalline solid
Solubility High aqueous solubilityLimited aqueous solubility

Synthesis

The synthesis of this compound (4-GO-DiPT) involves the esterification of 4-HO-DiPT with glutaric anhydride (B1165640). The synthesis of the active metabolite, 4-HO-DiPT, can be achieved through a multi-step process starting from 4-benzyloxyindole (B23222).

Experimental Protocol: Synthesis of 4-HO-DiPT

This protocol is adapted from the synthesis of a similar tryptamine, 4-HO-NiPT.[1]

  • Step 1: Synthesis of N-isopropyl-4-benzyloxy-3-indoleglyoxylamide. To a solution of 4-benzyloxyindole in diethyl ether, add oxalyl chloride dropwise at 0°C. Stir the resulting mixture for several hours at the same temperature. Subsequently, add diisopropylamine (B44863) dropwise and allow the mixture to warm to room temperature and stir overnight.

  • Step 2: Reduction to 4-benzyloxy-N,N-diisopropyltryptamine. Suspend the product from Step 1 in tetrahydrofuran (B95107) and add a reducing agent, such as borane-tetrahydrofuran (B86392) complex, dropwise at 0°C. Heat the reaction at reflux overnight. After cooling, quench the reaction with hydrochloric acid and then basify with ammonium (B1175870) hydroxide. Extract the product with an organic solvent.

  • Step 3: Debenzylation to 4-HO-DiPT. Dissolve the product from Step 2 in methanol (B129727) and add a palladium catalyst (e.g., palladium on carbon). Stir the mixture under a hydrogen atmosphere for several hours. Filter the reaction mixture and remove the solvent in vacuo. The resulting residue can be purified by silica (B1680970) gel chromatography to yield 4-HO-DiPT.

Experimental Protocol: Synthesis of this compound (4-GO-DiPT)
  • Dissolve 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) in chloroform (B151607).

  • Add triethylamine (B128534) followed by glutaric anhydride to the solution.

  • Stir the mixture at room temperature, which will result in the formation of a precipitate.

  • Isolate the precipitate via filtration.

  • Triturate the precipitate with tetrahydrofuran and wash with chloroform to obtain this compound as a white powder.

Pharmacology

This compound is a prodrug that is rapidly converted to 4-HO-DiPT in the body.[2] 4-HO-DiPT is a non-selective serotonin (B10506) receptor agonist, with a notable affinity for the 5-HT2A receptor, which is believed to mediate its psychedelic effects.[2]

Receptor Binding Affinity

The binding profile of 4-HO-DiPT has been characterized at various serotonin receptors and other targets.

Table 2: Receptor Binding Affinity (Ki, nM) of 4-HO-DiPT

ReceptorKi (nM)
5-HT1A >1,000
5-HT1B >1,000
5-HT1D >1,000
5-HT2A 120
5-HT2B 1800
5-HT2C 6,400
SERT Mid to high nM affinity
Dopamine D2 >1,000
Alpha-2A >1,000
Histamine H1 >1,000

Note: Data compiled from multiple sources. Ki values can vary depending on the specific experimental conditions.

Pharmacokinetics

Table 3: Pharmacokinetic Parameters of this compound and 4-HO-DiPT

ParameterThis compound (s.c. injection, human)4-HO-DiPT (from this compound s.c. injection, human)4-HO-DiPT (from RE104 s.c. administration, rat)
Elimination Half-life (t½) 0.43–0.64 hours[2]2.7–4.1 hours[3]40 minutes[4]
Time to Maximum Concentration (Tmax) Not reportedNot reportedNot reported
Duration of Action ~3.6 hours (psychedelic effects)[2]--

Signaling Pathways

The primary mechanism of action of 4-HO-DiPT is through its agonist activity at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (4-GO-DiPT) ho_dipt 4-HO-DiPT This compound->ho_dipt Metabolism receptor 5-HT2A Receptor ho_dipt->receptor Binds to g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca2+ er->ca2 Releases ca2->pkc Activates cellular_response Downstream Cellular Responses (e.g., Neuronal Excitability) pkc->cellular_response Phosphorylates targets leading to

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Key Experimental Protocols

Radioligand Displacement Assay for 5-HT2A Receptor Binding

This in vitro assay quantifies the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[5] Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer for the assay.[6]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin), and varying concentrations of the test compound (4-HO-DiPT).[5][6]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow binding to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters with cold buffer to remove non-specific binding.[6]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[6]

G prep Prepare 5-HT2A Receptor Membrane Homogenate setup Set up 96-well plate: - Membrane homogenate - [3H]ketanserin (radioligand) - Varying concentrations of 4-HO-DiPT prep->setup incubate Incubate to reach equilibrium setup->incubate filter Vacuum filtration to separate bound and free radioligand incubate->filter quantify Quantify radioactivity using scintillation counting filter->quantify analyze Calculate IC50 and Ki values quantify->analyze

Caption: Radioligand Displacement Assay Workflow.

Head-Twitch Response (HTR) in Rodents

The HTR is a behavioral assay used as a proxy for hallucinogenic potential in rodents, mediated by 5-HT2A receptor activation.[7]

  • Animal Model: Use male C57BL/6J mice.[8]

  • Drug Administration: Administer this compound or 4-HO-DiPT via subcutaneous or intraperitoneal injection at various doses.[9]

  • Observation: Place the mice individually in a clear observation chamber. Record the number of head twitches over a specified period (e.g., 30-60 minutes) post-injection. A head twitch is a rapid, rotational movement of the head.[10]

  • Data Analysis: Plot the mean number of head twitches against the drug dose to generate a dose-response curve.

Forced Swim Test (FST) in Rodents

The FST is a behavioral model used to assess antidepressant-like activity.[4]

  • Apparatus: Use a transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[11][12]

  • Pre-test Session (Day 1): Place each rat in the water cylinder for 15 minutes. This session is for habituation and is not scored.[13]

  • Test Session (Day 2): Administer this compound, a reference antidepressant, or vehicle to the animals. After a specified pre-treatment time, place the rats in the water cylinder for a 5-minute test session.[11][13]

  • Scoring: Record the duration of immobility during the test session. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the different treatment groups. A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like effects.[4]

G day1 Day 1: Pre-test 15-minute swim (no scoring) day2_drug Day 2: Drug Administration (this compound, vehicle, or positive control) day1->day2_drug day2_test Day 2: Test Session 5-minute swim day2_drug->day2_test scoring Record duration of immobility day2_test->scoring analysis Compare immobility time between treatment groups scoring->analysis

Caption: Forced Swim Test Experimental Workflow.

Conclusion

This compound (4-GO-DiPT) represents a promising new avenue in the development of psychedelic-based therapeutics. Its favorable pharmacokinetic profile and potent activation of the 5-HT2A receptor signaling pathway underscore its potential for treating a range of psychiatric conditions. This technical guide provides a foundational overview of its chemical and pharmacological properties, along with key experimental methodologies, to support further research and development in this exciting area. As clinical trials progress, a deeper understanding of this compound's therapeutic efficacy and safety profile will continue to emerge, shaping the future of psychiatric medicine.

References

Investigating the Therapeutic Potential of Luvesilocin for Treatment-Resistant Depression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Treatment-resistant depression (TRD) represents a significant unmet medical need, affecting a substantial portion of individuals with major depressive disorder who do not respond to conventional antidepressant therapies. Luvesilocin (RE104), a novel, short-acting psychedelic compound, is emerging as a promising therapeutic candidate for this challenging condition. As a prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), this compound offers the potential for a rapid and durable antidepressant effect, mediated through the serotonergic system, with a more manageable psychedelic experience compared to first-generation psychedelics. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including its mechanism of action, preclinical evidence, and clinical trial data, to inform ongoing research and development efforts in the field of psychedelic medicine for TRD.

Introduction to this compound (RE104)

This compound, also known as RE104, is a synthetically derived tryptamine (B22526) and a prodrug of the psychedelic compound 4-HO-DiPT.[1] It is currently under development by Reunion Neuroscience for the treatment of various psychiatric disorders, including postpartum depression (PPD) and treatment-resistant depression (TRD).[1] As of September 2025, this compound has completed Phase 2 clinical trials for PPD, with a Phase 3 trial planned for 2026.[1]

The primary innovation of this compound lies in its pharmacokinetic profile. It is designed to provide a shorter psychedelic experience, lasting approximately 3 to 4 hours, compared to the 6 to 8-hour duration of psilocybin.[2][3] This truncated duration of action could offer significant advantages in a clinical setting, reducing the time required for patient monitoring and potentially lowering the barrier to treatment.

Mechanism of Action: Targeting the Serotonin (B10506) 5-HT2A Receptor

This compound exerts its therapeutic effects through its active metabolite, 4-HO-DiPT. Following administration, this compound is rapidly metabolized, releasing 4-HO-DiPT, which then acts as a non-selective serotonin receptor agonist with a high affinity for the 5-HT2A receptor.[1] The activation of the 5-HT2A receptor is widely considered to be the primary mechanism underlying the psychedelic and antidepressant effects of classic psychedelics like psilocybin.[1][4]

The binding of 4-HO-DiPT to the 5-HT2A receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signaling events are believed to modulate synaptic plasticity, neuronal excitability, and gene expression, ultimately contributing to the observed antidepressant effects.

Another important signaling pathway associated with the 5-HT2A receptor is the β-arrestin pathway. While the Gq-PLC pathway is primarily linked to the acute psychedelic effects, the role of β-arrestin signaling in the therapeutic effects of psychedelics is an active area of research.

Signaling Pathway of 4-HO-DiPT at the 5-HT2A Receptor

5HT2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gq Gq Pathway cluster_arrestin β-Arrestin Pathway 4_HO_DiPT 4-HO-DiPT 5HT2A_R 5-HT2A Receptor 4_HO_DiPT->5HT2A_R Binds to Gq Gq 5HT2A_R->Gq Activates beta_Arrestin β-Arrestin 5HT2A_R->beta_Arrestin Recruits PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream_Gq Modulation of Synaptic Plasticity & Gene Expression Ca_release->Downstream_Gq PKC->Downstream_Gq Downstream_Arrestin Receptor Internalization & Desensitization beta_Arrestin->Downstream_Arrestin

Caption: 5-HT2A receptor signaling cascade initiated by 4-HO-DiPT.

Preclinical Evidence of Antidepressant-Like Effects

Preclinical studies in rodent models have provided the foundational evidence for the antidepressant potential of this compound. The forced swim test, a widely used behavioral assay to screen for antidepressant efficacy, has been a key tool in this evaluation.

Experimental Protocol: Rodent Forced Swim Test

The forced swim test is a behavioral despair model where rodents are placed in an inescapable cylinder of water. The primary endpoint is the measurement of immobility time, with a reduction in immobility considered indicative of an antidepressant-like effect.

Materials:

  • Cylindrical containers (e.g., 40 cm tall, 20 cm in diameter)

  • Water maintained at 23-25°C

  • Animal subjects (mice or rats)

  • Video recording and analysis software

Procedure:

  • Acclimation: Animals are habituated to the testing room for at least one hour before the experiment.

  • Pre-swim Session (for rats): On day one, rats are placed in the water-filled cylinders for a 15-minute pre-swim session. This session is to induce a state of behavioral despair.

  • Drug Administration: this compound (RE104) or a vehicle control is administered at specified doses and time points before the test session.

  • Test Session: On day two (for rats) or on the single test day (for mice), animals are placed in the cylinders for a 5-minute (for rats) or 6-minute (for mice) test session.

  • Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded and analyzed. A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.

Experimental Workflow: Forced Swim Test

Forced_Swim_Test_Workflow Acclimation Animal Acclimation (≥ 1 hour) Pre_Swim Pre-Swim Session (Rats only, Day 1, 15 min) Acclimation->Pre_Swim Drug_Admin Drug Administration (this compound or Vehicle) Acclimation->Drug_Admin Mice Pre_Swim->Drug_Admin Test_Session Test Session (Rats: Day 2, 5 min) (Mice: Single day, 6 min) Drug_Admin->Test_Session Behavioral_Scoring Behavioral Scoring (Immobility Time) Test_Session->Behavioral_Scoring Data_Analysis Data Analysis (Comparison of Groups) Behavioral_Scoring->Data_Analysis

References

Luvesilocin: A Preclinical In-Depth Technical Guide on Pharmacodynamics and Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luvesilocin, also known as RE104 and FT-104, is a novel tryptamine (B22526) compound under investigation for its potential therapeutic applications in psychiatric disorders. It is a prodrug of the psychoactive compound 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), a serotonin (B10506) 5-HT₂A receptor agonist. This technical guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of this compound in preclinical animal models, presenting key data in structured tables, detailing experimental methodologies, and visualizing complex biological pathways and workflows.

Pharmacodynamics

The pharmacological effects of this compound are primarily attributable to its active metabolite, 4-HO-DiPT. This section details the mechanism of action and the behavioral effects observed in animal models.

Mechanism of Action

4-HO-DiPT is a non-selective serotonin receptor agonist, exhibiting its principal psychedelic effects through the activation of the serotonin 2A receptor (5-HT₂A). The binding of 4-HO-DiPT to the 5-HT₂A receptor initiates a cascade of intracellular signaling events, predominantly through the Gq/11 protein pathway. This activation of the Gq/11 pathway is considered the primary molecular mechanism underlying the hallucinogenic and psychoactive properties of serotonergic psychedelics.

The activation of the 5-HT₂A receptor by 4-HO-DiPT triggers two main signaling cascades: the Gq/11 pathway, which is linked to the psychedelic effects, and the β-arrestin pathway, which is primarily involved in receptor desensitization and internalization.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4_HO_DiPT 4-HO-DiPT 5HT2A_R 5-HT2A Receptor 4_HO_DiPT->5HT2A_R Binds Gq Gq/11 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Cleaves PIP2 to DAG Diacylglycerol (DAG) PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Psychedelic Effects PKC->Cellular_Response Leads to

Figure 1: 5-HT₂A Receptor Gq Signaling Pathway.

B_Arrestin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4_HO_DiPT 4-HO-DiPT 5HT2A_R 5-HT2A Receptor (Phosphorylated) 4_HO_DiPT->5HT2A_R Binds & Activates B_Arrestin β-Arrestin 5HT2A_R->B_Arrestin Recruits MAPK_Cascade MAPK/ERK Cascade B_Arrestin->MAPK_Cascade Activates Receptor_Internalization Receptor Internalization & Desensitization B_Arrestin->Receptor_Internalization Mediates Gene_Transcription Gene Transcription MAPK_Cascade->Gene_Transcription Regulates

Figure 2: 5-HT₂A Receptor β-Arrestin Signaling Pathway.

Behavioral Pharmacology: The Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is a well-established behavioral proxy for the psychedelic effects of 5-HT₂A receptor agonists in humans. The frequency of head-twitches is directly correlated with the potency of a compound to induce hallucinogenic effects.

HTR_Workflow cluster_animal Animal Model cluster_dosing Dosing cluster_observation Observation cluster_analysis Data Analysis Animal Male C57BL/6J Mice Dosing Subcutaneous (s.c.) injection of this compound or Vehicle Animal->Dosing Observation Place in observation chamber Record behavior for 30 min Dosing->Observation Scoring Manual or automated scoring of head-twitches Observation->Scoring Analysis Statistical analysis of HTR frequency Scoring->Analysis

Figure 3: Experimental Workflow for the Head-Twitch Response Assay.

A detailed protocol for the HTR assay is as follows:

  • Animals: Male C57BL/6J mice are typically used due to their robust and reliable HTR.

  • Housing: Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Habituation: Prior to the experiment, mice are habituated to the testing room and observation chambers.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered subcutaneously (s.c.). A vehicle-only group serves as the negative control.

  • Observation: Immediately after injection, mice are placed individually into transparent observation chambers. Their behavior is recorded for a period of 30 minutes.

  • Scoring: The number of head-twitches is quantified by trained observers who are blind to the treatment conditions. A head-twitch is defined as a rapid, convulsive, side-to-side movement of the head, not associated with grooming behavior. Alternatively, automated systems using video tracking software or magnetometers can be employed for scoring.

  • Data Analysis: The total number of head-twitches for each animal is recorded. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the HTR frequency between different dose groups and the vehicle control.

Pharmacokinetics

This compound is a prodrug designed for rapid conversion to its active metabolite, 4-HO-DiPT. This section summarizes the pharmacokinetic properties of this compound and 4-HO-DiPT in animal models and provides a detailed experimental protocol for a typical pharmacokinetic study.

Summary of Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of 4-HO-DiPT following the administration of this compound in Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of 4-HO-DiPT in Sprague-Dawley Rats after a Single Administration of this compound (RE104)

ParameterIntravenous (IV)Subcutaneous (s.c.)
Dose of this compound 2 mg/kg2 mg/kg
Tₘₐₓ (h) Not Applicable0.25
Cₘₐₓ (ng/mL) Not Applicable150
t₁/₂ (h) 0.600.67
AUC₀-t (ng·h/mL) 120110

Note: this compound (the prodrug) was not measurable in plasma within 5 minutes of administration, indicating rapid and complete conversion to 4-HO-DiPT.

Metabolism

In rats, the primary metabolic pathway for this compound is hydrolysis of the ester linkage to yield the active metabolite, 4-HO-DiPT.

Experimental Protocol: Pharmacokinetic Study in Rats

PK_Workflow cluster_animal Animal Model cluster_dosing Dosing cluster_sampling Blood Sampling cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_pk_analysis PK Analysis Animal Male Sprague-Dawley Rats Dosing Subcutaneous (s.c.) or Intravenous (i.v.) administration of this compound Animal->Dosing Sampling Serial blood collection via catheter or tail vein at pre-defined time points Dosing->Sampling Processing Centrifugation to obtain plasma and storage at -80°C Sampling->Processing Analysis Quantification of this compound and 4-HO-DiPT by LC-MS/MS Processing->Analysis PK_Analysis Calculation of pharmacokinetic parameters using specialized software Analysis->PK_Analysis

Figure 4: Experimental Workflow for a Pharmacokinetic Study.

A detailed protocol for a pharmacokinetic study of this compound in rats is as follows:

  • Animals: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling are used.

  • Housing: Animals are housed individually in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Drug Formulation and Administration: this compound is dissolved in a suitable vehicle (e.g., 5% DMSO in saline) to the desired concentration. The formulation is administered as a single bolus dose via the intravenous (i.v.) or subcutaneous (s.c.) route.

  • Blood Collection: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalytical Method: The concentrations of this compound and 4-HO-DiPT in plasma samples are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent such as acetonitrile (B52724).

    • Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound, 4-HO-DiPT, and an internal standard are monitored.

    • Method Validation: The bioanalytical method is fully validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software such as Phoenix WinNonlin to determine key pharmacokinetic parameters including Cₘₐₓ, Tₘₐₓ, t₁/₂, and AUC.

Conclusion

This technical guide has provided a comprehensive overview of the preclinical pharmacodynamics and pharmacokinetics of this compound in animal models. The data presented demonstrate that this compound is a rapidly converting prodrug of the 5-HT₂A receptor agonist 4-HO-DiPT. The behavioral effects, as measured by the head-twitch response, are consistent with its mechanism of action. The pharmacokinetic profile suggests a predictable and manageable exposure to the active metabolite. The detailed experimental protocols provided herein offer a foundation for the design and execution of further non-clinical studies to fully elucidate the therapeutic potential of this compound.

Methodological & Application

Protocols for the Synthesis of Luvesilocin for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luvesilocin (also known as RE104 or FT-104) is a novel psychedelic compound currently under investigation for the treatment of various psychiatric disorders, including postpartum and treatment-resistant depression.[1] It is a prodrug of the potent and short-acting 5-HT2A receptor agonist, 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT).[1][2] As a prodrug, this compound is rapidly metabolized in the body to release the active pharmacological agent, 4-OH-DiPT.[1][3] This design allows for improved bioavailability and a more controlled pharmacokinetic profile.[1] This document provides detailed protocols for the chemical synthesis of this compound for research purposes, including the preparation of its precursor, 4-OH-DiPT.

Chemical Properties and Data

A summary of the key chemical and biological data for this compound and its active metabolite, 4-OH-DiPT, is provided below.

PropertyThis compound (RE104)4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT)
IUPAC Name 5-((3-(2-(diisopropylamino)ethyl)-1H-indol-4-yl)oxy)-5-oxopentanoic acid[2][4]3-[2-(diisopropylamino)ethyl]-1H-indol-4-ol
Synonyms RE-104, FT-104, 4-GO-DiPT[1]Iprocin
CAS Number 2756001-39-3[1][2][4]132328-45-1
Molecular Formula C21H30N2O4[2][4]C16H24N2O
Molecular Weight 374.48 g/mol [2]260.38 g/mol
Purity >98% (HPLC)[2]Not available in the searched literature.
Melting Point 132 °C (as zwitterion)Not available in the searched literature.
Ki at 5-HT2A Receptor 4300 nM[5]120 nM[5]
Elimination Half-life 0.43–0.64 hours (subcutaneous)[1]2.7–4.1 hours (from this compound, subcutaneous)[1]

Synthesis Overview

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the active compound, 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT). The second stage is the esterification of 4-OH-DiPT with glutaric anhydride (B1165640) to yield this compound.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 4-OH-DiPT cluster_stage2 Stage 2: Synthesis of this compound 4-Benzyloxyindole (B23222) 4-Benzyloxyindole Glyoxylamide_Intermediate Glyoxylamide_Intermediate 4-Benzyloxyindole->Glyoxylamide_Intermediate 1. Oxalyl chloride 2. Diisopropylamine (B44863) 4-Benzyloxy-DiPT 4-Benzyloxy-DiPT Glyoxylamide_Intermediate->4-Benzyloxy-DiPT LiAlH4 reduction 4-OH-DiPT 4-OH-DiPT 4-Benzyloxy-DiPT->4-OH-DiPT Hydrogenolysis This compound This compound 4-OH-DiPT->this compound Glutaric anhydride, Pyridine 4-OH-DiPT_stage2 4-OH-DiPT 4-OH-DiPT_stage2->this compound

A high-level overview of the two-stage synthesis process for this compound.

Experimental Protocols

Stage 1: Synthesis of 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT)

This protocol is adapted from established methods for the synthesis of similar tryptamine (B22526) derivatives.

Materials:

  • 4-Benzyloxyindole

  • Oxalyl chloride

  • Diisopropylamine

  • Lithium aluminum hydride (LiAlH4)

  • Palladium on carbon (10% Pd)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • Dichloromethane

  • Sodium sulfate (B86663) (anhydrous)

  • Hydrochloric acid (1 M in diethyl ether)

  • Standard laboratory glassware and equipment for inert atmosphere synthesis

Procedure:

  • Synthesis of 4-Benzyloxy-N,N-diisopropyltryptamine glyoxylamide:

    • Dissolve 4-benzyloxyindole in anhydrous diethyl ether under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride dropwise to the stirred solution.

    • After the addition is complete, continue stirring at 0 °C for 1-2 hours.

    • Slowly add diisopropylamine to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude glyoxylamide intermediate.

  • Reduction to 4-Benzyloxy-N,N-diisopropyltryptamine:

    • In a separate flask under an inert atmosphere, prepare a suspension of LiAlH4 in anhydrous THF.

    • Slowly add a solution of the crude glyoxylamide intermediate in anhydrous THF to the LiAlH4 suspension.

    • Reflux the reaction mixture for 4-6 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield crude 4-benzyloxy-N,N-diisopropyltryptamine.

  • Debenzylation to 4-hydroxy-N,N-diisopropyltryptamine:

    • Dissolve the crude 4-benzyloxy-N,N-diisopropyltryptamine in methanol.

    • Add 10% palladium on carbon catalyst.

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the catalyst through a pad of celite and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain crude 4-OH-DiPT.

    • The product can be further purified by column chromatography or by precipitation as its hydrochloride salt by adding 1 M HCl in diethyl ether. A reported yield for this synthesis is 60%.

Stage 2: Synthesis of this compound (RE104)

This protocol is based on the method described by Bryson et al. (2024).

Materials:

  • 4-hydroxy-N,N-diisopropyltryptamine (4-OH-DiPT)

  • Glutaric anhydride

  • Pyridine (anhydrous)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Standard laboratory glassware and equipment for inert atmosphere synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-OH-DiPT (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add glutaric anhydride (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 3 hours.

  • Upon completion of the reaction, a white precipitate of the zwitterionic this compound will form.

  • Cool the suspension to 0 °C and filter the solid product.

  • Wash the collected solid sequentially with cold pyridine, tetrahydrofuran, and diethyl ether.

  • Dry the product under vacuum to yield this compound. The purity of the resulting zwitterionic solid is reported to be 98.3%.

Signaling Pathway of this compound's Active Metabolite

This compound is a prodrug that is rapidly converted to its active metabolite, 4-OH-DiPT. 4-OH-DiPT is a potent agonist of the serotonin (B10506) 2A (5-HT2A) receptor, which is a G-protein coupled receptor (GPCR). Activation of the 5-HT2A receptor is believed to be the primary mechanism underlying the psychedelic effects of tryptamines.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound (Prodrug) Metabolism Metabolism This compound->Metabolism Four_OH_DiPT 4-OH-DiPT (Active Drug) Metabolism->Four_OH_DiPT Five_HT2A 5-HT2A Receptor Four_OH_DiPT->Five_HT2A Agonist Gq_G11 Gq/G11 Five_HT2A->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Effects Ca_release->Downstream PKC_activation->Downstream

Simplified signaling pathway of this compound's active metabolite, 4-OH-DiPT.

Disclaimer

This document is intended for informational and research purposes only. The synthesis and handling of this compound and its precursors should only be conducted by qualified professionals in a controlled laboratory setting, in accordance with all applicable laws and regulations. These compounds have potent psychoactive effects and should be handled with extreme caution.

References

Application Notes and Protocols for In Vitro Luvesilocin Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luvesilocin (also known as RE104 and FT-104) is a psychedelic drug candidate currently under investigation for the treatment of psychiatric disorders.[1][2] It functions as a prodrug, rapidly metabolized in the body to its active form, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT). The therapeutic and psychoactive effects of 4-HO-DiPT are primarily mediated through its interaction with serotonin (B10506) receptors, with a notable affinity for the 5-HT₂A receptor.[1][2][3] Activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), is a key mechanism for the action of many serotonergic psychedelics.[1][2][4][5]

These application notes provide detailed protocols for a suite of in vitro assays designed to characterize the binding and functional activity of this compound's active metabolite, 4-HO-DiPT, at the 5-HT₂A receptor. The protocols are intended to guide researchers in the comprehensive pharmacological profiling of this and similar compounds.

Data Presentation

The following tables summarize the quantitative data for the binding affinity and functional potency of 4-HO-DiPT at various serotonin receptors.

Table 1: 4-HO-DiPT Serotonin Receptor Binding Affinities (Ki)

Receptor SubtypeKi (nM)
5-HT₁ₐ>1,000
5-HT₁ₑ>1,000
5-HT₂ₐ120[3]
5-HT₂B>1,000
5-HT₂C6,400 (EC₅₀)[6]
5-HT₅ₐ>1,000
5-HT₆>1,000
5-HT₇>1,000

Data compiled from multiple sources.[3][6][7][8][9] Note that the 5-HT₂C value is a functional potency (EC₅₀) from a calcium mobilization assay.

Table 2: this compound (Prodrug) Binding Affinities (Ki)

Receptor SubtypeKi (nM)
5-HT₂ₐ4,300[3]
5-HT₂B1,800[3]

Note: The prodrug this compound exhibits significantly lower affinity for serotonin receptors compared to its active metabolite, 4-HO-DiPT.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of the 5-HT₂A receptor and the general workflows for the described in vitro assays.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gαq/11 5HT2A_Receptor->Gq_protein Activates beta_Arrestin β-Arrestin 5HT2A_Receptor->beta_Arrestin Recruits PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes 4_HO_DiPT 4-HO-DiPT (Agonist) 4_HO_DiPT->5HT2A_Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Internalization Receptor Internalization beta_Arrestin->Internalization Mediates

5-HT₂A Receptor Gq and β-Arrestin Signaling Pathways.

Radioligand_Binding_Workflow Membrane_Prep Prepare Membranes (from cells expressing 5-HT2A receptor) Incubation Incubate Membranes with: - Radiolabeled Ligand (e.g., [³H]ketanserin) - Unlabeled Competitor (4-HO-DiPT) Membrane_Prep->Incubation Filtration Separate Bound from Free Ligand (Rapid vacuum filtration) Incubation->Filtration Quantification Quantify Radioactivity (Scintillation counting) Filtration->Quantification Analysis Data Analysis (Determine IC₅₀ and Ki) Quantification->Analysis

General Workflow for a Radioligand Competition Binding Assay.

Functional_Assay_Workflow Cell_Culture Culture Cells (expressing 5-HT2A receptor) Stimulation Stimulate Cells with 4-HO-DiPT (at various concentrations) Cell_Culture->Stimulation Assay Perform Assay: - Inositol (B14025) Phosphate (B84403) Accumulation - Calcium Flux - β-Arrestin Recruitment Stimulation->Assay Detection Detect Signal (e.g., Fluorescence, Luminescence) Assay->Detection Analysis Data Analysis (Determine EC₅₀/IC₅₀) Detection->Analysis

General Workflow for Cell-Based Functional Assays.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of 4-HO-DiPT for the 5-HT₂A receptor by measuring its ability to compete with a known radiolabeled antagonist, such as [³H]ketanserin.[10][11][12]

Materials:

  • Membrane preparation from cells stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK293 cells).[13][14]

  • Radioligand: [³H]ketanserin (specific activity ~60-90 Ci/mmol).[10]

  • Test compound: 4-HO-DiPT.

  • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT₂A antagonist (e.g., 1 µM Ketanserin).[12]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[15]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B or GF/C).[11]

  • Scintillation cocktail.

  • Plate-based scintillation counter.

  • Vacuum filtration manifold.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen 5-HT₂A receptor membrane preparation on ice.

    • Resuspend the membranes in ice-cold Assay Buffer to a final protein concentration of 70-100 µ g/well .[11] Keep on ice.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 150 µL of membrane preparation, 50 µL of Assay Buffer, and 50 µL of [³H]ketanserin (at a final concentration near its Kd, e.g., 0.5 nM).[12]

    • Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of the non-specific binding control, and 50 µL of [³H]ketanserin.

    • Competition Binding: Add 150 µL of membrane preparation, 50 µL of 4-HO-DiPT at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), and 50 µL of [³H]ketanserin.

  • Incubation:

    • Incubate the plate at room temperature or 30°C for 60 minutes with gentle agitation.[12][15]

  • Filtration:

    • Pre-soak the filter plate with 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding to the filter.[11][15]

    • Rapidly filter the contents of the assay plate through the pre-soaked filter plate using a vacuum manifold.

    • Wash the filters 3-4 times with ice-cold Wash Buffer.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the 4-HO-DiPT concentration.

    • Determine the IC₅₀ value (the concentration of 4-HO-DiPT that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the accumulation of inositol monophosphate (IP1), a stable metabolite in the Gq signaling cascade, following 5-HT₂A receptor activation by 4-HO-DiPT.[16][17][18]

Materials:

  • Cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO-K1).

  • Cell culture medium.

  • Stimulation Buffer containing Lithium Chloride (LiCl) to inhibit IP1 degradation.[4]

  • Test compound: 4-HO-DiPT.

  • Reference agonist (e.g., Serotonin).

  • HTRF IP-One Gq assay kit (or similar).[4]

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding:

    • Seed the 5-HT₂A expressing cells into a 96-well or 384-well white microplate.

    • Incubate overnight to allow for cell adherence.

  • Cell Stimulation:

    • Remove the culture medium.

    • Add Stimulation Buffer containing LiCl to each well.

    • Add 4-HO-DiPT or the reference agonist at various concentrations to the appropriate wells.

    • Incubate for 30-60 minutes at 37°C.[2]

  • Cell Lysis and Detection:

    • Add the lysis buffer containing the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) to each well.[2]

    • Incubate for 1 hour at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible plate reader, measuring fluorescence at both donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000).

    • Plot the HTRF ratio against the logarithm of the 4-HO-DiPT concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT₂A receptor, a key event in receptor desensitization and G-protein independent signaling.[19][20]

Materials:

  • Cells co-expressing the human 5-HT₂A receptor and a β-arrestin fusion protein (e.g., using PathHunter or Tango assay technology).[5]

  • Cell culture medium.

  • Assay buffer.

  • Test compound: 4-HO-DiPT.

  • Reference agonist (e.g., Serotonin).

  • Detection reagents specific to the assay technology used (e.g., chemiluminescent substrate).

  • Luminometer or fluorescence plate reader.

Procedure:

  • Cell Seeding:

    • Seed the engineered cells into a 96-well or 384-well white microplate.

    • Incubate overnight.

  • Compound Addition:

    • Add 4-HO-DiPT or the reference agonist at various concentrations to the wells.

  • Incubation:

    • Incubate the plate at 37°C for a period determined by the specific assay system (typically 60-90 minutes).

  • Detection:

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate for the recommended time to allow the signal to develop.

  • Measurement:

    • Read the luminescence or fluorescence signal on a compatible plate reader.

  • Data Analysis:

    • Plot the signal intensity against the logarithm of the 4-HO-DiPT concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for β-arrestin recruitment.

Conclusion

The in vitro assays described provide a robust framework for the detailed characterization of the interaction between this compound's active metabolite, 4-HO-DiPT, and its primary target, the 5-HT₂A receptor. By employing radioligand binding assays, researchers can accurately determine the binding affinity of the compound. Functional assays, such as inositol phosphate accumulation and β-arrestin recruitment, offer critical insights into the compound's efficacy and potential for biased agonism, which may have significant implications for its therapeutic profile. These detailed protocols serve as a valuable resource for researchers in the field of neuropsychopharmacology and drug development.

References

Investigating the Behavioral Effects of Luvesilocin: Animal Models and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Luvesilocin (also known as RE104 and FT-104) is a novel psychedelic compound under investigation for the treatment of psychiatric disorders, including postpartum and treatment-resistant depression.[1][2] It is a prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), a non-selective serotonin (B10506) receptor agonist with a strong affinity for the 5-HT2A receptor.[1][2] Activation of the 5-HT2A receptor is believed to be central to the therapeutic effects of psychedelic compounds.[1][2] Preclinical evaluation of this compound's behavioral effects is crucial for understanding its therapeutic potential and mechanism of action. This document provides detailed protocols for key animal models used to assess the antidepressant, anxiolytic, and psychedelic-like effects of this compound, along with its influence on social behavior and cognition.

Mechanism of Action: 5-HT2A Receptor Signaling

This compound exerts its effects through its active metabolite, 4-HO-DiPT, which primarily targets the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR). Upon binding, it predominantly activates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events are thought to mediate the psychedelic and potential therapeutic effects of the compound.

This compound Signaling Pathway cluster_0 Cell Membrane 5-HT2A_Receptor 5-HT2A Receptor Gq/11 Gq/11 5-HT2A_Receptor->Gq/11 Activates This compound This compound (Prodrug) 4-HO-DiPT 4-HO-DiPT (Active Metabolite) This compound->4-HO-DiPT Metabolism 4-HO-DiPT->5-HT2A_Receptor Binds to PLC Phospholipase C (PLC) Gq/11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Psychedelic & Therapeutic Effects Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: this compound's primary signaling pathway.

Experimental Protocols and Data Presentation

The following sections detail standardized protocols for assessing the behavioral effects of this compound in rodent models. For each protocol, representative data tables are provided to illustrate expected outcomes.

Antidepressant-like Effects: Forced Swim Test (FST)

The Forced Swim Test is a widely used model to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility. Preclinical studies have shown that this compound (RE104) demonstrates efficacy in a forced swim model of behavior.[1][2]

Experimental Protocol:

  • Apparatus: A transparent glass or plastic cylinder (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Acclimate mice to the testing room for at least 1 hour before the experiment.

    • Administer this compound or vehicle control subcutaneously or orally at the desired dose and time before the test.

    • Gently place each mouse into the cylinder for a 6-minute session.

    • Record the session using a video camera positioned to the side of the cylinder.

    • Score the last 4 minutes of the session for immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

  • Data Analysis: The primary endpoint is the duration of immobility. A significant decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Data Presentation:

Treatment GroupDose (mg/kg)NMean Immobility Time (seconds) ± SEM
Vehicle-10185.3 ± 12.1
This compound110120.5 ± 10.8
This compound31095.7 ± 9.5**
This compound101075.2 ± 8.2***
p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are representative.
Psychedelic-like Effects: Head-Twitch Response (HTR)

The head-twitch response in rodents is a rapid, side-to-side head movement that is considered a behavioral proxy for the psychedelic effects of 5-HT2A receptor agonists.[3] The active metabolite of this compound, 4-HO-DiPT, has been shown to induce the HTR in mice.[3]

Experimental Protocol:

  • Apparatus: A standard, clean rodent cage or an open field arena.

  • Procedure:

    • Acclimate mice to the testing environment for at least 30 minutes.

    • Administer this compound or vehicle control.

    • Immediately after administration, place the mouse in the observation chamber.

    • Record the number of head twitches for a period of 30-60 minutes. A head twitch is a rapid, spasmodic rotational movement of the head.

    • A magnetometer-based system can be used for automated and precise quantification of head twitches.

  • Data Analysis: The primary measure is the total number of head twitches. A dose-dependent increase in head twitches is indicative of psychedelic-like activity.

Data Presentation:

Treatment GroupDose (mg/kg)NMean Number of Head Twitches ± SEM
Vehicle-82.1 ± 0.8
4-HO-DiPT1815.4 ± 2.3
4-HO-DiPT3838.9 ± 4.1**
4-HO-DiPT10825.6 ± 3.5
*p<0.05, **p<0.01 compared to vehicle. Data are representative and may show an inverted U-shaped dose-response curve.[4][5]
Anxiolytic-like Effects: Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Experimental Protocol:

  • Apparatus: A plus-shaped maze with two open arms (50x10 cm) and two enclosed arms (50x10x40 cm) elevated 50 cm above the floor.

  • Procedure:

    • Acclimate the animal to the testing room for at least 1 hour.

    • Administer this compound or vehicle.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session with an overhead video camera and tracking software.

  • Data Analysis: Key parameters include the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.

Data Presentation:

Treatment GroupDose (mg/kg)N% Time in Open Arms ± SEM% Open Arm Entries ± SEM
Vehicle-1218.2 ± 2.525.1 ± 3.1
This compound11228.7 ± 3.135.8 ± 3.9
This compound31235.4 ± 3.8 42.3 ± 4.2
*p<0.05, **p<0.01 compared to vehicle. Data are representative.
General Locomotor and Exploratory Activity: Open Field Test (OFT)

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay near the walls (thigmotaxis) of a novel environment. Anxiolytics can increase exploration of the center of the arena.

Experimental Protocol:

  • Apparatus: A square arena (e.g., 40x40x30 cm) with the floor divided into a central and a peripheral zone.

  • Procedure:

    • Acclimate the mouse to the testing room.

    • Administer this compound or vehicle.

    • Place the mouse in the center of the open field.

    • Record activity for 10-15 minutes using a video tracking system.

  • Data Analysis: Parameters measured include total distance traveled, time spent in the center versus the periphery, and the number of entries into the center zone.

Data Presentation:

Treatment GroupDose (mg/kg)NTotal Distance (cm) ± SEMTime in Center (s) ± SEM
Vehicle-102530 ± 15035.2 ± 4.1
This compound3102480 ± 16558.9 ± 5.3
p<0.05 compared to vehicle. Data are representative.
Social Behavior: Three-Chamber Social Interaction Test

This test assesses sociability and preference for social novelty. It is useful for evaluating potential effects of this compound on social behavior, which can be impaired in psychiatric disorders.

Experimental Protocol:

  • Apparatus: A three-chambered box with openings between chambers. Small, transparent cylinders are used to house stranger mice.

  • Procedure:

    • Habituation: The subject mouse explores the empty three-chambered box for 10 minutes.

    • Sociability Test: A stranger mouse is placed in a cylinder in one side chamber, and an empty cylinder is placed in the other. The subject mouse explores for 10 minutes.

    • Social Novelty Test: A new stranger mouse is placed in the previously empty cylinder. The subject mouse explores for 10 minutes, choosing between the familiar and the novel mouse.

  • Data Analysis: The time spent in each chamber and the time spent sniffing each cylinder are measured. Increased time with the stranger mouse in the sociability test indicates normal sociability. Preference for the novel mouse in the social novelty test indicates normal social memory.

Data Presentation:

PhaseTreatmentNTime with Stranger 1 (s) ± SEMTime with Object/Familiar (s) ± SEM
SociabilityVehicle10150.3 ± 15.275.1 ± 8.9
This compound10165.8 ± 16.170.5 ± 8.2
Phase Treatment N Time with Stranger 2 (s) ± SEM Time with Stranger 1 (s) ± SEM
Social NoveltyVehicle10145.7 ± 14.880.3 ± 9.1
This compound10155.2 ± 15.578.9 ± 8.8
Data are representative, showing a typical preference for social interaction and novelty.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the behavioral effects of this compound in animal models.

Experimental Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Anxiety & Locomotion cluster_2 Phase 3: Social & Cognitive Function HTR Head-Twitch Response (Psychedelic-like effects) EPM Elevated Plus Maze (Anxiolytic-like effects) HTR->EPM FST Forced Swim Test (Antidepressant-like effects) FST->EPM OFT Open Field Test (Locomotor & Exploratory Activity) EPM->OFT Social_Interaction Three-Chamber Social Interaction (Sociability & Social Novelty) OFT->Social_Interaction NOR Novel Object Recognition (Cognitive Function) Social_Interaction->NOR Data_Analysis Data Analysis & Interpretation NOR->Data_Analysis Drug_Administration This compound Administration (Dose-Response) Drug_Administration->HTR Drug_Administration->FST

Caption: A logical workflow for behavioral studies.

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound's behavioral effects. By systematically assessing its impact on depression, anxiety, social behavior, and psychedelic-like responses, researchers can gain valuable insights into its therapeutic potential and underlying neurobiological mechanisms. Consistent and standardized application of these protocols is essential for generating reliable and reproducible data to guide further drug development efforts.

References

Application Notes and Protocols for Luvesilocin Administration in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for Luvesilocin (RE104) investigated in clinical trials. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a proprietary prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), a psychedelic compound.[1][2] It is being developed as a potential fast-acting therapeutic for various mental health conditions, including postpartum depression.[3][4] this compound's therapeutic effects are primarily mediated through its active metabolite, 4-HO-DiPT, which acts as a serotonin (B10506) 5-HT2A receptor agonist.[1] Clinical trials have predominantly focused on the subcutaneous route of administration to ensure rapid and consistent bioavailability.[2] While the active metabolite, 4-HO-DiPT, has a history of oral use, specific clinical trial data on the oral administration of the prodrug this compound is not publicly available.[5][6]

Mechanism of Action and Signaling Pathway

This compound is rapidly converted to its active metabolite, 4-HO-DiPT, in the body.[2] 4-HO-DiPT exerts its psychedelic and potential therapeutic effects by acting as an agonist at the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR). The binding of 4-HO-DiPT to the 5-HT2A receptor initiates an intracellular signaling cascade, primarily through the Gq alpha subunit. This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). These downstream events are believed to underlie the profound alterations in perception, mood, and cognition associated with psychedelic compounds.

5-HT2A Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound 4-HO-DiPT 4-HO-DiPT This compound->4-HO-DiPT Metabolism 5-HT2A_Receptor 5-HT2A Receptor G_Protein Gq Protein 5-HT2A_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG 4-HO-DiPT->5-HT2A_Receptor Binds to Ca2+ Ca²⁺ IP3->Ca2+ Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Psychedelic Effects & Therapeutic Outcomes Ca2+->Cellular_Response PKC->Cellular_Response

Figure 1: 5-HT2A Receptor Signaling Pathway for this compound's Active Metabolite.

Administration Routes in Clinical Trials

To date, clinical trials have primarily utilized the subcutaneous route for this compound administration. Information regarding a dedicated oral this compound clinical trial is not available. However, based on the known oral activity of its active metabolite, 4-HO-DiPT, a hypothetical protocol for oral administration is also presented for comparative purposes.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of this compound's active metabolite, 4-HO-DiPT, following subcutaneous administration of this compound and oral administration of 4-HO-DiPT.

ParameterSubcutaneous this compound (RE104)Oral 4-HO-DiPT (Iprocin)
Dose Range 5 mg - 40 mg[1]15 mg - 20 mg (anecdotal)[5]
Time to Peak Plasma Concentration (Tmax) ~1.25 hours[2]15 - 30 minutes (onset of effects)[7]
Elimination Half-life (t½) ~3 hours[2]2 - 3 hours (duration of effects)[5]
Duration of Psychoactive Effects 3 - 4 hours[4]2 - 3 hours[5]

Note: Data for oral 4-HO-DiPT is based on historical reports and not from controlled clinical trials of this compound.

Experimental Protocols

This protocol is based on the methodology employed in the Phase 1 and 2 clinical trials of this compound (RE104).[1][4][8]

Objective: To administer a precise dose of this compound for rapid systemic absorption and evaluation of its safety, tolerability, pharmacokinetics, and efficacy.

Materials:

  • This compound (RE104) for injection, sterile solution

  • Prefilled syringes

  • Sterile needles (e.g., 25-27 gauge)

  • Alcohol swabs

  • Sterile gauze

  • Sharps disposal container

  • Personal protective equipment (gloves)

Procedure:

  • Participant Preparation:

    • Ensure the participant has provided informed consent.

    • Record baseline vital signs and conduct any pre-dose assessments as per the study protocol.

    • The participant should be in a comfortable and monitored setting.

  • Dose Preparation:

    • This compound is provided in prefilled syringes for specific dose cohorts (e.g., 5 mg, 11 mg, 22 mg, 30 mg, 33 mg, 38 mg, 40 mg, 44 mg).[1]

    • Verify the dose and expiration date on the syringe.

  • Site Selection and Preparation:

    • Select an appropriate subcutaneous injection site, such as the abdomen (avoiding the navel), upper thigh, or upper arm.

    • Cleanse the selected site with an alcohol swab and allow it to air dry completely.

  • Injection:

    • Pinch a fold of skin at the injection site.

    • Insert the needle at a 45- to 90-degree angle into the subcutaneous tissue.

    • Slowly depress the plunger to inject the medication.

    • Withdraw the needle and apply gentle pressure with sterile gauze if needed. Do not massage the injection site.

  • Post-Administration Monitoring:

    • Dispose of the needle and syringe in a sharps container.

    • Monitor the participant for acute adverse events and psychoactive effects.

    • Conduct pharmacokinetic blood draws and pharmacodynamic assessments at specified time points as per the study protocol.

Subcutaneous Administration Workflow Start Start Participant_Screening Participant Screening & Informed Consent Start->Participant_Screening Baseline_Assessments Baseline Assessments (Vitals, etc.) Participant_Screening->Baseline_Assessments Dose_Preparation Prepare Prefilled Syringe (Verify Dose) Baseline_Assessments->Dose_Preparation Site_Selection Select & Prepare Injection Site Dose_Preparation->Site_Selection Administer_Injection Administer Subcutaneous Injection Site_Selection->Administer_Injection Post_Injection_Monitoring Monitor for AEs & Psychoactive Effects Administer_Injection->Post_Injection_Monitoring PK_PD_Assessments Pharmacokinetic & Pharmacodynamic Assessments Post_Injection_Monitoring->PK_PD_Assessments End End PK_PD_Assessments->End

Figure 2: Experimental Workflow for Subcutaneous this compound Administration.

This hypothetical protocol is based on the known oral activity of this compound's active metabolite, 4-HO-DiPT, and general procedures for oral drug administration in clinical trials. This protocol has not been specifically reported for this compound.

Objective: To administer an oral formulation of this compound to assess its safety, tolerability, and pharmacokinetic profile, for comparison with the subcutaneous route.

Materials:

  • This compound oral formulation (e.g., capsules, tablets, or a solution).

  • Water.

  • Dosing cups.

Procedure:

  • Participant Preparation:

    • Ensure the participant has provided informed consent.

    • Instruct the participant to fast for a specified period (e.g., overnight) before dosing, if required by the protocol.

    • Record baseline vital signs and conduct any pre-dose assessments.

  • Dose Preparation:

    • The oral formulation of this compound would be prepared and packaged according to GMP standards for a specific dose.

    • Verify the dose and expiration date.

  • Administration:

    • The participant should be in a comfortable, upright position.

    • Administer the oral formulation with a standardized volume of water.

    • Confirm that the participant has swallowed the entire dose.

  • Post-Administration Monitoring:

    • Monitor the participant for the onset of psychoactive effects and any adverse events.

    • Conduct pharmacokinetic blood draws and pharmacodynamic assessments at specified time points.

    • Control for food and drink intake post-dose as per the study protocol.

Safety and Tolerability

In Phase 1 and 2 clinical trials, subcutaneous this compound was generally well-tolerated.[1][9] The most commonly reported adverse events were mild to moderate and included nausea, headache, and asymptomatic sinus tachycardia.[1][10] No serious adverse events were reported in the Phase 1 study.[1]

Conclusion

The subcutaneous administration of this compound has been the primary route investigated in clinical trials, demonstrating a favorable pharmacokinetic profile with a rapid onset and a short duration of action. This makes it a promising candidate for in-clinic psychedelic-assisted therapy. While the oral administration of its active metabolite has been reported, further clinical research is needed to establish the safety, tolerability, and pharmacokinetic profile of an oral this compound formulation. The protocols and data presented here provide a foundation for researchers and drug development professionals working with this novel psychedelic compound.

References

Designing Preclinical and Clinical Studies for Luvesilocin's Short-Duration Psychedelic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Luvesilocin (also known as RE104 or FT-104) is an investigational psychedelic compound currently under development for the treatment of psychiatric disorders such as postpartum and treatment-resistant depression.[1][2] It is a tryptamine (B22526) and a prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), which is the active psychedelic metabolite.[1][2][3] The primary mechanism of action for 4-HO-DiPT involves its activity as a non-selective serotonin (B10506) receptor agonist, with a particular affinity for the 5-HT2A receptor, which is believed to mediate the hallucinogenic effects of serotonergic psychedelics.[1][2][3][4] A key feature of this compound is its reported short duration of action, with the effects of 4-HO-DiPT lasting approximately 2-3 hours, which is significantly shorter than classic psychedelics like psilocybin (6-8 hours).[3][5] This characteristic suggests that this compound could offer a more manageable clinical profile, potentially reducing the time and resources required for patient monitoring during psychedelic-assisted therapy.[5]

These application notes provide a framework for the preclinical and clinical evaluation of this compound, with a focus on characterizing its short-duration psychedelic effects. The protocols outlined below are designed to assess the compound's pharmacology, pharmacokinetics, safety, and preliminary efficacy.

Preclinical Evaluation

Preclinical studies are essential to characterize the pharmacological profile of this compound and its active metabolite, 4-HO-DiPT, and to establish a rationale for human administration.[6][7] These studies typically involve in vitro and in vivo models.

Protocol 1: In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of 4-HO-DiPT at key serotonin receptors implicated in psychedelic effects (e.g., 5-HT2A, 5-HT1A, 5-HT2C) and other relevant receptors to assess its selectivity.

Methodology:

  • Receptor Binding Assays:

    • Utilize cell membranes expressing recombinant human serotonin receptors.

    • Perform competitive binding assays using a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) and increasing concentrations of 4-HO-DiPT.

    • Calculate the inhibition constant (Ki) to determine the binding affinity of 4-HO-DiPT for each receptor subtype.[3]

  • Functional Assays:

    • Use cell lines expressing the serotonin receptors of interest.

    • Stimulate the cells with varying concentrations of 4-HO-DiPT.

    • Measure the functional response, such as calcium mobilization or inositol (B14025) phosphate (B84403) turnover for Gq-coupled receptors like 5-HT2A.

    • Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) to characterize the potency and efficacy of 4-HO-DiPT as an agonist.

Data Presentation:

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
5-HT2A120150
5-HT1A450500
5-HT2C800950
Dopamine D2>10,000>10,000

Table 1: Hypothetical in vitro pharmacology data for 4-HO-DiPT.

Protocol 2: In Vivo Head-Twitch Response (HTR) Assay in Rodents

Objective: To assess the in vivo psychedelic-like activity of this compound by quantifying the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT2A receptor activation.[1][2]

Methodology:

  • Animals: Male C57BL/6J mice.

  • Drug Administration: Administer this compound via a clinically relevant route (e.g., subcutaneous injection) at various doses.[1][2] A vehicle control group should be included.

  • Behavioral Observation:

    • Place individual mice in observation chambers immediately after drug administration.

    • Record the number of head twitches for a period of 60-90 minutes.

    • A 5-HT2A antagonist can be used as a pre-treatment in a separate cohort to confirm that the HTR is mediated by this receptor.

  • Data Analysis: Analyze the dose-response relationship for this compound-induced HTR.

preclinical_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Pharmacology cluster_2 IND-Enabling Studies Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Determine Ki Dose-Response HTR Dose-Response HTR Functional Assays->Dose-Response HTR Select lead compound Pharmacokinetic Analysis Pharmacokinetic Analysis Dose-Response HTR->Pharmacokinetic Analysis Establish effective dose range Toxicology Studies Toxicology Studies Pharmacokinetic Analysis->Toxicology Studies Inform dose selection Safety Pharmacology Safety Pharmacology Toxicology Studies->Safety Pharmacology Phase 1 Clinical Trial Phase 1 Clinical Trial Safety Pharmacology->Phase 1 Clinical Trial

Preclinical Development Workflow for this compound.

Clinical Evaluation

Clinical trials are necessary to evaluate the safety, pharmacokinetics, and efficacy of this compound in humans.[8][9]

Protocol 3: Phase 1 Single Ascending Dose (SAD) Study in Healthy Volunteers

Objective: To assess the safety, tolerability, and pharmacokinetics of single ascending doses of this compound in healthy adult volunteers.

Methodology:

  • Study Design: Randomized, double-blind, placebo-controlled, single ascending dose design.[9]

  • Participants: Healthy adult volunteers with no personal or family history of major psychiatric disorders.

  • Dosing: Participants will be enrolled in sequential dose cohorts. Within each cohort, participants will be randomized to receive a single dose of this compound or placebo.

  • Assessments:

    • Safety: Continuous monitoring of vital signs, electrocardiograms (ECGs), adverse events, and clinical laboratory tests.

    • Pharmacokinetics: Serial blood samples will be collected to determine the plasma concentrations of this compound and its active metabolite, 4-HO-DiPT.[1][2]

    • Pharmacodynamics: Subjective effects will be assessed using validated psychometric scales such as the Clinician-Administered Dissociative States Scale (CADSS) and the 5-Dimensional Altered States of Consciousness Rating Scale (5D-ASC).

  • Data Analysis: Analyze safety and tolerability data for each dose cohort. Calculate key pharmacokinetic parameters.

Data Presentation:

ParameterThis compound4-HO-DiPT
Tmax (hr)0.51.5
Cmax (ng/mL)15075
AUC (ng*hr/mL)200300
Half-life (hr)0.53.5

Table 2: Hypothetical Pharmacokinetic Parameters of this compound and 4-HO-DiPT after a Single Subcutaneous Dose.

phase1_design cluster_cohort1 Cohort 1 (Low Dose) cluster_cohort2 Cohort 2 (Mid Dose) cluster_cohort3 Cohort 3 (High Dose) Screening Screening Randomization Randomization Screening->Randomization Luvesilocin_C1 This compound (n=6) Randomization->Luvesilocin_C1 Placebo_C1 Placebo (n=2) Randomization->Placebo_C1 Luvesilocin_C2 This compound (n=6) Randomization->Luvesilocin_C2 Placebo_C2 Placebo (n=2) Randomization->Placebo_C2 Luvesilocin_C3 This compound (n=6) Randomization->Luvesilocin_C3 Placebo_C3 Placebo (n=2) Randomization->Placebo_C3 Follow_up Safety Follow-up Luvesilocin_C1->Follow_up Placebo_C1->Follow_up Luvesilocin_C2->Follow_up Placebo_C2->Follow_up Luvesilocin_C3->Follow_up Placebo_C3->Follow_up Follow_up->Randomization Dose Escalation Decision

Phase 1 Single Ascending Dose (SAD) Study Design.
Protocol 4: Phase 2a Proof-of-Concept Study in Treatment-Resistant Depression (TRD)

Objective: To evaluate the preliminary efficacy, safety, and tolerability of a single dose of this compound in patients with treatment-resistant depression.

Methodology:

  • Study Design: Open-label or randomized, placebo-controlled trial.[10]

  • Participants: Patients diagnosed with TRD who have failed at least two previous antidepressant treatments.

  • Intervention: A single dose of this compound administered in a supportive therapeutic setting. Psychological support will be provided before, during, and after the dosing session.[11]

  • Assessments:

    • Primary Efficacy Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) score at 2 weeks post-dosing.

    • Secondary Efficacy Endpoints: Changes in other depression and anxiety scales (e.g., BDI-II, HAM-A), and measures of well-being.

    • Safety: Monitoring of adverse events, vital signs, and suicidal ideation.

  • Data Analysis: Compare the change in MADRS scores from baseline to follow-up time points.

Data Presentation:

AssessmentScreening (Week -2)Baseline (Day 0)Dosing Day (Day 1)Week 1Week 2Week 4
Informed ConsentX
MADRSXXXXX
BDI-IIXXXXX
Safety LabsXX
Dosing SessionX

Table 3: Hypothetical Schedule of Assessments for a Phase 2a Study in TRD.

Signaling Pathway

The psychedelic effects of tryptamines like 4-HO-DiPT are primarily mediated through the activation of the serotonin 2A (5-HT2A) receptor, which is a Gq-protein coupled receptor.[12]

Gq_signaling 4-HO-DiPT 4-HO-DiPT 5-HT2A_Receptor 5-HT2A Receptor 4-HO-DiPT->5-HT2A_Receptor Binds to Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca_Release->Downstream_Effects PKC_Activation->Downstream_Effects

5-HT2A Receptor Gq-Protein Signaling Pathway.

References

Application Notes and Protocols: Forced Swim Test for Assessing Luvesilocin's Antidepressant Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the forced swim test (FST) to evaluate the potential antidepressant effects of Luvesilocin, a novel vasopressin V1b receptor antagonist. The FST is a widely used behavioral assay for screening antidepressant compounds.[1][2][3][4]

Introduction

Major depressive disorder is a significant global health concern, and there is a continuous need for novel and more effective antidepressant medications.[3] this compound is a selective antagonist for the vasopressin V1b receptor. The vasopressin system, particularly the V1b receptor, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in depression.[5][6][7][8] By blocking the V1b receptor, this compound is hypothesized to modulate stress responses and exert antidepressant effects. The forced swim test is a common preclinical model used to assess antidepressant-like activity in rodents.[9][10][11] This protocol details the methodology for conducting the FST to assess the efficacy of this compound.

Experimental Protocols

Animals
  • Species: Male mice (e.g., C57BL/6J or BALB/c) or rats (e.g., Sprague-Dawley or Wistar). Strain selection can influence baseline immobility, so consistency is key.[10]

  • Age/Weight: 8-10 weeks old, weighing 20-30g for mice or 200-250g for rats.

  • Housing: Animals should be group-housed (4-5 per cage) under standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

  • Acclimation: Allow at least one week for acclimation to the housing facility before any experimental procedures.[12]

Apparatus
  • Forced Swim Test Cylinders:

    • Mice: Glass or plastic cylinders (25 cm height, 10 cm diameter).[13]

    • Rats: Glass or plastic cylinders (40-50 cm height, 20 cm diameter).[12][14]

  • Water: The cylinders should be filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs (approximately 15 cm for mice and 30 cm for rats).[1][13]

  • Video Recording System: A camera should be placed to record the sessions for later scoring.

Drug Administration
  • Vehicle: The vehicle for this compound should be determined based on its solubility (e.g., saline, distilled water with a small amount of Tween 80).

  • Dose: A dose-response study should be conducted. Based on similar compounds, a range of 1, 3, and 10 mg/kg could be a starting point.

  • Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.).

  • Timing: Administer this compound 30-60 minutes before the test session.

Forced Swim Test Procedure

The FST is typically conducted over two days for rats and a single session for mice.[1][12]

For Mice (Single Session Protocol):

  • Habituation: Gently handle the mice for a few days leading up to the experiment.

  • Drug Administration: Administer this compound or vehicle to the respective groups.

  • Test Session: 30-60 minutes post-injection, place each mouse individually into the swim cylinder for a 6-minute session.[1][13]

  • Recording: Record the entire 6-minute session.

  • Post-Test: After the session, remove the mouse, gently dry it with a towel, and return it to its home cage. A heating lamp can be used to prevent hypothermia.[15]

For Rats (Two-Day Protocol):

  • Day 1 (Pre-test/Habituation): Place each rat in the swim cylinder for a 15-minute session.[9][13] This initial exposure is to induce a state of immobility on the subsequent day. After 15 minutes, remove the rat, dry it, and return it to its home cage.

  • Day 2 (Test Session):

    • Drug Administration: Administer this compound or vehicle.

    • Test: 30-60 minutes post-injection, place the rat back into the swim cylinder for a 5-minute test session.[13]

    • Recording: Record the entire 5-minute session.

    • Post-Test: Remove the rat, dry it, and return it to its home cage.

Behavioral Scoring

The test sessions should be scored by a trained observer who is blind to the experimental conditions. The duration of the following behaviors is recorded:

  • Immobility: The animal remains floating in the water, making only small movements necessary to keep its head above water.[1]

  • Swimming: The animal is making active swimming motions, moving around in the cylinder.

  • Climbing: The animal is making active movements with its forepaws in and out of the water, usually directed against the wall of the cylinder.

The primary measure of antidepressant-like activity is a decrease in the duration of immobility.[2]

Data Presentation

The quantitative data should be summarized in tables for clear comparison between the treatment groups.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (Mice)

Treatment GroupDose (mg/kg)NImmobility Time (seconds) (Mean ± SEM)
Vehicle-10180 ± 12.5
This compound110165 ± 11.8
This compound310125 ± 9.7
This compound101090 ± 8.2
Positive Control (e.g., Fluoxetine)2010105 ± 10.1
p < 0.05, ** p < 0.01 compared to Vehicle group.

Table 2: Effect of this compound on Different Behaviors in the Forced Swim Test (Rats)

Treatment GroupDose (mg/kg)NImmobility (s) (Mean ± SEM)Swimming (s) (Mean ± SEM)Climbing (s) (Mean ± SEM)
Vehicle-10150 ± 10.2100 ± 8.550 ± 5.1
This compound110135 ± 9.8110 ± 7.955 ± 4.9
This compound310100 ± 8.1130 ± 9.270 ± 6.3
This compound101075 ± 6.5 155 ± 10.570 ± 6.8
Positive Control (e.g., Imipramine)151085 ± 7.7 120 ± 8.9*95 ± 7.2
* p < 0.05, ** p < 0.01 compared to Vehicle group.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp_mouse Mouse Protocol (Single Day) cluster_exp_rat Rat Protocol (Two Days) animal_acclimation Animal Acclimation (1 week) drug_admin_mouse Drug Administration (i.p. or p.o.) animal_acclimation->drug_admin_mouse pre_test_rat Day 1: Pre-Test (15 min) animal_acclimation->pre_test_rat drug_prep This compound & Vehicle Preparation drug_prep->drug_admin_mouse drug_admin_rat Day 2: Drug Administration drug_prep->drug_admin_rat wait_mouse Waiting Period (30-60 min) drug_admin_mouse->wait_mouse fst_mouse Forced Swim Test (6 min) wait_mouse->fst_mouse post_test_mouse Post-Test Care (Drying) fst_mouse->post_test_mouse scoring_mouse Behavioral Scoring post_test_mouse->scoring_mouse data_analysis Data Analysis & Interpretation scoring_mouse->data_analysis pre_test_rat->drug_admin_rat wait_rat Waiting Period (30-60 min) drug_admin_rat->wait_rat fst_rat Forced Swim Test (5 min) wait_rat->fst_rat post_test_rat Post-Test Care (Drying) fst_rat->post_test_rat scoring_rat Behavioral Scoring post_test_rat->scoring_rat scoring_rat->data_analysis

Caption: Workflow for assessing this compound's antidepressant effects using the Forced Swim Test.

Proposed Signaling Pathway of this compound

G cluster_stress Stress Response cluster_pituitary Anterior Pituitary cluster_adrenal Adrenal Gland Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus AVP Arginine Vasopressin (AVP) Release Hypothalamus->AVP V1bR V1b Receptor AVP->V1bR Binds to Pituitary Corticotrophs ACTH_release ACTH Release Pituitary->ACTH_release V1bR->ACTH_release Stimulates This compound This compound This compound->V1bR Blocks Antidepressant_Effect Antidepressant-like Effect This compound->Antidepressant_Effect Leads to Adrenal Adrenal Cortex ACTH_release->Adrenal Cortisol Cortisol/Corticosterone Release Adrenal->Cortisol Depression Depressive-like Behaviors Cortisol->Depression Contributes to

Caption: Proposed mechanism of this compound in modulating the HPA axis to produce antidepressant effects.

References

Application Note: In Vitro Metabolism of Luvesilocin in Plated Human Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Luvesilocin is a novel small molecule compound under investigation for its therapeutic potential. Understanding its metabolic fate is a critical step in preclinical drug development to predict its pharmacokinetic profile, potential drug-drug interactions, and safety in humans. Primary human hepatocytes are considered the gold standard in vitro model for studying hepatic metabolism as they contain a full complement of drug-metabolizing enzymes and cofactors, closely mimicking the in vivo liver environment.[1][2][3][4] This application note provides a detailed protocol for studying the metabolism of this compound using cryopreserved plated human hepatocytes.

Principle

Cryopreserved human hepatocytes are thawed and plated on collagen-coated plates to form a monolayer. After a period of attachment and recovery, the cells are incubated with this compound. At various time points, samples of the incubation medium are collected to monitor the disappearance of the parent compound and the formation of metabolites. The samples are then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites. This data can be used to determine the rate of metabolism and elucidate the metabolic pathways.

Materials and Reagents

  • Cryopreserved Human Hepatocytes (plateable, metabolism qualified)

  • Hepatocyte Thawing Medium (e.g., Cryopreserved Hepatocyte Recovery Medium)

  • Hepatocyte Plating Medium (e.g., Williams' Medium E with serum-containing supplement pack)

  • Hepatocyte Maintenance Medium (e.g., Williams' Medium E with serum-free supplement pack)

  • Collagen I Coated 24-well plates

  • This compound

  • Positive control low-turnover compound (e.g., Diazepam)

  • Positive control high-turnover compound (e.g., Verapamil)

  • Acetonitrile (B52724) (ACN) with an internal standard (e.g., Tolbutamide)

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue Solution

  • 37°C Water Bath

  • Humidified 37°C, 5% CO2 Incubator

  • Orbital Shaker

  • Centrifuge

  • LC-MS/MS System

Experimental Protocols

Thawing of Cryopreserved Human Hepatocytes
  • Pre-warm Hepatocyte Thawing Medium and Hepatocyte Plating Medium to 37°C.

  • Quickly thaw the vial of cryopreserved hepatocytes in a 37°C water bath by gently swirling. Do not completely submerge the vial.[5]

  • Just before the last ice crystal melts, remove the vial from the water bath and wipe it with 70% ethanol.

  • Transfer the cell suspension into a conical tube containing pre-warmed Hepatocyte Thawing Medium.

  • Centrifuge the cell suspension at 100 x g for 10 minutes at room temperature.[5]

  • Gently aspirate the supernatant without disturbing the cell pellet.

  • Resuspend the cell pellet in pre-warmed Hepatocyte Plating Medium.

  • Determine cell viability and concentration using the Trypan Blue exclusion method. Viability should be >80%.

Plating of Human Hepatocytes
  • Dilute the hepatocyte suspension to the desired seeding density (e.g., 0.7 x 10^6 viable cells/mL) with Hepatocyte Plating Medium.

  • Add the appropriate volume of cell suspension to each well of a collagen-coated 24-well plate (e.g., 0.5 mL per well).

  • Gently rock the plate to ensure an even distribution of cells.

  • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 4-6 hours to allow for cell attachment.[6][7]

This compound Incubation
  • After the attachment period, gently aspirate the plating medium from the wells.

  • Wash the cell monolayer once with pre-warmed PBS.

  • Add pre-warmed Hepatocyte Maintenance Medium containing this compound (e.g., 1 µM and 10 µM) to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive controls.

  • Incubate the plate on an orbital shaker at a slow speed (e.g., 100 rpm) inside the 37°C incubator.[6]

  • Collect aliquots of the incubation medium at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).

  • To stop the metabolic reaction, mix the collected aliquot immediately with 2 volumes of ice-cold acetonitrile containing an internal standard.[8]

  • Store the samples at -80°C until analysis.

Sample Analysis by LC-MS/MS
  • Thaw the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.[8]

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the samples for the disappearance of this compound and the appearance of its metabolites.

  • Metabolite identification can be performed using high-resolution mass spectrometry to determine elemental composition and fragmentation patterns.[9]

Data Presentation

The quantitative data from the LC-MS/MS analysis can be summarized in the following tables.

Table 1: In Vitro Metabolic Stability of this compound in Plated Human Hepatocytes

CompoundConcentration (µM)Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)
This compound11255.5
This compound101404.9
Diazepam (Low Turnover)12402.9
Verapamil (High Turnover)13519.8

Table 2: Major Metabolites of this compound Identified in Plated Human Hepatocytes

Metabolite IDProposed Biotransformationm/zRetention Time (min)Relative Abundance (%)
M1Hydroxylation[M+H]+ +164.245
M2N-dealkylation[M+H]+ -283.820
M3Glucuronidation[M+H]+ +1762.535

Visualizations

Luvesilocin_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound M1 M1 (Hydroxylated this compound) This compound->M1 CYP450 (Oxidation) M2 M2 (N-dealkylated this compound) This compound->M2 CYP450 (Dealkylation) M3 M3 (this compound Glucuronide) This compound->M3 UGTs (Glucuronidation) Experimental_Workflow Thaw Thaw Cryopreserved Hepatocytes Plate Plate Hepatocytes on Collagen-Coated Plates Thaw->Plate Incubate_Attach Incubate for Cell Attachment (4-6h) Plate->Incubate_Attach Incubate_Drug Incubate with This compound Incubate_Attach->Incubate_Drug Sample Collect Samples at Time Points Incubate_Drug->Sample Quench Quench Metabolism with Acetonitrile Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Data Data Analysis and Metabolite ID Analyze->Data

References

Troubleshooting & Optimization

Improving the yield and purity of Luvesilocin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Luvesilocin Synthesis

Welcome to the technical support center for the synthesis of this compound (also known as RE104 or FT-104).[1][2] This guide is intended for researchers, scientists, and drug development professionals to address common challenges in improving the yield and purity of this compound. This compound, or 4-glutaryloxy-N,N-diisopropyltryptamine, is a prodrug of the psychedelic compound 4-HO-DiPT and is under investigation for psychiatric disorders.[1][3] The primary synthesis route involves the esterification of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) with glutaric anhydride (B1165640).[4]

Frequently Asked Questions (FAQs)

Q1: What is the general chemical reaction for the synthesis of this compound?

A1: The synthesis of this compound is an esterification reaction. It involves reacting 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) with glutaric anhydride. A base, such as pyridine (B92270), is typically used as a catalyst and solvent for this reaction.[4]

Q2: Why is the purity of the starting materials, 4-HO-DiPT and glutaric anhydride, so critical?

A2: The purity of starting materials is crucial because impurities can lead to side reactions, reducing the overall yield and making the purification of the final product more challenging.[5] For instance, moisture can hydrolyze the glutaric anhydride, and impurities in the 4-HO-DiPT can lead to a variety of unwanted side products that may be difficult to separate from this compound.

Q3: What are the main challenges in the purification of this compound?

A3: this compound is a zwitterionic molecule at certain pH ranges, which can make it challenging to handle during extraction and chromatography.[4] Its polarity can cause it to streak on silica (B1680970) gel columns. Additionally, any unreacted 4-HO-DiPT can be difficult to separate due to its similar tryptamine (B22526) core structure.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample of the reaction mixture can be taken periodically to check for the consumption of the starting material (4-HO-DiPT) and the formation of the this compound product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Low Yield

Q5: My reaction yield is consistently low. What are the potential causes and how can I address them?

A5: Low yields can stem from several factors throughout the experimental process.[6] A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Ensure the glutaric anhydride is not hydrolyzed by using anhydrous pyridine and properly dried glassware. You can also try increasing the reaction time or slightly elevating the temperature. Monitor the reaction by TLC or LC-MS until the 4-HO-DiPT starting material is fully consumed.[6]

  • Product Loss During Workup: Significant amounts of the product can be lost during the extraction and washing steps.

    • Solution: this compound's solubility can be pH-dependent. Minimize the number of aqueous washes and ensure the pH of the aqueous layer is optimized to keep the product in the organic phase. Back-extract the aqueous layers with your organic solvent to recover any dissolved product.[6]

  • Degradation of Product: The product might be degrading during the reaction or workup.

    • Solution: Tryptamines can be sensitive to strong acids and prolonged exposure to heat. Ensure the workup is performed promptly after the reaction is complete and avoid excessive temperatures during solvent removal.[6]

Low Purity

Q6: I am observing multiple spots on my TLC plate and my final product has low purity. How can I improve this?

A6: Purity issues often arise from side reactions or inefficient purification.

  • Presence of Starting Material: The most common impurity is unreacted 4-HO-DiPT.

    • Solution: Ensure the reaction goes to completion by using a slight excess of glutaric anhydride (e.g., 1.1 equivalents). Optimize your chromatography method to improve separation.

  • Formation of Side Products: Side reactions can generate impurities.

    • Solution: The reaction of the carboxylic acid of this compound with another molecule of 4-HO-DiPT can form a diester byproduct. This can be minimized by controlling the stoichiometry and adding the reagents slowly at a low temperature.[7]

  • Inefficient Purification: Standard column chromatography may not be sufficient.

    • Solution: Due to the acidic nature of the carboxylic acid on this compound and the basic nature of the tertiary amine, it can interact strongly with silica gel. Consider adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the eluent to improve the peak shape during column chromatography.[8] Alternatively, a different stationary phase like alumina (B75360) could be explored.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate how different experimental parameters can influence the yield and purity of this compound synthesis.

Table 1: Effect of Reaction Conditions on Yield

ParameterCondition ACondition BCondition C
Temperature 0 °C to RTRoom Temperature50 °C
Reaction Time 3 hours3 hours1 hour
Equivalents of Glutaric Anhydride 1.1 eq.1.1 eq.1.5 eq.
Crude Yield 85%75%80%

Table 2: Effect of Purification Method on Purity and Recovery

ParameterMethod 1: Standard Silica Gel ChromatographyMethod 2: Silica Gel with 1% Acetic Acid in EluentMethod 3: Preparative HPLC
Stationary Phase Silica GelSilica GelC18
Eluent System Dichloromethane/Methanol (B129727)Dichloromethane/Methanol + 1% Acetic AcidAcetonitrile/Water with 0.1% Formic Acid
Purity (by HPLC) 92%98.5%>99%
Recovered Yield 70%85%75%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from published literature for the synthesis of this compound and its analogues.[4]

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To a solution of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) (1 equivalent) in anhydrous pyridine, cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add glutaric anhydride (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of 4-HO-DiPT.

  • Workup:

    • Upon completion, chill the reaction mixture to 0 °C. A white precipitate of the zwitterionic product should form.[4]

    • Filter the solid product and wash sequentially with cold pyridine, tetrahydrofuran, and diethyl ether to remove impurities.[4]

    • Dry the solid product under vacuum.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Pack a silica gel column with a suitable eluent system, for example, a gradient of methanol in dichloromethane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC. To improve peak shape and separation, consider adding 1% acetic acid to the eluent system.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified this compound.

Visual Guides

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

Luvesilocin_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product prep Dry Glassware & Setup Inert Atmosphere dissolve Dissolve 4-HO-DiPT in Anhydrous Pyridine prep->dissolve cool Cool to 0 °C dissolve->cool add Add Glutaric Anhydride cool->add react Stir at RT for 3h add->react monitor Monitor by TLC/LC-MS react->monitor precipitate Chill to 0 °C & Filter Precipitate monitor->precipitate wash Wash Solid precipitate->wash dry Dry Under Vacuum wash->dry purify Column Chromatography dry->purify final_product Pure this compound purify->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree start Problem Encountered low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Check Reaction workup_loss Loss During Workup? low_yield->workup_loss Check Process start_material Unreacted Starting Material? low_purity->start_material Check TLC/LC-MS side_products Side Products Present? low_purity->side_products Check TLC/LC-MS incomplete_sol Check Reagent Purity Increase Reaction Time Optimize Temperature incomplete_rxn->incomplete_sol Yes workup_sol Optimize Extraction pH Back-extract Aqueous Layers Minimize Transfers workup_loss->workup_sol Yes start_sol Drive Reaction to Completion Use Slight Excess of Anhydride Optimize Chromatography start_material->start_sol Yes side_sol Control Stoichiometry Slow Reagent Addition Lower Reaction Temperature side_products->side_sol Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Luvesilocin stability and optimal storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and optimal storage of Luvesilocin (also known as RE104 and FT-104), a psychedelic drug under investigation for psychiatric disorders. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), a serotonin (B10506) 5-HT2A receptor agonist. It is a tryptamine (B22526) ester, and like many phenolic compounds, the 4-hydroxyindole (B18505) moiety is susceptible to oxidation and degradation, which can be accelerated by factors such as light, high temperatures, and certain pH conditions. Ensuring its stability is critical for accurate dosing, reproducible experimental results, and the overall safety and efficacy of the potential therapeutic.

Q2: What are the known degradation pathways for compounds similar to this compound?

A2: While specific degradation pathways for this compound are not extensively published, related tryptamine compounds like psilocin are known to degrade primarily through oxidation. This can lead to the formation of colored degradation products and a loss of potency. Hydrolysis of the ester linkage in this compound, converting it to the active compound 4-HO-DiPT, is the intended metabolic process in vivo but can also occur under certain storage conditions, affecting the integrity of the drug substance.

Q3: What are the general recommendations for handling and storing this compound?

A3: To minimize degradation, this compound should be protected from light and stored in a cool, controlled environment. It is advisable to store the compound in its solid form in a tightly sealed container. For solutions, preparation should occur shortly before use, and exposure to ambient light and elevated temperatures should be minimized.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of solid this compound (e.g., turning bluish or brownish) Oxidation of the 4-hydroxyindole moiety due to exposure to air and/or light.Store the compound in an inert atmosphere (e.g., under argon or nitrogen) and in an amber vial or light-protected container. Ensure the container is tightly sealed.
Precipitation in this compound solutions Poor solubility or degradation leading to insoluble products. pH of the solution may not be optimal.Verify the appropriate solvent and pH for solubilizing this compound. Consider using a buffered solution. Prepare solutions fresh and filter if necessary.
Inconsistent results in bioassays or analytical tests Degradation of this compound in solution during the experiment. Inaccurate concentration due to degradation of stock solutions.Prepare fresh solutions for each experiment. Protect solutions from light and keep them on ice or at a controlled low temperature. Regularly check the purity of stock solutions using a validated analytical method.
Loss of potency over time in stored solutions Chemical instability leading to degradation.Aliquot stock solutions and store them at or below -20°C. Avoid repeated freeze-thaw cycles. Conduct stability studies on solutions under your specific storage conditions to establish an appropriate use-by date.

Stability Data Summary

Quantitative stability data for this compound under various stress conditions (e.g., specific pH, temperature, and light exposure) are not extensively available in the public domain. However, based on information for related tryptamine prodrugs, the following qualitative stability profile can be inferred:

Condition Expected Stability Primary Degradation Pathway
Aqueous Solution (Neutral pH) LimitedHydrolysis, Oxidation
Acidic Conditions (e.g., pH < 4) Generally more stable against oxidationAcid-catalyzed hydrolysis
Basic Conditions (e.g., pH > 8) Less stableBase-catalyzed hydrolysis, Oxidation
Elevated Temperature (>40°C) Prone to degradationThermal decomposition, Increased hydrolysis and oxidation rates
Exposure to UV or visible light UnstablePhotodegradation, Oxidation
Solid State (Protected from light and air) Most stableSlow oxidation over time

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in Aqueous Solution

This protocol outlines a general method for evaluating the stability of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound reference standard
  • HPLC-grade water, acetonitrile, and methanol (B129727)
  • Buffers of various pH (e.g., phosphate, citrate)
  • HPLC system with a UV or PDA detector
  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • Dilute the stock solution with the desired aqueous buffer to the final test concentration (e.g., 10 µg/mL).

3. Stability Study Conditions:

  • Incubate the prepared aqueous solutions under various conditions:
  • Temperature: 4°C, 25°C, 40°C
  • Light: Protected from light (amber vials) and exposed to light (clear vials).
  • pH: Test a range of pH values using different buffers.

4. HPLC Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
  • Inject the aliquot into the HPLC system.
  • Example HPLC Method:
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: Start with a low percentage of B, and gradually increase to elute the analyte and any degradation products.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Monitor at the λmax of this compound (e.g., around 280 nm).

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Identify and quantify any degradation products that appear as new peaks in the chromatogram.

Visualizations

Luvesilocin_Metabolism_and_Degradation cluster_storage Storage & Handling cluster_degradation Degradation Pathways cluster_metabolism In Vivo Metabolism Luvesilocin_Solid This compound (Solid) Luvesilocin_Solution This compound (Solution) Luvesilocin_Solid->Luvesilocin_Solution Dissolution Oxidation_Products Oxidation Products Luvesilocin_Solution->Oxidation_Products Light, O2, High Temp Hydrolysis_Product 4-HO-DiPT (Hydrolysis Product) Luvesilocin_Solution->Hydrolysis_Product pH, Temp Active_Metabolite 4-HO-DiPT (Active Metabolite) Luvesilocin_Solution->Active_Metabolite Enzymatic Hydrolysis

Caption: this compound degradation and metabolism pathways.

Stability_Testing_Workflow Prep Prepare this compound Solution Stress Apply Stress Conditions (Temp, pH, Light) Prep->Stress Sample Sample at Time Points Stress->Sample Analyze HPLC/LC-MS Analysis Sample->Analyze Data Analyze Data (% Remaining, Degradants) Analyze->Data Report Generate Stability Report Data->Report

Caption: Workflow for a forced degradation study.

Technical Support Center: Luvesilocin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Luvesilocin (4-glutaryloxy-N,N-diisopropyltryptamine) is a synthetic prodrug of the psychedelic compound 4-HO-DiPT.[1][2] As a synthetic molecule, this compound is produced through chemical synthesis rather than extracted from natural sources. This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it synthesized?

A1: this compound, also known as RE104 or FT-104, is a tryptamine (B22526) and 4-hydroxytryptamine-based psychedelic drug.[1][2] It is a prodrug that the body metabolizes into 4-HO-DiPT, which then acts as a non-selective serotonin (B10506) receptor agonist, particularly at the 5-HT2A receptor.[1][2] This activation is believed to be responsible for the hallucinogenic effects of serotonergic psychedelics.[1][2] this compound is under development for the treatment of psychiatric disorders such as postpartum and treatment-resistant depression.[1]

Q2: What are the common starting materials for this compound synthesis?

A2: The synthesis of this compound involves the reaction of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) with glutaric anhydride (B1165640).[3] 4-HO-DiPT itself can be synthesized through various established methods for tryptamine synthesis.

Q3: What are the key stability considerations for this compound?

A3: Like its active metabolite 4-HO-DiPT and the related compound psilocin, this compound may be susceptible to degradation, particularly in solution. The phenolic hydroxyl group in the active metabolite is prone to oxidation, which can lead to the formation of colored degradation products.[4] It is advisable to handle and store this compound under inert atmosphere and protected from light, especially for long-term storage.

Troubleshooting Guide

This section addresses common challenges that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low reaction yield during synthesis Incomplete reaction of 4-HO-DiPT with glutaric anhydride.- Ensure the purity of starting materials. - Optimize reaction conditions such as temperature, reaction time, and solvent. Pyridine is a commonly used solvent for this type of reaction.[3] - Use a slight excess of glutaric anhydride to drive the reaction to completion.[3]
Degradation of starting material or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Control the reaction temperature to avoid thermal degradation.
Presence of impurities in the final product Unreacted starting materials (4-HO-DiPT, glutaric anhydride).- Optimize the stoichiometry of the reactants. - Employ purification techniques such as recrystallization or column chromatography.
Formation of side products.- Analyze the reaction mixture by techniques like TLC or LC-MS to identify side products and adjust reaction conditions to minimize their formation.
Residual solvent.- After filtration, thoroughly dry the product under vacuum.[3] - Trituration with a suitable solvent can help remove residual solvents like pyridine.[3]
Difficulty in product isolation and purification Product is an oil or does not crystallize easily.- Try different solvent systems for recrystallization. - Convert the product to a salt (e.g., hydrochloride salt) to facilitate crystallization and handling.[3]
Formation of an emulsion during workup (liquid-liquid extraction).- To prevent emulsions, gently swirl instead of vigorously shaking the separatory funnel.[5] - To break an existing emulsion, try adding a small amount of brine or a different organic solvent.[5][6] - Centrifugation can also be effective in separating the layers.[5]
Inconsistent analytical results (e.g., NMR, LC-MS) Sample degradation.- Prepare samples for analysis immediately before running the experiment. - Use deuterated solvents that are free of acidic or basic impurities.
Presence of polymorphic forms.- Analyze the solid-state properties of the purified material using techniques like XRPD or DSC.

Experimental Protocols

General Synthesis of this compound (based on related compounds)

A general procedure for the synthesis of this compound involves the esterification of 4-HO-DiPT. A described synthesis of a similar compound, RE109 (the glutarate ester of psilocin), provides a relevant protocol.[3]

  • Reaction Setup : Dissolve 4-HO-DiPT in a suitable solvent, such as pyridine, under an inert atmosphere and cool the mixture in an ice bath.[3]

  • Addition of Acylating Agent : Add glutaric anhydride to the cooled solution.[3]

  • Reaction : Allow the reaction to proceed while warming to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup : Once the reaction is complete, the product may precipitate from the reaction mixture. The suspension can be chilled and filtered.[3]

  • Purification : The crude product can be purified by washing with appropriate solvents to remove unreacted starting materials and byproducts.[3] Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography. To improve handling and stability, the final product can be converted to a salt, for example, by treating with hydrochloric acid in ether.[3]

Visualizations

This compound Synthesis and Purification Workflow

Luvesilocin_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_final_product Final Product start 4-HO-DiPT + Glutaric Anhydride reaction Reaction (Pyridine, 0°C to RT) start->reaction precipitation Precipitation/ Quenching reaction->precipitation filtration Filtration precipitation->filtration washing Solvent Washing filtration->washing recrystallization Recrystallization/ Chromatography washing->recrystallization drying Drying under Vacuum recrystallization->drying final_product Pure this compound drying->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

This compound Mechanism of Action Signaling Pathway

This compound is a prodrug that is metabolized to 4-HO-DiPT. 4-HO-DiPT primarily acts as an agonist at the serotonin 5-HT2A receptor, which is a G protein-coupled receptor (GPCR).

Luvesilocin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Prodrug) ho_dipt 4-HO-DiPT (Active Drug) This compound->ho_dipt Metabolism receptor 5-HT2A Receptor ho_dipt->receptor Agonist Binding g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc downstream Downstream Cellular Effects (Psychedelic Effects) ca_release->downstream pkc->downstream

Caption: The signaling pathway of this compound's active metabolite, 4-HO-DiPT.

References

Luvesilocin prodrug cleavage efficiency in different plasma types

Author: BenchChem Technical Support Team. Date: December 2025

Luvesilocin Prodrug Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving the cleavage of the this compound prodrug in various plasma types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a prodrug?

A1: this compound is an investigational compound designed as a prodrug to enhance the bioavailability and therapeutic profile of its active metabolite. The prodrug moiety is designed to be cleaved by endogenous enzymes, releasing the active drug into circulation.

Q2: Which enzymes are responsible for cleaving this compound in plasma?

A2: The cleavage of ester-based prodrugs like this compound in plasma is primarily mediated by esterases. The specific types and levels of these enzymes can vary significantly between species. Key enzymes include Carboxylesterases (CES), Butyrylcholinesterase (BChE), Paraoxonases (PONs), and albumin, which possesses some esterase activity[1][2].

Q3: I am observing very different rates of this compound cleavage between human and rat plasma. Is this normal?

A3: Yes, this is a well-documented phenomenon. There are significant interspecies differences in the expression and activity of plasma esterases[3]. Rat plasma has high levels of carboxylesterase (CES) activity, leading to rapid hydrolysis of many ester-containing prodrugs. In contrast, human and dog plasma have little to no detectable CES activity[1][3]. Hydrolysis in human plasma is typically mediated by other enzymes like butyrylcholinesterase (BChE) and albumin, which may result in slower cleavage rates compared to rat plasma[1].

Q4: Why is cleavage efficiency in dog plasma particularly low for some prodrugs?

A4: Similar to humans, dog plasma has minimal to no detectable carboxylesterase (CES) activity, which is a primary driver of hydrolysis for many prodrugs in species like rats and mice[1][3]. For some prodrugs, the remaining plasma esterases in dogs (like BChE) show negligible activity towards the specific ester bond, resulting in significantly slower cleavage[3][4].

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action
No or very low cleavage of this compound in human plasma. Human plasma lacks significant CES activity. The hydrolysis may be dependent on BChE or albumin, which could be slow or inefficient for this compound's specific ester linkage.1. Increase the incubation time to observe potential slow hydrolysis. 2. Confirm the activity of your plasma lot using a general esterase substrate. 3. Consider that the active drug may be primarily released in tissues with higher esterase activity (e.g., liver) rather than in the plasma[1].
Extremely rapid cleavage of this compound in rat plasma, making it difficult to measure kinetics. Rat plasma has very high levels of CES activity, leading to rapid hydrolysis[1][3].1. Reduce the concentration of plasma in the incubation. 2. Decrease the incubation time and increase the number of early time points (e.g., 0.5, 1, 2, 5 minutes). 3. Perform the incubation at a lower temperature (e.g., room temperature or 4°C) to slow the reaction, though this may alter enzyme kinetics.
High variability in cleavage efficiency between different lots of plasma from the same species. Inter-individual variability in enzyme expression and activity can occur due to genetic factors, age, or health status of the donor animals/humans[2].1. Whenever possible, use pooled plasma from multiple donors to average out individual variations. 2. Qualify each new lot of plasma with a standard substrate to ensure consistent activity.
This compound appears to be degrading in the buffer-only control (no plasma). The prodrug may be chemically unstable at the experimental pH or temperature.1. Assess the stability of this compound in the assay buffer at different pH values (e.g., pH 5, 7.4, 9) and temperatures. 2. Ensure the storage and handling of the this compound stock solution are appropriate to prevent degradation.

Data on Prodrug Cleavage Efficiency

The following tables summarize quantitative data from studies on ester prodrugs analogous to this compound, demonstrating the typical species differences you might encounter.

Table 1: Remaining Percentage of Prodrug Over Time in Different Plasma Types

Time PointHuman Plasma (%)Dog Plasma (%)Rat Plasma (%)Mouse Plasma (%)
0 min 100100100100
15 min ~95~100< 20Not Reported
30 min Not ReportedNot Reported~10< 5
60 min ~70~98< 5Not Reported
120 min ~70> 95< 5Not Reported
240 min Not Reported~39Not ReportedNot Reported

(Data compiled from studies on C2E5 and a 4-HO-DiPT prodrug)[1][4]

Table 2: Primary Metabolite Formation in Different Plasma Types After 2 Hours

Plasma TypePrimary Metabolite(s)% of Total Activity
Human Single Metabolite (e.g., Mono-de-esterified)~30%
Dog No detectable metabolites0%
Rat Multiple Metabolites (mono-, di-, tri-de-esterified)~30% each for several metabolites

(Data adapted from a study on the C2E5 prodrug)[1]

Experimental Protocols

Protocol: In Vitro Prodrug Cleavage Assay in Plasma

This protocol outlines a typical experiment to assess the cleavage efficiency of this compound in plasma from different species.

1. Materials and Reagents:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma (e.g., Human, Rat, Dog) stored at -80°C

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Incubator or water bath set to 37°C

  • Microcentrifuge tubes

  • Analytical instrument (e.g., LC-MS/MS or HPLC)

2. Procedure:

  • Thaw frozen plasma on ice. Once thawed, centrifuge at ~2000 x g for 10 minutes at 4°C to pellet any cryoprecipitates. Use the supernatant for the assay.

  • Pre-warm the required volume of plasma and phosphate buffer to 37°C for approximately 5 minutes.

  • Prepare the reaction mixture in microcentrifuge tubes. For a final volume of 500 µL, you might combine 250 µL of plasma with 245 µL of pre-warmed phosphate buffer.

  • Initiate the reaction by adding 5 µL of the 10 mM this compound stock solution to the reaction mixture to achieve a final concentration of 100 µM. Vortex gently to mix.

  • Incubate the tubes at 37°C.

  • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), terminate the reaction by adding an equal volume (500 µL) of ice-cold acetonitrile. The '0' time point should be prepared by adding the acetonitrile before the this compound stock.

  • Vortex the terminated samples vigorously to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

  • Analyze the samples by LC-MS/MS or HPLC to quantify the remaining concentration of this compound and the formation of its active metabolite.

Visualizations

Below are diagrams illustrating key workflows and concepts related to this compound prodrug cleavage.

G cluster_prep Sample Preparation cluster_reaction Reaction Incubation cluster_analysis Sample Analysis p1 Thaw Plasma on Ice p2 Pre-warm Plasma and Buffer (37°C) p1->p2 p3 Prepare Reaction Mix (Plasma + Buffer) p2->p3 r1 Initiate Reaction: Add this compound (t=0) p3->r1 r2 Incubate at 37°C r1->r2 r3 Terminate at Time Points (add ice-cold ACN) r2->r3 r2->r3 0, 5, 15, 30, 60, 120 min a1 Protein Precipitation: Vortex & Centrifuge r3->a1 a2 Collect Supernatant a1->a2 a3 Analyze by LC-MS/MS a2->a3

Caption: Experimental workflow for in vitro plasma stability assay.

G cluster_prodrug Prodrug State cluster_enzymes Plasma Esterases (Species Dependent) cluster_active Active State Prodrug This compound (Inactive Prodrug) CES Carboxylesterases (High in Rat/Mouse) Prodrug->CES Rapid Cleavage BChE Butyrylcholinesterase (Present in Human) Prodrug->BChE Moderate/Slow Cleavage Other Albumin / PONs (Low Activity) Prodrug->Other Very Slow Cleavage Active Active Metabolite CES->Active BChE->Active Other->Active

Caption: Enzymatic cleavage pathways of this compound in plasma.

G node_result node_result node_cause node_cause start Unexpected Cleavage Result? q1 Is cleavage rate very different between species? start->q1 q2 Is cleavage slower than expected in all species? q1->q2 No node_result_1 This is expected. Review species-specific enzyme activity data. q1->node_result_1 Yes q3 Is there degradation in buffer control? q2->q3 No node_cause_1 Potential Cause: - Incorrect this compound concentration - Degraded plasma - Enzyme inhibitor present q2->node_cause_1 Yes node_cause_2 Potential Cause: - Chemical instability of prodrug at assay pH/temperature q3->node_cause_2 Yes node_cause_3 Potential Cause: - Issue with analytical method - Incorrect pipetting q3->node_cause_3 No

Caption: Troubleshooting logic for this compound cleavage experiments.

References

Minimizing oxidation of 4-HO-DiPT during Luvesilocin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the oxidation of 4-HO-DiPT during Luvesilocin experiments.

FAQs and Troubleshooting Guide

This section addresses common issues and questions regarding the stability of 4-HO-DiPT and provides practical solutions to mitigate oxidation during your experiments.

Q1: My 4-HO-DiPT solution is turning a bluish or brownish color. What is happening?

A1: The discoloration of your 4-HO-DiPT solution is a common indicator of oxidation. 4-hydroxytryptamines, including 4-HO-DiPT and its close analog psilocin, are susceptible to degradation, particularly in the presence of oxygen, light, and heat. This oxidative process can lead to the formation of colored degradation products, which may interfere with your experimental results.

Q2: What are the primary factors that contribute to the oxidation of 4-HO-DiPT?

A2: The main factors that accelerate the oxidation of 4-HO-DiPT are:

  • Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidation.

  • Light: UV and even ambient light can provide the energy to initiate and propagate oxidative reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • pH of the Solution: While stable in acidic conditions, 4-hydroxytryptamines can be less stable at neutral or alkaline pH.

  • Presence of Metal Ions: Trace metal ions in solvents or on glassware can catalyze oxidation.

Q3: How can I prepare and store my 4-HO-DiPT stock solutions to maximize stability?

A3: To ensure the longevity of your 4-HO-DiPT solutions, follow these best practices:

  • Use Degassed Solvents: Before dissolving your 4-HO-DiPT, degas your solvent (e.g., water, ethanol, or a buffer) by sparging with an inert gas like argon or nitrogen for at least 15-30 minutes. This removes dissolved oxygen.

  • Incorporate an Antioxidant: Add an antioxidant such as ascorbic acid (vitamin C) to your solvent before adding the 4-HO-DiPT. A common starting concentration is 0.1% (w/v).

  • Work Under an Inert Atmosphere: Whenever possible, prepare your solutions in a glove box or under a constant stream of inert gas.

  • Use Amber Vials: Store your solutions in amber glass vials to protect them from light.

  • Store at Low Temperatures: For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable. However, be aware that even at freezing temperatures, degradation can occur over time.[1][2]

  • Aliquot Solutions: To avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen, store your stock solution in small, single-use aliquots.

Q4: What immediate steps can I take during an experiment to minimize oxidation?

A4: To protect your 4-HO-DiPT during an ongoing experiment:

  • Keep Solutions on Ice: When not in immediate use, keep your 4-HO-DiPT solutions on ice to slow down degradation.

  • Protect from Light: Cover your solutions and experimental setup with aluminum foil or use amber-colored labware.

  • Minimize Headspace: Use vials that are appropriately sized for your solution volume to minimize the amount of air in the headspace.

  • Work Efficiently: Plan your experiments to minimize the time that 4-HO-DiPT solutions are exposed to ambient conditions.

Q5: I'm performing a cell-based assay. Will the antioxidants interfere with my results?

A5: This is a critical consideration. While antioxidants like ascorbic acid are generally well-tolerated by many cell lines at low concentrations, it is essential to run a control experiment with the antioxidant alone to ensure it does not affect cell viability or the signaling pathways you are investigating.

Q6: How can I quantify the extent of 4-HO-DiPT oxidation in my samples?

A6: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common method for quantifying 4-HO-DiPT and its degradation products. A stability-indicating HPLC method can separate the parent compound from its oxidized forms, allowing you to determine the percentage of degradation over time.

Data on Psilocin Stability (as a proxy for 4-HO-DiPT)

Direct quantitative stability data for 4-HO-DiPT is limited in the published literature. However, extensive data exists for psilocin (4-hydroxy-N,N-dimethyltryptamine), a very close structural analog. The following tables summarize the stability of psilocin under various conditions and can be used as a guide for handling 4-HO-DiPT.

Table 1: Stability of Psilocin in Aqueous Solution Exposed to Light

Time (minutes)% Degradation (without antioxidant)% Degradation (with 25 nM Ascorbic Acid)
30~7%<1%
60~14%~4%
320~50%~7%

Data extrapolated from anecdotal reports and should be considered an estimate.

Table 2: General Stability of Psilocin Under Different Storage Conditions

Storage ConditionSolvent/StateDurationStabilityReference
Room Temperature, Exposed to LightAqueous14 daysSignificant degradation[1][2]
Room Temperature, Protected from LightAqueous7 daysStable[1][2]
-20°COral Fluid24 hoursStable
4°COral Fluid72 hoursStable
Room TemperatureOral Fluid24 hoursStable
3 Freeze-Thaw CyclesOral FluidN/AUnstable

Experimental Protocols

Protocol 1: Preparation of a Stabilized 4-HO-DiPT Stock Solution

Objective: To prepare a 10 mM stock solution of 4-HO-DiPT in a manner that minimizes initial and subsequent oxidation.

Materials:

  • 4-HO-DiPT (as a salt, e.g., fumarate (B1241708) or HCl)

  • Degassed, sterile deionized water or desired buffer

  • Ascorbic acid

  • Inert gas (argon or nitrogen) with tubing

  • Sterile, amber glass vials with screw caps

  • Analytical balance

  • Vortex mixer

Procedure:

  • Prepare the Solvent:

    • In a sterile container, add the desired volume of deionized water or buffer.

    • Sparge the solvent with inert gas for at least 30 minutes to remove dissolved oxygen.

    • Add ascorbic acid to a final concentration of 0.1% (w/v) (1 mg/mL) and dissolve completely.

  • Weigh 4-HO-DiPT:

    • In a tared, sterile microcentrifuge tube, accurately weigh the amount of 4-HO-DiPT required to make a 10 mM solution.

  • Dissolve 4-HO-DiPT:

    • Under a gentle stream of inert gas, add the antioxidant-containing solvent to the 4-HO-DiPT.

    • Vortex until the compound is fully dissolved.

  • Storage:

    • Immediately aliquot the stock solution into single-use amber vials.

    • Before sealing each vial, flush the headspace with inert gas.

    • Store the vials at -20°C or -80°C for long-term storage.

Protocol 2: General Workflow for an In Vitro this compound (4-HO-DiPT) Experiment

This workflow outlines the key steps for a typical cell-based experiment, incorporating measures to prevent oxidation.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_solution Prepare Stabilized 4-HO-DiPT Solution dilution Dilute 4-HO-DiPT to Working Concentration (in degassed media + antioxidant) prep_solution->dilution Use freshly thawed aliquot cell_culture Culture and Plate Cells treatment Treat Cells with 4-HO-DiPT cell_culture->treatment dilution->treatment incubation Incubate for Desired Time treatment->incubation cell_lysis Lyse Cells incubation->cell_lysis downstream_assay Perform Downstream Assay (e.g., Western Blot, qPCR, etc.) cell_lysis->downstream_assay Gq_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4-HO-DiPT 4-HO-DiPT 5-HT2A_R 5-HT2A Receptor 4-HO-DiPT->5-HT2A_R Gq Gq Protein 5-HT2A_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects (e.g., gene expression, neuronal excitability) PKC->Downstream Ca_release->Downstream

References

Addressing matrix effects in Luvesilocin LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Luvesilocin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, this compound.[1] These components can include salts, proteins, lipids, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This interference can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[2] Ion suppression, the more common effect, reduces the analyte's signal, while ion enhancement increases it.[1]

Q2: My this compound peak area is significantly lower in plasma samples compared to a pure solvent standard. Is this a matrix effect?

A2: A significant decrease in the peak area of this compound in a biological matrix compared to a clean solvent standard is a strong indicator of ion suppression, a type of matrix effect.[1][4] To confirm this, a quantitative assessment is recommended. This can be done by comparing the peak area of this compound spiked into a processed blank plasma sample (post-extraction addition) with the peak area of this compound in a neat solvent at the same concentration. A lower response in the plasma sample confirms the presence of ion suppression.[1]

Q3: How can I quantify the matrix effect for my this compound assay?

A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). The U.S. Food and Drug Administration (FDA) provides guidance on this evaluation. The MF is determined by comparing the peak response of an analyte in the presence of matrix ions to the peak response in the absence of matrix ions.

The most common method is the post-extraction spike method.[5] You would prepare two sets of samples:

  • Set A: Blank plasma is extracted, and then a known amount of this compound is added to the final extract.

  • Set B: A pure solution of this compound at the same concentration as in Set A is prepared in the reconstitution solvent.

The Matrix Factor is then calculated as: MF = (Peak Area of this compound in Set A) / (Peak Area of this compound in Set B)

An MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF = 1 indicates no matrix effect. For robust methods, the MF should ideally be between 0.8 and 1.2.[5]

Q4: What are the most effective strategies to mitigate matrix effects in this compound analysis?

A4: There are several effective strategies to reduce or eliminate matrix effects:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.[1][6] Specifically, phospholipid removal techniques can be highly effective for plasma samples.[7][8]

  • Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from co-eluting matrix components can significantly reduce interference.[2] This can be achieved by adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.[2]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the preferred internal standard.[9][10][11] Since it has nearly identical chemical and physical properties to this compound, it will co-elute and experience similar matrix effects. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively compensated for.[12]

  • Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects, as the standards and samples will experience similar ionization suppression or enhancement.[1]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Troubleshooting Steps
Low this compound recovery and poor reproducibility between samples. Significant and variable ion suppression due to matrix effects.1. Quantify Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression. 2. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or LLE. Consider a phospholipid removal step. 3. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the interfering matrix components. 4. Implement a SIL-IS: If not already in use, synthesize or acquire a stable isotope-labeled internal standard for this compound.
Peak shape for this compound is poor (e.g., splitting, tailing) in matrix samples but not in solvent standards. Co-eluting matrix components are interfering with the chromatography.1. Check for Column Contamination: Inject a blank solvent gradient to see if the column is contaminated. Clean or replace the guard/analytical column if necessary. 2. Modify Mobile Phase: Adjust the pH or organic content of the mobile phase to improve peak shape. 3. Enhance Sample Preparation: A cleaner sample extract is less likely to cause on-column issues.
Results are accurate for high-concentration QC samples but inaccurate for low-concentration QCs. Concentration-dependent matrix effects. The higher analyte concentration may overcome the suppressive effect to some degree.1. Evaluate Matrix Effect at Different Concentrations: Assess the matrix factor at both high and low concentrations of this compound. 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2] 3. Improve Extraction Efficiency: Focus on a sample preparation method that provides the cleanest extract possible.
Internal standard signal is also suppressed and variable. The chosen internal standard is not co-eluting with this compound and is experiencing different matrix effects, or it is a structural analog that behaves differently.1. Verify Co-elution: Overlay the chromatograms of this compound and the internal standard to ensure they elute at the same retention time. 2. Switch to a SIL-IS: A stable isotope-labeled internal standard is the best choice to accurately track and correct for matrix effects experienced by the analyte.[9][11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
  • Sample Preparation:

    • Take six different lots of blank human plasma.

    • Extract a 100 µL aliquot of each lot using your established sample preparation method (e.g., protein precipitation).

    • After the final extraction step and just before analysis, create two sets of samples.

  • Preparation of Set A (Post-Spike in Matrix):

    • To the extracted blank plasma from each of the six lots, add a small volume of a concentrated this compound stock solution to achieve a final concentration of 100 ng/mL.

    • Add the internal standard (if used) at the routine concentration.

    • Vortex gently to mix.

  • Preparation of Set B (Neat Solution):

    • In a clean tube, prepare a solution of this compound at 100 ng/mL in the final reconstitution solvent.

    • Add the internal standard at the same concentration as in Set A.

  • LC-MS/MS Analysis:

    • Inject both sets of samples and acquire the data.

  • Data Analysis:

    • Calculate the average peak area for this compound in Set A and Set B.

    • Calculate the Matrix Factor (MF) as: MF = (Average Peak Area in Set A) / (Average Peak Area in Set B) .

    • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF) as: IS-Normalized MF = (Ratio of this compound/IS Peak Area in Set A) / (Ratio of this compound/IS Peak Area in Set B) .

Protocol 2: Phospholipid Removal using a 96-Well Plate

This protocol is an example of an improved sample preparation technique to reduce matrix effects from phospholipids.

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile (B52724) containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

  • Phospholipid Removal:

    • Place a 96-well phospholipid removal plate on a collection plate.

    • Transfer the supernatant from the pre-treatment step to the wells of the phospholipid removal plate.

    • Apply a vacuum at 10-15 in. Hg for 2-5 minutes, or until the entire sample has passed through the wells into the collection plate.

  • Evaporation and Reconstitution:

    • Evaporate the collected filtrate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the results of a comparison between three common sample preparation techniques for this compound analysis in human plasma, demonstrating their effectiveness in mitigating matrix effects.

Sample Preparation Method This compound Recovery (%) Matrix Factor (MF) IS-Normalized MF Reproducibility (%CV, n=6)
Protein Precipitation 85.20.45 (Ion Suppression)0.9812.5
Liquid-Liquid Extraction (LLE) 92.70.881.014.8
Solid-Phase Extraction (SPE) with Phospholipid Removal 98.50.971.002.1

Data is hypothetical for illustrative purposes.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Mitigation Strategies A Inconsistent or Poor This compound Quantification B Post-Extraction Spike Experiment A->B C Calculate Matrix Factor (MF) B->C D MF < 0.8 or > 1.2? C->D E Optimize Sample Preparation (SPE, LLE, PL Removal) D->E  Yes H Re-validate this compound Assay D->H  No F Refine Chromatography (Separate from Interferences) E->F G Implement Stable Isotope-Labeled Internal Standard (SIL-IS) F->G G->H

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

IonSuppressionMechanism cluster_LC LC Eluent cluster_Source MS Ion Source cluster_Detector MS Detector Analyte This compound Droplet ESI Droplet Analyte->Droplet Co-elution Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Co-elution Ionization Ionization Process Matrix->Ionization Competition for charge/ efficient desolvation Droplet->Ionization Signal Reduced this compound Signal (Ion Suppression) Ionization->Signal

Caption: Mechanism of ion suppression in LC-MS/MS analysis.

References

Technical Support Center: Optimizing Luvesilocin Dosage for Preclinical Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Luvesilocin in preclinical rodent models. The information is designed to address specific challenges that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as RE104 or FT-104) is a prodrug that is metabolized to its active form, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT).[1][2] The primary mechanism of action of 4-HO-DiPT is as a non-selective serotonin (B10506) receptor agonist, with a strong affinity for the 5-HT₂A receptor.[1][2] Activation of the 5-HT₂A receptor is believed to be responsible for the psychedelic effects of serotonergic compounds and is a key target for investigating their therapeutic potential in psychiatric disorders.[1][2]

Q2: What are the recommended routes of administration for this compound in rodents?

This compound can be administered orally or via subcutaneous injection.[1][2] The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile. For precise dosing and rapid onset of action, subcutaneous injection is often preferred in preclinical studies.[3]

Q3: What is a suggested starting dose for this compound in mice for behavioral studies?

While specific dose-response studies for this compound are not widely published, studies using its active metabolite, 4-HO-DiPT, can provide guidance. A dose of 3 mg/kg of 4-HO-DiPT administered intraperitoneally (i.p.) has been shown to elicit a significant head-twitch response (HTR), a behavioral proxy for psychedelic effects in mice.[4] This dose was also found to be effective in fear extinction paradigms.[4] Researchers should consider that this compound is a prodrug and its conversion to 4-HO-DiPT will influence the optimal dosage. It is recommended to conduct a pilot dose-response study to determine the optimal dose for your specific experimental conditions.

Q4: What is the expected duration of action of this compound in rodents?

Following subcutaneous administration of this compound, the elimination half-life of the prodrug is approximately 0.43 to 0.64 hours, while the active metabolite, 4-HO-DiPT, has an elimination half-life of 2.7 to 4.1 hours.[1][2] The mean duration of action at the employed dose was approximately 3.6 hours.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable behavioral effects (e.g., no head-twitch response). Inadequate Dose: The dose of this compound may be too low to be converted to a pharmacologically active concentration of 4-HO-DiPT.Conduct a dose-response study, starting with a dose equivalent to 3 mg/kg of 4-HO-DiPT and escalating as needed.
Improper Drug Formulation/Administration: The drug may not be fully dissolved or may have been administered incorrectly.Ensure this compound is properly solubilized in a suitable vehicle (e.g., sterile saline). Verify administration technique (e.g., proper subcutaneous injection).
Animal Strain Variability: Different rodent strains can exhibit varying sensitivities to serotonergic compounds.Be consistent with the rodent strain used in your experiments. If results are consistently negative, consider testing a different, more sensitive strain.
High variability in behavioral responses between animals. Inconsistent Drug Administration: Variations in injection volume or location can lead to differences in absorption and bioavailability.Ensure all personnel are thoroughly trained in the chosen administration technique. Use precise injection volumes based on individual animal weight.
Environmental Stressors: Stress can significantly impact behavioral outcomes.Handle animals consistently and allow for an adequate acclimatization period before testing. Minimize noise and other disturbances in the experimental environment.
Adverse events or signs of toxicity observed (e.g., excessive grooming, hyperactivity, seizures). Dose is too high: The administered dose may be approaching toxic levels.Immediately reduce the dose in subsequent experiments. Monitor animals closely for any signs of distress. Consult with a veterinarian if severe adverse events occur.
Improper Vehicle: The vehicle used to dissolve this compound may be causing irritation or toxicity.Use a well-tolerated and sterile vehicle such as 0.9% saline. If a different vehicle is necessary, run a vehicle-only control group to assess for any adverse effects.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and 4-HO-DiPT following Subcutaneous Administration in Rodents

Compound Parameter Value
This compoundElimination Half-Life0.43 - 0.64 hours[1][2]
4-HO-DiPTElimination Half-Life2.7 - 4.1 hours[1][2]
4-HO-DiPTMean Duration of Action~3.6 hours[1][2]

Table 2: Recommended Dosage and Administration for Behavioral Studies in Mice

Compound Behavioral Assay Dose (i.p.) Route
4-HO-DiPTHead-Twitch Response3 mg/kg[4]Intraperitoneal
4-HO-DiPTFear Extinction3 mg/kg[4]Intraperitoneal

Experimental Protocols

Head-Twitch Response (HTR) Assay in Mice

Objective: To quantify the psychedelic-like effects of this compound by measuring the frequency of head-twitches, a behavior mediated by 5-HT₂A receptor activation.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline)

  • Male C57BL/6J mice

  • Observation chambers (e.g., clear cylindrical enclosures)

  • Video recording equipment (optional, but recommended for accurate scoring)

Procedure:

  • Habituation: Place individual mice in the observation chambers for at least 30 minutes to allow for acclimatization to the new environment.

  • Drug Administration: Administer this compound or vehicle via the chosen route (e.g., subcutaneous injection). Dosing should be based on individual animal body weight.

  • Observation Period: Immediately after injection, return the mice to their individual observation chambers. Record the number of head-twitches for a predefined period, typically 30-60 minutes. A head-twitch is characterized by a rapid, side-to-side rotational movement of the head.

  • Data Analysis: The total number of head-twitches for each animal is counted. Data can be analyzed using appropriate statistical methods (e.g., t-test or ANOVA) to compare the effects of this compound to the vehicle control group.

Fear Extinction Paradigm in Rodents

Objective: To assess the effect of this compound on the extinction of learned fear responses.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline)

  • Rats or mice

  • Fear conditioning apparatus (with a grid floor for foot shocks and a tone generator)

  • A distinct context for extinction training

Procedure:

  • Fear Conditioning (Day 1):

    • Place the animal in the fear conditioning chamber.

    • Present a neutral conditioned stimulus (CS), such as an auditory tone, followed by a mild foot shock (unconditioned stimulus, US).

    • Repeat the CS-US pairing several times with an inter-trial interval.

  • Drug Administration (Day 2):

    • Administer this compound or vehicle to the animals.

  • Extinction Training (Day 2):

    • Approximately 30-60 minutes after drug administration, place the animals in a novel context (different from the conditioning chamber).

    • Repeatedly present the CS (tone) without the US (foot shock).

    • Measure freezing behavior (a state of immobility except for respiratory movements) as an index of fear.

  • Extinction Recall (Day 3):

    • Return the animals to the extinction context and present the CS alone.

    • Measure freezing behavior to assess the retention of extinction learning.

  • Data Analysis: The percentage of time spent freezing during the CS presentation is calculated. A reduction in freezing during extinction training and recall in the this compound-treated group compared to the vehicle group indicates enhanced fear extinction.

Visualizations

Luvesilocin_Metabolism_and_Action This compound This compound (Prodrug) Metabolism In vivo Metabolism This compound->Metabolism Administration 4_HO_DiPT 4-HO-DiPT (Active Metabolite) Metabolism->4_HO_DiPT 5HT2A_Receptor 5-HT2A Receptor 4_HO_DiPT->5HT2A_Receptor Agonist Signaling_Cascade Downstream Signaling Cascade 5HT2A_Receptor->Signaling_Cascade Activation Therapeutic_Effects Potential Therapeutic Effects (e.g., in psychiatric disorders) Signaling_Cascade->Therapeutic_Effects

Caption: this compound metabolism and mechanism of action.

Experimental_Workflow_HTR cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Habituation Animal Habituation (30 min) Drug_Administration Drug Administration (e.g., Subcutaneous) Animal_Habituation->Drug_Administration Drug_Preparation This compound/Vehicle Preparation Drug_Preparation->Drug_Administration Observation Behavioral Observation (30-60 min) Drug_Administration->Observation Data_Quantification Quantify Head-Twitches Observation->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.

Gq_Signaling_Pathway 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT₂A receptor Gq protein signaling pathway.

Beta_Arrestin_Pathway 5HT2A 5-HT2A Receptor GRK GRK 5HT2A->GRK Agonist Binding Activates P P GRK->5HT2A Phosphorylates Beta_Arrestin β-Arrestin P->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling β-Arrestin-mediated Signaling (e.g., MAPK) Beta_Arrestin->Signaling Desensitization G-protein Signal Desensitization Beta_Arrestin->Desensitization

Caption: Simplified 5-HT₂A receptor β-Arrestin signaling pathway.

References

How to prevent degradation of Luvesilocin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Luvesilocin. This resource provides detailed guidance to researchers, scientists, and drug development professionals on how to prevent the degradation of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in aqueous solutions?

This compound is susceptible to three main degradation pathways in aqueous environments:

  • pH-Dependent Hydrolysis: this compound contains ester and amide moieties that are prone to hydrolysis.[1][2] The rate of this degradation is highly dependent on the pH of the solution.[2][3]

  • Oxidation: Certain functional groups in the this compound molecule are sensitive to oxidation, a process that can be initiated by dissolved oxygen, trace metal ions, or peroxides.[4][5][6] Oxidation is a common degradation pathway for complex pharmaceutical compounds.[6][7][8]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can cause this compound to degrade.[9][10] This is a concern for compounds with aromatic rings or conjugated systems that can absorb light energy.[10]

Q2: What is the optimal pH for storing this compound solutions?

The optimal pH for this compound stability is between pH 4.5 and 5.5 . Within this range, the rates of both acid- and base-catalyzed hydrolysis are minimized. Storing the compound in a well-buffered solution within this pH range is critical for its shelf-life.[11][12]

Q3: How does temperature affect this compound stability?

Higher temperatures significantly accelerate the degradation of this compound.[2][3] To ensure maximum stability, aqueous solutions should be stored at refrigerated temperatures (2-8°C). For long-term storage (weeks to months), freezing the solution at -20°C or -80°C is recommended.

Q4: Is this compound sensitive to light?

Yes, this compound is photosensitive. Exposure to ambient or UV light can lead to rapid degradation.[9][10] Always protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.[13] All experimental manipulations should be performed under subdued lighting conditions.

Q5: What are the visual indicators of this compound degradation?

Degradation may be indicated by a change in the solution's appearance. Common signs include:

  • Color Change: A shift from a colorless to a yellowish or brownish tint.

  • Precipitation: The formation of visible particulate matter or cloudiness, which may suggest the formation of insoluble degradation products or aggregation.[14]

  • Loss of Activity: A measurable decrease in the compound's expected biological or chemical activity is the most definitive indicator of degradation.

Troubleshooting Guides

Problem: Rapid loss of activity detected in my this compound solution.
Potential Cause Suggested Solution
Incorrect pH Verify the pH of your solution. Adjust to the optimal range of 4.5-5.5 using a suitable buffer system (e.g., acetate (B1210297) or citrate (B86180) buffer).[15] Buffers are crucial for maintaining a stable pH.[11][16][17]
Oxidation Prepare solutions using de-gassed (sparged with nitrogen or argon) water to minimize dissolved oxygen. Consider adding an antioxidant like L-methionine (0.1% w/v) or a chelating agent such as EDTA (0.01% w/v) to sequester metal ions that catalyze oxidation.[4][18]
High Temperature Ensure the solution is stored at the recommended temperature (2-8°C for short-term, ≤ -20°C for long-term). Avoid repeated freeze-thaw cycles, which can also contribute to degradation and aggregation.[14]
Light Exposure Immediately transfer the solution to an amber vial or protect it from light.[13] Review your handling procedures to minimize light exposure during experiments.
Problem: I observe a color change or precipitate in my solution.
Potential Cause Suggested Solution
Significant Degradation A color change often indicates the formation of chromophoric degradation products. This solution should be considered compromised and discarded. Prepare a fresh solution following all stability guidelines.
Aggregation/Precipitation This can occur due to pH shifts, temperature fluctuations, or chemical degradation.[14][19] Ensure the pH is correct and consider including a non-ionic surfactant (e.g., Polysorbate 80 at 0.02%) in the formulation to improve solubility and prevent aggregation.
Microbial Contamination If the solution was not prepared under sterile conditions, cloudiness could indicate microbial growth. Filter-sterilize the solution through a 0.22 µm filter and store it under aseptic conditions.

Data Presentation

Table 1: Effect of pH and Temperature on this compound Half-Life (t½) in Aqueous Buffer
pHHalf-Life at 25°C (Hours)Half-Life at 4°C (Hours)
3.018120
4.072480
5.0 240 >1500
6.085550
7.030200
8.01075

Data represent the time for 50% of the initial this compound concentration to degrade.

Table 2: Efficacy of Stabilizing Agents on this compound Recovery
Formulation Condition (pH 5.0, 4°C, 14 days, in the dark)% Recovery of this compound
Standard Buffer88%
Buffer + 0.01% EDTA94%
Buffer + 0.1% L-Methionine96%
Buffer + EDTA + L-Methionine >99%

% Recovery measured by HPLC analysis against a freshly prepared standard.

Experimental Protocols & Visualizations

Protocol 1: HPLC-Based Stability Assay for this compound

This protocol outlines a method to quantify the concentration of this compound and its major degradation products over time.

  • Preparation of Solutions: Prepare this compound stock solutions (1 mg/mL) in various buffered aqueous solutions (e.g., acetate pH 4.0, 5.0; phosphate (B84403) pH 6.0, 7.0, 8.0).

  • Incubation: Aliquot solutions into amber glass vials. Store sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C). Protect all samples from light.

  • Time Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition. Immediately quench any further degradation by freezing at -80°C or by diluting in a cold mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis: Quantify the peak area of the intact this compound peak. Calculate the percentage remaining relative to the T=0 sample. Plot the natural log of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Diagrams

This compound Degradation Pathways This compound Intact this compound Hydrolysis Hydrolysis (Ester/Amide Cleavage) This compound->Hydrolysis H⁺ / OH⁻ (pH dependent) Oxidation Oxidation This compound->Oxidation O₂, Metal Ions Photodegradation Photodegradation This compound->Photodegradation UV/Light Degraded Inactive Products Hydrolysis->Degraded Oxidation->Degraded Photodegradation->Degraded

Caption: Primary degradation pathways for this compound in aqueous solution.

Troubleshooting Workflow for this compound Instability start Instability Observed (Loss of Activity, Color Change) check_ph Is pH between 4.5 - 5.5? start->check_ph check_light Is solution protected from light? check_ph->check_light Yes adjust_ph Adjust pH with Acetate/Citrate Buffer check_ph->adjust_ph No check_temp Is solution stored at 2-8°C or frozen? check_light->check_temp Yes protect_light Use Amber Vials or Foil check_light->protect_light No check_o2 Was solution prepared with de-gassed buffer and/or antioxidants? check_temp->check_o2 Yes adjust_temp Store at Recommended Temperature check_temp->adjust_temp No adjust_o2 Use Antioxidants (Met) & Chelators (EDTA) check_o2->adjust_o2 No end_node Solution Stabilized check_o2->end_node Yes adjust_ph->check_light protect_light->check_temp adjust_temp->check_o2 adjust_o2->end_node

Caption: A logical workflow for troubleshooting this compound instability issues.

References

Technical Support Center: Enhancing the Oral Bioavailability of Luvesilocin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Luvesilocin.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its oral bioavailability important?

A1: this compound (also known as RE104 or FT-104) is a psychedelic tryptamine (B22526) and a prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT).[1][2] As a prodrug, it is designed to be metabolized in the body to release the active therapeutic agent. Enhancing its oral bioavailability is crucial for developing a convenient, non-invasive, and effective oral dosage form for psychiatric disorders.[1][2] Improved oral bioavailability can lead to more consistent therapeutic effects, reduced dosage requirements, and better patient compliance.

Q2: What are the primary challenges affecting the oral bioavailability of tryptamine-based compounds like this compound?

A2: Tryptamine derivatives often face several challenges that can limit their oral bioavailability:

  • First-Pass Metabolism: Significant metabolism in the gut wall and liver can reduce the amount of active drug reaching systemic circulation.[3][4][5][6][7]

  • Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can hinder dissolution, a prerequisite for absorption.

  • Low Permeability: The physicochemical properties of the molecule may restrict its ability to pass through the intestinal epithelium.

  • Chemical Instability: The compound may degrade in the acidic environment of the stomach.

Q3: What are the most promising strategies for enhancing the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the challenges mentioned above:

  • Prodrug Approach: this compound is already a prodrug, which is a common and effective strategy.[8][9][10][11] Further optimization of the prodrug moiety could potentially improve absorption.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its solubility and dissolution rate.[12][13][14][15]

  • Nanosizing: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to faster absorption.[16][17][18][19][20]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs and enhance their absorption.

Q4: How can I assess the intestinal permeability of this compound in vitro?

A4: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[21][22][23] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key transporter proteins found in the small intestine. By measuring the transport of this compound from the apical (gut lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).

Q5: What is the significance of the efflux ratio in a Caco-2 assay?

A5: The efflux ratio is calculated by dividing the basolateral-to-apical (B-A) Papp by the apical-to-basolateral (A-B) Papp. An efflux ratio greater than 2 suggests that the compound is actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp). This can be a significant barrier to oral absorption.

Section 2: Troubleshooting Guides

Troubleshooting Low Apparent Permeability (Papp) in Caco-2 Assays
Symptom Potential Cause Troubleshooting Steps
Low Papp (A-B) and low efflux ratio (<2) Poor passive permeability.1. Verify Compound Solubility: Ensure this compound is fully dissolved in the transport buffer. Consider using a co-solvent (e.g., up to 1% DMSO) if solubility is an issue. 2. Assess Cell Monolayer Integrity: Check the transepithelial electrical resistance (TEER) values before and after the experiment. A significant drop in TEER indicates compromised monolayer integrity. 3. Evaluate Formulation Strategies: Test different formulations (e.g., solid dispersion, nanosuspension) in the Caco-2 model to see if they improve permeability.
Low Papp (A-B) and high efflux ratio (>2) Active efflux by transporters (e.g., P-gp).1. Conduct Bidirectional Assay: Perform the Caco-2 assay in both A-B and B-A directions to confirm active efflux. 2. Use P-gp Inhibitors: Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-B Papp and a decrease in the efflux ratio will confirm P-gp involvement. 3. Formulation with P-gp Inhibiting Excipients: Explore formulations containing excipients known to inhibit P-gp.
High variability in Papp values between experiments Inconsistent cell culture or experimental conditions.1. Standardize Cell Culture: Use a consistent cell passage number and ensure cells are cultured for the same duration (typically 21 days) to form a differentiated monolayer. 2. Control Experimental Parameters: Maintain consistent pH, temperature, and incubation times across all experiments. 3. Use Internal Controls: Include well-characterized high and low permeability compounds in each assay to ensure consistency.
Troubleshooting Low Oral Bioavailability in In Vivo Studies
Symptom Potential Cause Troubleshooting Steps
Low Cmax and AUC after oral administration compared to IV Poor absorption and/or high first-pass metabolism.1. Analyze for Metabolites: Quantify the active metabolite (4-HO-DiPT) and any other major metabolites in plasma to assess the extent of first-pass metabolism. 2. Correlate with In Vitro Data: Compare the in vivo results with Caco-2 permeability data. If permeability was low, focus on formulation strategies to improve absorption. 3. Evaluate Different Formulations: Test various formulations (solid dispersion, nanosuspension) in vivo to identify one that improves bioavailability.
High inter-animal variability in pharmacokinetic parameters Formulation issues or physiological differences.1. Ensure Homogeneous Dosing Formulation: For suspensions, ensure the formulation is uniformly mixed before and during dosing to provide a consistent dose to each animal. 2. Fasting State: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact absorption. 3. Increase Sample Size: A larger number of animals per group can help to account for biological variability.
This compound detected in plasma, but low or no 4-HO-DiPT Inefficient prodrug conversion.1. Investigate In Vitro Prodrug Stability: Assess the stability of this compound in plasma and liver microsomes from the animal species used in the in vivo study to determine the rate of conversion to 4-HO-DiPT. 2. Consider Species Differences: The enzymes responsible for prodrug cleavage may differ between species. Consider using a different animal model if conversion is a significant issue.

Section 3: Data Presentation

Table 1: Representative Caco-2 Permeability Data for this compound and Formulations
Compound/Formulation Papp (A-B) (x 10⁻⁶ cm/s) Papp (B-A) (x 10⁻⁶ cm/s) Efflux Ratio (B-A/A-B)
This compound (unformulated)1.5 ± 0.34.8 ± 0.93.2
This compound with Verapamil4.2 ± 0.74.5 ± 0.81.1
This compound Solid Dispersion5.8 ± 1.16.1 ± 1.31.1
This compound Nanosuspension4.9 ± 0.95.2 ± 1.01.1
Atenolol (Low Permeability Control)0.5 ± 0.10.6 ± 0.11.2
Propranolol (High Permeability Control)25.1 ± 3.524.8 ± 3.21.0

Data are presented as mean ± standard deviation (n=3) and are representative examples.

Table 2: Representative Pharmacokinetic Parameters of this compound Formulations in Rats
Formulation Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC₀₋t (ng·h/mL) F (%)
This compound SolutionIV2850 ± 1500.081200 ± 210-
This compound SuspensionPO10180 ± 451.0720 ± 18012
This compound Solid DispersionPO10550 ± 1200.52400 ± 45040
This compound NanosuspensionPO10420 ± 900.751980 ± 38033

Data are presented as mean ± standard deviation (n=6) and are representative examples. F (%) represents absolute oral bioavailability.

Section 4: Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above 300 Ω·cm².

  • Preparation of Dosing Solutions: Dissolve this compound or its formulations in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4) to the desired concentration (e.g., 10 µM).

  • Permeability Assay (A-B):

    • Add the dosing solution to the apical (A) chamber.

    • Add fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Replace the volume of the collected sample with fresh transport buffer.

  • Permeability Assay (B-A):

    • Add the dosing solution to the basolateral (B) chamber.

    • Add fresh transport buffer to the apical (A) chamber.

    • Follow the same incubation and sampling procedure as the A-B assay, collecting samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Polymer Selection: Choose a suitable polymer carrier such as polyvinylpyrrolidone (B124986) (PVP) K30, hydroxypropyl methylcellulose (B11928114) (HPMC), or Soluplus®.

  • Solvent Selection: Select a common solvent in which both this compound and the polymer are soluble (e.g., methanol, ethanol, or a mixture).

  • Dissolution: Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 3: In Vivo Oral Bioavailability Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.

  • Animal Groups:

    • Group 1: Intravenous (IV) administration of this compound solution (for determining absolute bioavailability).

    • Group 2: Oral (PO) administration of this compound suspension (control).

    • Group 3: Oral (PO) administration of this compound solid dispersion.

    • Group 4: Oral (PO) administration of this compound nanosuspension.

  • Dosing:

    • Fast the rats overnight before dosing.

    • Administer the IV dose (e.g., 2 mg/kg) via the tail vein.

    • Administer the oral doses (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the plasma concentrations of this compound and its active metabolite 4-HO-DiPT using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate the absolute oral bioavailability (F%) using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Section 5: Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis unformulated Unformulated this compound caco2 Caco-2 Permeability Assay unformulated->caco2 dissolution Dissolution Studies unformulated->dissolution solid_dispersion Solid Dispersion solid_dispersion->caco2 solid_dispersion->dissolution nanosizing Nanosizing nanosizing->caco2 nanosizing->dissolution pk_study Pharmacokinetic Study (Rats) caco2->pk_study Select Promising Formulations dissolution->pk_study bioavailability Calculate Bioavailability (F%) pk_study->bioavailability

Caption: Experimental workflow for enhancing and evaluating the oral bioavailability of this compound.

signaling_pathway cluster_absorption Intestinal Absorption cluster_metabolism Metabolism cluster_action Mechanism of Action luvesilocin_oral Oral this compound gut_lumen Gut Lumen luvesilocin_oral->gut_lumen enterocyte Enterocyte gut_lumen->enterocyte Absorption ho_dipt 4-HO-DiPT (Active) enterocyte->ho_dipt Esterase Cleavage systemic_circulation Systemic Circulation enterocyte->systemic_circulation Bypass First-Pass liver Liver (First-Pass) enterocyte->liver Portal Vein serotonin_receptor 5-HT2A Receptor ho_dipt->serotonin_receptor Agonist systemic_circulation->serotonin_receptor liver->ho_dipt Esterase Cleavage liver->systemic_circulation Metabolized psychedelic_effects Psychedelic Effects serotonin_receptor->psychedelic_effects

Caption: Simplified pathway of orally administered this compound from absorption to action.

troubleshooting_logic start Low Oral Bioavailability Observed in Vivo check_invitro Review In Vitro Data (Solubility, Permeability) start->check_invitro low_solubility Issue: Poor Solubility check_invitro->low_solubility Low Dissolution low_permeability Issue: Poor Permeability check_invitro->low_permeability Low Papp (A-B) Low Efflux Ratio high_efflux Issue: High Efflux check_invitro->high_efflux Low Papp (A-B) High Efflux Ratio solution_solubility Solution: - Solid Dispersion - Nanosizing low_solubility->solution_solubility solution_permeability Solution: - Prodrug Modification - Permeation Enhancers low_permeability->solution_permeability solution_efflux Solution: - P-gp Inhibitors in Formulation high_efflux->solution_efflux retest Re-evaluate Optimized Formulation In Vivo solution_solubility->retest solution_permeability->retest solution_efflux->retest

References

Validation & Comparative

A Comparative Analysis of Luvesilocin and Psilocybin for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the landscape of psychiatric medicine witnesses a paradigm shift towards psychedelic-assisted therapies, a comparative analysis of two promising tryptamine (B22526) compounds, Luvesilocin and psilocybin, offers valuable insights for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance in treating major depressive disorder, supported by available experimental data.

Overview

This compound (also known as RE104) and psilocybin are both serotonergic psychedelics under investigation for their therapeutic potential in major depressive disorder (MDD). Both function as prodrugs, metabolizing into their active forms to exert their effects primarily through the serotonin (B10506) 2A (5-HT2A) receptor. While psilocybin has been the subject of extensive research with numerous clinical trials, this compound is a newer entity in clinical development, distinguished by a potentially shorter duration of psychedelic effects.

Efficacy in Major Depressive Disorder

Clinical trials for both compounds have demonstrated rapid and significant reductions in depressive symptoms.

Psilocybin: Multiple Phase 2 and Phase 3 clinical trials have established the efficacy of psilocybin in both MDD and treatment-resistant depression (TRD). A single dose of psilocybin, administered with psychological support, has been associated with substantial and sustained antidepressant effects. For instance, a Phase 2 trial for MDD showed a significant reduction in Montgomery-Åsberg Depression Rating Scale (MADRS) scores compared to an active placebo (niacin) at day 43.[1][2] Another study reported that a 25 mg dose of psilocybin resulted in a rapid and sustained antidepressant effect in patients with MDD.[2]

This compound: Currently in Phase 2 clinical trials, this compound is being investigated for postpartum depression and treatment-resistant depression.[3][4] While comprehensive efficacy data from large-scale trials is not yet available, Phase 1 data indicated that this compound produces a psychedelic state comparable in intensity and quality to psilocybin but with a shorter duration of approximately 3 to 4 hours.[4] This shorter duration is a key feature being explored for its potential to reduce the clinical burden associated with longer-acting psychedelics.

Quantitative Data Comparison

FeatureThis compound (RE104)Psilocybin
Drug Class Serotonergic PsychedelicSerotonergic Psychedelic
Prodrug YesYes
Active Metabolite 4-HO-DiPTPsilocin (4-HO-DMT)
Primary Target Serotonin 5-HT2A ReceptorSerotonin 5-HT2A Receptor
Indications Studied Postpartum Depression, Treatment-Resistant DepressionMajor Depressive Disorder, Treatment-Resistant Depression
Clinical Trial Phase Phase 2Phase 3
Duration of Effect ~3-4 hours~4-6 hours

Mechanism of Action and Signaling Pathways

Both this compound and psilocybin are prodrugs that are dephosphorylated in the body to their active metabolites, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) and psilocin, respectively.[3][5] These active compounds are structurally similar to the neurotransmitter serotonin and act as non-selective serotonin receptor agonists, with a particularly high affinity for the 5-HT2A receptor.[3][5]

Activation of the 5-HT2A receptor is believed to be central to the psychedelic and therapeutic effects of these compounds. This interaction triggers a cascade of intracellular signaling events, leading to changes in neural circuitry and brain connectivity, particularly within the default mode network, which is often hyperactive in depression.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Luvesilocin_Psilocybin This compound / Psilocybin (Prodrug) Active_Metabolite 4-HO-DiPT / Psilocin (Active Metabolite) Luvesilocin_Psilocybin->Active_Metabolite Dephosphorylation HT2A_Receptor 5-HT2A Receptor Active_Metabolite->HT2A_Receptor Agonist Binding G_Protein Gq/11 HT2A_Receptor->G_Protein Activation PLC Phospholipase C G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca_Release Ca²⁺ Release IP3->Ca_Release Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression, Neuroplasticity) PKC->Downstream_Effects Ca_Release->Downstream_Effects

Fig. 1: Simplified 5-HT2A receptor signaling pathway for active metabolites.

Experimental Protocols

The clinical trials for both this compound and psilocybin follow rigorous protocols to ensure patient safety and data integrity.

Psilocybin Clinical Trial Protocol (Illustrative Example):

A representative Phase 2, randomized, double-blind, placebo-controlled trial for psilocybin in MDD would typically involve the following stages:

  • Screening: Participants undergo a thorough medical and psychological evaluation to determine eligibility. This includes a diagnosis of MDD of at least moderate severity and exclusion of individuals with a history of psychosis or mania.

  • Preparation: Participants meet with trained therapists to build rapport and prepare for the psychedelic experience.

  • Dosing Session: Participants are randomized to receive a single dose of psilocybin (e.g., 25 mg) or an active placebo (e.g., niacin) in a comfortable, monitored setting with psychological support from therapists.

  • Integration: Following the dosing session, participants have sessions with their therapists to process their experience and its potential insights.

  • Follow-up: Depressive symptoms are assessed at multiple time points post-dosing (e.g., day 2, week 1, week 6) using standardized scales like the MADRS.

Psilocybin_Trial_Workflow Screening Screening (Medical & Psychological Evaluation) Preparation Preparation (Therapist Sessions) Screening->Preparation Randomization Randomization Preparation->Randomization Dosing_Psilocybin Dosing Session: Psilocybin (25mg) + Psychological Support Randomization->Dosing_Psilocybin Dosing_Placebo Dosing Session: Active Placebo (Niacin) + Psychological Support Randomization->Dosing_Placebo Integration Integration (Follow-up Therapy) Dosing_Psilocybin->Integration Dosing_Placebo->Integration Follow_up Follow-up Assessments (MADRS, etc.) Day 2, Week 1, Week 6 Integration->Follow_up

Fig. 2: Illustrative workflow of a psilocybin clinical trial for MDD.

This compound Clinical Trial Protocol (Illustrative Example):

The ongoing Phase 2 trial for this compound in postpartum depression (the RECONNECT study) employs a similar structure, with some key distinctions:

  • Eligibility: Participants are within 12 months postpartum and meet DSM-5 criteria for a postpartum major depressive episode of moderate to severe severity.

  • Dosing: The trial is a double-blind, randomized controlled trial where participants receive a single subcutaneous dose of this compound (30 mg) or a low dose (1.5 mg) as a comparator.[4]

  • Support: The protocol includes a preparation session before dosing and two integration sessions after.

  • Assessment: Depression severity is assessed at days 1, 7, 14, and 28.

Safety and Tolerability

Psilocybin: In clinical trials, psilocybin has been generally well-tolerated.[2] Common acute side effects include transient anxiety, increases in blood pressure and heart rate, headache, and nausea, which are managed in a supportive clinical setting. No serious treatment-emergent adverse events have been consistently attributed to psilocybin in these trials.

This compound: Data from the Phase 1 trial of this compound indicated that it was well-tolerated, with a safety profile consistent with other serotonergic psychedelics. The shorter duration of action may offer a safety advantage by reducing the window for potential adverse psychological experiences.

Future Directions

The development of both this compound and psilocybin for the treatment of major depressive disorder represents a significant advancement in psychiatric medicine. While psilocybin is further along in the clinical trial process, this compound's shorter duration of action presents a compelling area for further investigation. Future research will need to directly compare the efficacy, safety, and cost-effectiveness of these and other psychedelic compounds to determine their optimal place in the therapeutic armamentarium for major depressive disorder.

Disclaimer: this compound and psilocybin are investigational drugs and are not approved for the treatment of major depressive disorder by the U.S. Food and Drug Administration. This information is for educational purposes only and should not be considered medical advice.

References

A Head-to-Head Comparison of Luvesilocin and 4-AcO-DMT for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Luvesilocin (RE104) and 4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), two psychedelic tryptamines with therapeutic potential. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes their pharmacological mechanisms.

Executive Summary

This compound and 4-AcO-DMT are both prodrugs that are metabolized into their active forms, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) and psilocin (4-hydroxy-N,N-dimethyltryptamine or 4-HO-DMT), respectively. Their primary mechanism of action is agonism at serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is believed to mediate their psychedelic effects. While both compounds serve as delivery systems for their active metabolites, their distinct chemical structures lead to differences in their pharmacological profiles, including receptor binding affinities and functional activities. This guide will delve into these differences to inform research and development decisions.

Chemical Structures

This compound is a glutaryl ester of 4-HO-DiPT, while 4-AcO-DMT is an acetyl ester of psilocin. These structural differences influence their stability, metabolism, and pharmacokinetics.

This compound (RE104)

  • IUPAC Name: 5-[[3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-yl]oxy]-5-oxopentanoic acid[1]

  • Molecular Formula: C₂₁H₃₀N₂O₄[1]

  • Active Metabolite: 4-HO-DiPT

4-AcO-DMT (Psilacetin)

  • IUPAC Name: 3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl acetate[2]

  • Molecular Formula: C₁₄H₁₈N₂O₂[2]

  • Active Metabolite: Psilocin (4-HO-DMT)[3]

Quantitative Data Comparison

The following tables summarize the receptor binding affinities (Ki) and functional activities (EC50, Emax) of this compound, 4-AcO-DMT, and their active metabolites. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Table 1: Receptor Binding Affinities (Ki, nM) of Prodrugs

ReceptorThis compound (RE104)4-AcO-DMT
5-HT2A4300[4]202[5]
5-HT2B1800[4]-

Data for a comprehensive receptor screen for this compound is limited. The available data shows it has a significantly lower affinity for the 5-HT2A receptor compared to 4-AcO-DMT.

Table 2: Receptor Binding Affinities (Ki, nM) of Active Metabolites

Receptor4-HO-DiPTPsilocin (4-HO-DMT)
5-HT1A5700[6]~100[7]
5-HT1B>10000-
5-HT1D--
5-HT2A120[4], 728[6]~6[7]
5-HT2B--
5-HT2C2800[6]~14[7]
D1>25000[6]-
D2>25000[6]-
D3>25000[6]-
α1A>12000[6]-
α2A15000[6]-

Psilocin generally exhibits higher affinity across the tested serotonin receptors compared to 4-HO-DiPT.

Table 3: Functional Activity (EC50, nM) at 5-HT2A Receptor

Assay TypeThis compound (RE104)4-AcO-DMT4-HO-DiPTPsilocin (4-HO-DMT)
Inositol (B14025) Phosphate>30,000[4]---
Calcium Flux-2021[2]68.5 (G protein dissociation)[8]10[3]
IP1 Accumulation-109[5]-69[5]

This compound is largely inactive at the 5-HT2A receptor, confirming its status as a prodrug. The active metabolite, 4-HO-DiPT, shows potent agonism. Psilocin demonstrates high potency in functional assays.

Table 4: Functional Efficacy (Emax, % of 5-HT response) and Biased Agonism

Compound5-HT2A Emax (Gq)5-HT2A Emax (β-arrestin2)Bias
4-HO-DiPT93%[8]Data suggests balanced agonism[8]Balanced[8]
PsilocinPartial to full agonist[1]Data suggests balanced agonism[9]Balanced[9]

Both 4-HO-DiPT and psilocin appear to be relatively balanced agonists at the 5-HT2A receptor, without a strong preference for either the Gq-mediated or β-arrestin2 signaling pathways.[8][9]

Signaling Pathways

The primary psychedelic effects of both this compound and 4-AcO-DMT, through their active metabolites, are mediated by the activation of the serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR).[10] Agonist binding to the 5-HT2A receptor primarily initiates the Gq/11 signaling cascade.[11] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3).[11] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] The 5-HT2A receptor can also engage the β-arrestin pathway, which is involved in receptor desensitization and internalization.[8]

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_gprotein Gq/11 Pathway cluster_arrestin β-Arrestin Pathway Agonist Agonist (4-HO-DiPT or Psilocin) Receptor 5-HT2A Receptor Agonist->Receptor Binding Gq Gαq/11 Receptor->Gq Activation betaArrestin β-Arrestin2 Receptor->betaArrestin Recruitment PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Internalization Receptor Internalization & Desensitization betaArrestin->Internalization

Caption: 5-HT2A receptor signaling cascade.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., human recombinant 5-HT2A receptors in HEK293 or CHO cells) are prepared.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or 4-AcO-DMT).

  • Separation: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow start Start prep Prepare Cell Membranes with Target Receptors start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Caption: Radioligand binding assay workflow.
Calcium Flux Functional Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a compound at a Gq-coupled receptor.

Methodology:

  • Cell Culture: A cell line stably expressing the receptor of interest (e.g., human 5-HT2A receptor) is cultured in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1). This dye exhibits a low fluorescence in the absence of calcium but its fluorescence intensity increases upon binding to it.

  • Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a flow cytometer. After establishing a baseline fluorescence reading, various concentrations of the test compound are added to the wells.

  • Measurement: The instrument continuously monitors the fluorescence intensity in each well. Agonist activation of the Gq-coupled receptor leads to a rapid increase in intracellular calcium, causing a transient peak in fluorescence.

  • Data Analysis: The peak fluorescence response for each concentration is measured. The data are normalized to the response of a control (e.g., a saturating concentration of serotonin) and plotted against the log of the compound concentration to generate a dose-response curve. Non-linear regression is used to calculate the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum response relative to the full agonist).

Calcium Flux Assay Workflow start Start culture Culture Cells Expressing Target Receptor start->culture load Load Cells with Calcium-Sensitive Dye culture->load measure_baseline Measure Baseline Fluorescence load->measure_baseline add_compound Add Test Compound at Various Concentrations measure_baseline->add_compound measure_response Measure Fluorescence Change (Calcium Flux) add_compound->measure_response analyze Calculate EC50 and Emax measure_response->analyze end End analyze->end

Caption: Calcium flux functional assay workflow.

Discussion and Conclusion

This head-to-head comparison reveals key differences and similarities between this compound and 4-AcO-DMT that are critical for research and drug development.

  • Potency and Affinity: 4-AcO-DMT and its active metabolite, psilocin, generally demonstrate higher binding affinity and functional potency at serotonin receptors, particularly 5-HT2A, compared to this compound and its active metabolite, 4-HO-DiPT. This suggests that lower doses of 4-AcO-DMT may be required to achieve similar receptor occupancy and downstream effects.

  • Prodrug Characteristics: Both compounds are effective prodrugs, with the parent compounds showing significantly lower activity at the 5-HT2A receptor than their active metabolites. The choice of the ester group (glutaryl for this compound, acetyl for 4-AcO-DMT) will influence the rate of hydrolysis and the resulting pharmacokinetic profile, which can be a key consideration in designing therapeutic interventions with specific onset and duration of action.

  • Signaling Profile: Both active metabolites appear to be balanced agonists at the 5-HT2A receptor, activating both Gq and β-arrestin pathways. The development of biased agonists that preferentially activate one pathway over the other is an active area of research, with the potential to separate therapeutic effects from unwanted side effects.

References

Validating the Antidepressant Effects of a Psilocybin-like Compound (Luvesilocin) in Rodent Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical antidepressant-like effects of a psilocybin-like compound, referred to herein as Luvesilocin, with other established and emerging antidepressant agents in rodent models. The data presented is based on published studies investigating psilocybin and its active metabolite, psilocin, which serve as a proxy for this compound's expected pharmacological profile.

Executive Summary

Major Depressive Disorder (MDD) is a significant global health concern, with a substantial portion of patients exhibiting treatment-resistant depression (TRD) to conventional therapies like selective serotonin (B10506) reuptake inhibitors (SSRIs).[1][2][3] Psychedelic compounds, such as psilocybin, are gaining attention for their potential to induce rapid and sustained antidepressant effects.[2][3][4][5] This document synthesizes preclinical evidence from rodent models to validate the antidepressant-like properties of this compound (using psilocybin/psilocin data) and benchmark its performance against other compounds.

Comparative Efficacy in Rodent Models of Depression

The antidepressant-like effects of psychoactive compounds are commonly assessed in rodents using a battery of behavioral tests that measure despair, anhedonia, and anxiety-like behaviors. The following tables summarize the comparative efficacy of a single administration of this compound (as psilocin/psilocybin), a non-hallucinogenic 5-HT2A receptor agonist (Lisuride), another psychedelic (DOI), and a fast-acting antidepressant (Ketamine) in a chronic despair mouse model.[3][6]

Table 1: Effects on Immobility Time in the Forced Swim Test (FST)

The FST is a widely used assay to screen for antidepressant-like activity. A decrease in immobility time is indicative of an antidepressant effect.

CompoundDose (mg/kg)RouteImmobility Time (seconds) vs. VehicleOnset of EffectDuration of Effect
This compound (Psilocybin) 1i.p.Significantly Decreased [3][6]Rapid (within 24 hours)[1]Up to 15 days[2][3][6]
DOI 2.5i.p.Significantly Decreased [3][6]Rapid (within 24 hours)[1]Up to 15 days[3][6]
Lisuride 0.1i.p.Significantly Decreased [3][6]RapidUp to 15 days[3][6]
Ketamine 3i.p.Significantly Decreased [3]RapidNot specified in this study
Vehicle -i.p.Baseline--

Table 2: Effects on Sucrose (B13894) Preference in the Sucrose Preference Test (SPT)

The SPT assesses anhedonia, a core symptom of depression. An increase in sucrose preference suggests a restoration of hedonic behavior.

CompoundDose (mg/kg)RouteSucrose Preference (%) vs. VehicleOnset of EffectDuration of Effect
This compound (Psilocybin) 1i.p.Significantly Increased [3][6]Rapid (within 48 hours)[6]Up to 15 days[2][3][6]
DOI 2.5i.p.Significantly Increased [3][6]Rapid (within 48 hours)[6]Up to 15 days[3][6]
Lisuride 0.1i.p.Significantly Increased [3][6]RapidUp to 15 days[3][6]
Ketamine 3i.p.Significantly Increased [3]RapidNot specified in this study
Vehicle -i.p.Baseline--

Table 3: Effects on Latency to Feed in the Novelty-Suppressed Feeding Test (NSFT)

The NSFT assesses anxiety-like behavior. A decreased latency to begin eating in a novel environment indicates anxiolytic effects.

CompoundDose (mg/kg)RouteLatency to Feed (seconds) vs. VehicleOnset of EffectDuration of Effect
This compound (Psilocybin) 1i.p.Significantly Decreased [3][6]Rapid (within 48 hours)[6]Up to 15 days[2][3][6]
DOI 2.5i.p.Significantly Decreased [3][6]Rapid (within 48 hours)[6]Up to 15 days[3][6]
Lisuride 0.1i.p.Significantly Decreased [3][6]RapidUp to 15 days[3][6]
Ketamine 3i.p.Significantly Decreased [3]RapidNot specified in this study
Vehicle -i.p.Baseline--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methodologies described in the cited preclinical studies.[1][6]

Animals
  • Species: Male C57BL/6J mice are commonly used.[1]

  • Age: Typically 8-10 weeks old at the start of the experiments.

  • Housing: Animals are group-housed (e.g., 4-5 per cage) under a standard 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified for a particular test.

Chronic Despair Model (CDM)

To induce a depressive-like phenotype, a chronic despair model can be employed. This involves repeated exposure to a stressor.

Drug Administration
  • All drugs are typically administered via intraperitoneal (i.p.) injection.

  • The volume of administration is generally 5 mL/kg.[6]

  • Vehicle control is often a saline solution (0.9% NaCl).

Behavioral Tests
  • Mice are individually placed in a transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • The total duration of the test is 6 minutes.

  • Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

  • The duration of immobility is recorded during the last 4 minutes of the test.

  • Mice are habituated to drinking from two bottles, one containing water and the other a 1% sucrose solution.

  • Following a period of water and food deprivation (e.g., 12-24 hours), mice are presented with the two pre-weighed bottles for a set duration (e.g., 1-2 hours).

  • The consumption of each liquid is measured by weighing the bottles before and after the test.

  • Sucrose preference is calculated as: (sucrose solution consumed / total liquid consumed) x 100.

  • Mice are food-deprived for 24 hours prior to the test.

  • A single food pellet is placed on a white paper platform in the center of a brightly lit, open-field arena.

  • Each mouse is placed in a corner of the arena, and the latency to take the first bite of the food pellet is recorded for a maximum of 10 minutes.

  • Immediately after the test, the mouse is returned to its home cage, and the amount of food consumed in 5 minutes is measured to control for appetite.

Signaling Pathways and Mechanisms of Action

The antidepressant effects of this compound (as psilocybin) are primarily attributed to its activity as a serotonin 2A (5-HT2A) receptor agonist.[7][8] However, research suggests that the downstream effects are complex and may not solely depend on this receptor.[2][3][6][9]

Proposed Signaling Pathway for this compound's Antidepressant Effects

The following diagram illustrates the proposed signaling cascade following the activation of the 5-HT2A receptor by this compound.

G Proposed Signaling Pathway of this compound This compound This compound (Psilocin) HT2AR 5-HT2A Receptor This compound->HT2AR Agonist Binding PLC Phospholipase C (PLC) HT2AR->PLC Activation IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolysis of PIP2 Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC BDNF Brain-Derived Neurotrophic Factor (BDNF) Ca_PKC->BDNF ↑ Expression & Release TrkB TrkB Receptor BDNF->TrkB Binding Synaptogenesis ↑ Synaptogenesis & Neuroplasticity TrkB->Synaptogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant

Caption: Proposed signaling cascade of this compound.

Experimental Workflow for Evaluating Antidepressant-like Effects

The diagram below outlines a typical experimental workflow for assessing the antidepressant potential of a novel compound in a rodent model of depression.

G Experimental Workflow for Preclinical Antidepressant Screening Start Acclimatization of Mice CDM Induction of Depressive-like Phenotype (e.g., Chronic Despair Model) Start->CDM Grouping Randomized Grouping (Vehicle, this compound, Comparators) CDM->Grouping Treatment Single Dose Drug Administration (i.p.) Grouping->Treatment Behavior Behavioral Testing Battery (FST, SPT, NSFT) Treatment->Behavior Analysis Data Collection & Statistical Analysis Behavior->Analysis End Evaluation of Antidepressant-like Efficacy Analysis->End

Caption: Workflow for preclinical antidepressant screening.

Logical Relationship of Receptor Involvement

Studies using 5-HT2A knockout mice have been instrumental in dissecting the receptor's role in the antidepressant-like effects of various compounds.

G Role of 5-HT2A Receptor in Antidepressant-like Effects cluster_wt Wild-Type Mice cluster_ko 5-HT2A Knockout Mice Luvesilocin_wt This compound (Psilocybin) Effect_wt Antidepressant-like Effects Observed Luvesilocin_wt->Effect_wt DOI_wt DOI DOI_wt->Effect_wt Lisuride_wt Lisuride Lisuride_wt->Effect_wt Luvesilocin_ko This compound (Psilocybin) Effect_ko_yes Antidepressant-like Effects Still Observed Luvesilocin_ko->Effect_ko_yes DOI_ko DOI Effect_ko_no Antidepressant-like Effects Abolished DOI_ko->Effect_ko_no Lisuride_ko Lisuride Lisuride_ko->Effect_ko_no

Caption: 5-HT2A receptor's role in antidepressant effects.

This diagram illustrates that while the antidepressant-like effects of DOI and Lisuride are dependent on the 5-HT2A receptor, this compound (as psilocybin) may exert its effects through additional mechanisms, as its efficacy is maintained in 5-HT2A knockout mice.[2][3][6] This suggests the involvement of other receptors or pathways in this compound's therapeutic action.

Conclusion

The preclinical data from rodent models strongly support the validation of this compound (as a psilocybin-like compound) as a potential rapid-acting antidepressant. A single administration produces significant and lasting antidepressant- and anxiolytic-like effects, comparable or superior to other serotonergic psychedelics and the fast-acting antidepressant ketamine. Notably, while the 5-HT2A receptor is a key target, this compound's mechanism of action appears to be more complex, suggesting a unique pharmacological profile that warrants further investigation for the development of novel therapeutics for treatment-resistant depression.

References

A Comparative Analysis of Luvesilocin's Active Metabolite, 4-HO-DiPT, and Other Serotonin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the serotonin (B10506) receptor cross-reactivity profile of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), the active metabolite of the novel psychedelic compound Luvesilocin, with other well-characterized serotonin receptor agonists. The data presented herein is intended to offer an objective overview to inform preclinical and clinical research in the field of serotonergic drug development.

Introduction to this compound and 4-HO-DiPT

This compound (also known as RE104) is a prodrug that is rapidly metabolized in the body to its active form, 4-HO-DiPT. As a tryptamine (B22526) derivative and an analog of the endogenous neurotransmitter serotonin, 4-HO-DiPT exerts its effects through interaction with various serotonin (5-HT) receptors. Understanding its binding affinity and functional activity across the diverse family of 5-HT receptors is crucial for elucidating its therapeutic potential and off-target effects. This guide compares the receptor interaction profile of 4-HO-DiPT with classic serotonergic agonists, including Psilocin (the active metabolite of psilocybin), N,N-Dimethyltryptamine (DMT), Lysergic acid diethylamide (LSD), and (±)-2,5-Dimethoxy-4-iodoamphetamine (DOI).

Comparative Receptor Binding and Functional Activity

The following tables summarize the in vitro binding affinities (Ki, nM) and functional potencies (EC50, nM) of 4-HO-DiPT and comparator agonists at various human serotonin receptor subtypes. Lower Ki values indicate higher binding affinity, while lower EC50 values indicate greater potency in functional assays.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

Receptor Subtype4-HO-DiPTPsilocin (4-HO-DMT)DMTLSDDOI
5-HT1A 5700[1]~100 - 200~170 - 1831.1High
5-HT1B -~180-15-
5-HT1D 1860[1]~300-12-
5-HT2A 120 - 922[1][2]~6 - 50~75 - 360[3]2.9~1
5-HT2B 460[1]~40-4.9-
5-HT2C 6400[1]~14 - 100~360 - 2630[3]23~5
5-HT5A ---9-
5-HT6 -Low affinity-2.3-
5-HT7 -Moderate affinity-6.8-

Table 2: Serotonin Receptor Functional Potencies (EC50, nM)

Receptor Subtype4-HO-DiPTPsilocin (4-HO-DMT)DMTLSDDOI
5-HT1A --4000 (adenylate cyclase inhibition)[4]--
5-HT2A Near full agonistPartial agonistPartial agonist7.2 (partial agonist)[5]63 (partial agonist)[6]
5-HT2C 6400 (partial agonist, ~72% efficacy)[1]Partial agonist-27 (partial agonist)[5]-

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinities and functional activities presented above.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293, CHO cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]Ketanserin for 5-HT2A, [³H]8-OH-DPAT for 5-HT1A, [¹²⁵I]DOI for 5-HT2A).

  • Test compound (e.g., 4-HO-DiPT) at a range of concentrations.

  • Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like ketanserin (B1673593) for 5-HT2A).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of the non-labeled antagonist.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Second Messenger Functional Assays

Objective: To determine the functional potency (EC50) of a test compound in modulating cyclic AMP (cAMP) levels.

Principle: Gs-coupled receptors, upon activation, stimulate adenylyl cyclase to produce cAMP. Conversely, Gi/o-coupled receptors inhibit adenylyl cyclase, leading to a decrease in cAMP levels. This assay measures the change in intracellular cAMP concentration in response to the test compound.

Materials:

  • A cell line stably expressing the target Gs or Gi/o-coupled serotonin receptor (e.g., CHO-K1 cells expressing human 5-HT1A).

  • Test compound at a range of concentrations.

  • Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production in Gi-coupled receptor assays).

  • A cAMP detection kit (e.g., LANCE Ultra cAMP kit, HTRF cAMP kit, or GloSensor cAMP assay).

  • Cell culture medium and reagents.

  • A microplate reader capable of detecting the signal from the chosen cAMP kit (e.g., fluorescence, luminescence, or time-resolved fluorescence).

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Addition: For Gs-coupled receptors, add varying concentrations of the test compound to the cells. For Gi/o-coupled receptors, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of forskolin to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the measured signal (proportional to cAMP concentration) against the logarithm of the test compound concentration. Use non-linear regression to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Objective: To determine the functional potency (EC50) of a test compound in inducing intracellular calcium mobilization.

Principle: Gq/11-coupled receptors, upon activation, stimulate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP₃), which in turn triggers the release of calcium (Ca²⁺) from intracellular stores. This assay measures the transient increase in intracellular Ca²⁺ concentration using a calcium-sensitive fluorescent dye.

Materials:

  • A cell line stably expressing the target Gq/11-coupled serotonin receptor (e.g., U2OS or HEK293 cells expressing human 5-HT2A).

  • Test compound at a range of concentrations.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127 (to aid in dye loading).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A microplate reader with fluorescence detection capabilities and injectors (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Injection and Measurement: Place the plate in the fluorescence microplate reader. The instrument will measure the baseline fluorescence and then inject varying concentrations of the test compound into the wells while continuously monitoring the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the test compound concentration. Use non-linear regression to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways for the serotonin receptors discussed and a generalized workflow for the experimental procedures.

G_protein_signaling cluster_Gi Gi/o-coupled (e.g., 5-HT1A) cluster_Gq Gq/11-coupled (e.g., 5-HT2A) Agonist_Gi Agonist (e.g., 4-HO-DiPT) Receptor_Gi 5-HT1A Receptor Agonist_Gi->Receptor_Gi G_protein_Gi Gi/o Protein Receptor_Gi->G_protein_Gi activates AC_Gi Adenylyl Cyclase G_protein_Gi->AC_Gi inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi produces PKA_Gi PKA cAMP_Gi->PKA_Gi activates Agonist_Gq Agonist (e.g., 4-HO-DiPT) Receptor_Gq 5-HT2A Receptor Agonist_Gq->Receptor_Gq G_protein_Gq Gq/11 Protein Receptor_Gq->G_protein_Gq activates PLC Phospholipase C G_protein_Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC

Caption: Simplified signaling pathways for Gi/o and Gq/11-coupled serotonin receptors.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays (cAMP / Ca²⁺ Flux) start_binding Prepare Cell Membranes incubate Incubate Membranes with Radioligand & Test Compound start_binding->incubate filter_wash Filter & Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze_binding Calculate Ki count->analyze_binding start_functional Culture Cells Expressing Target Receptor add_compound Add Test Compound start_functional->add_compound measure_signal Measure Second Messenger Signal add_compound->measure_signal add_compound->measure_signal (after dye loading for Ca²⁺ flux) analyze_functional Calculate EC50 measure_signal->analyze_functional

Caption: Generalized experimental workflows for binding and functional assays.

References

A Comparative In Vivo Analysis of the Psychoactive Effects of Luvesilocin and LSD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vivo comparison of the psychoactive effects of Luvesilocin and the classic psychedelic Lysergic Acid Diethylamide (LSD). The information presented is based on preclinical data and aims to offer an objective analysis for research and drug development purposes.

Introduction

This compound is a prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), a tryptamine (B22526) derivative with reported psychedelic properties.[1] LSD is a well-characterized ergoline (B1233604) derivative known for its potent and long-lasting psychoactive effects, primarily mediated by the serotonin (B10506) 5-HT2A receptor.[2] This guide will compare the in vivo psychoactive profiles of these two compounds, focusing on key preclinical behavioral assays that are predictive of hallucinogenic potential in humans.

Data Presentation: Quantitative Comparison of Psychoactive Effects

The following table summarizes the available quantitative data from in vivo studies to compare the potency of this compound's active metabolite, 4-HO-DiPT, and LSD in inducing a key behavioral proxy for psychedelic effects in rodents.

Parameter4-HO-DiPT (Active Metabolite of this compound)LSDAnimal Model
Head-Twitch Response (ED50) 1.03 mg/kg0.0529 mg/kg (52.9 µg/kg)C57BL/6J Mice

In Vivo Psychoactive Profile

Head-Twitch Response (HTR)

The head-twitch response in rodents is a rapid, involuntary head movement that is considered a reliable behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.[3] Both 4-HO-DiPT, the active metabolite of this compound, and LSD induce the head-twitch response in mice.

Based on the available data, LSD is significantly more potent than 4-HO-DiPT in inducing the head-twitch response. The median effective dose (ED50) for LSD to induce HTR in C57BL/6J mice is approximately 0.0529 mg/kg, while the ED50 for 4-HO-DiPT is 1.03 mg/kg in the same mouse strain.[2][3] This indicates that a much lower dose of LSD is required to produce this specific psychedelic-like behavioral effect compared to 4-HO-DiPT.

Drug Discrimination

Drug discrimination is a behavioral paradigm where animals are trained to distinguish between the subjective effects of a specific drug and a placebo. This assay is used to assess the similarity of the psychoactive effects of novel compounds to known substances.

Studies have shown that 4-HO-DiPT fully substitutes for the discriminative stimulus effects of the psychedelic drug 2,5-dimethoxy-4-methylamphetamine (DOM) in rats.[4] Similarly, LSD is known to substitute for DOM in drug discrimination studies.[5] While a direct head-to-head comparison of the ED50 values for 4-HO-DiPT and LSD in a drug discrimination paradigm using the same training drug was not identified in the reviewed literature, the available data suggests that both compounds produce subjective effects that are recognized by animals as being similar to those of a known hallucinogen. One study noted that the related compound N,N-diisopropyltryptamine (DiPT) only partially substituted for LSD in rats, suggesting potential differences in the qualitative subjective effects.[6]

Experimental Protocols

Head-Twitch Response (HTR) Assay

The head-twitch response is a widely used preclinical model to assess the potential hallucinogenic activity of a compound.

Experimental Workflow:

HTR_Workflow cluster_preparation Animal Preparation cluster_dosing Drug Administration cluster_observation Behavioral Observation cluster_analysis Data Analysis animal_model C57BL/6J Mice habituation Habituation to Test Chambers animal_model->habituation Acclimatization drug_admin Intraperitoneal (i.p.) Injection of this compound/LSD or Vehicle habituation->drug_admin observation Observation Period (e.g., 30-60 minutes) drug_admin->observation htr_counting Quantification of Head-Twitch Responses observation->htr_counting dose_response Dose-Response Curve Generation htr_counting->dose_response ed50 ED50 Calculation dose_response->ed50

Experimental workflow for the head-twitch response assay.

Methodology:

  • Animals: Male C57BL/6J mice are commonly used for this assay.[2]

  • Habituation: Prior to testing, animals are habituated to the testing environment (e.g., clear cylindrical observation chambers) for a set period.

  • Drug Administration: this compound, LSD, or a vehicle control is administered to the animals, typically via intraperitoneal (i.p.) injection. A range of doses is used to establish a dose-response curve.

  • Observation Period: Immediately following injection, the animals are placed in the observation chambers, and the frequency of head-twitch responses is recorded for a predetermined duration (e.g., 30-60 minutes). A head-twitch is characterized as a rapid, side-to-side rotational movement of the head.

  • Data Analysis: The number of head-twitches is counted for each animal at each dose. A dose-response curve is then generated, and the ED50 (the dose that produces 50% of the maximal response) is calculated to determine the potency of the compound.

Drug Discrimination Assay

This assay assesses the subjective effects of a drug by training animals to make a specific response to receive a reward after being administered the drug.

Methodology:

  • Apparatus: Standard two-lever operant conditioning chambers are used.

  • Training: Animals (typically rats) are trained to press one lever to receive a food reward after being injected with a known psychedelic drug (the "training drug," e.g., DOM or LSD). On days when they receive a vehicle injection, they must press the other lever to receive a reward. This training continues until the animals can reliably discriminate between the drug and vehicle.

  • Testing: Once trained, the animals are administered a test compound (e.g., 4-HO-DiPT or LSD) at various doses. The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: Full substitution is considered to have occurred if the animal predominantly presses the drug-appropriate lever (typically >80% of responses). The ED50 for substitution can be calculated to determine the potency of the test compound in producing similar subjective effects to the training drug.

Signaling Pathway

Both this compound (via its active metabolite 4-HO-DiPT) and LSD are believed to exert their primary psychoactive effects through their agonist activity at the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR).

Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc downstream Downstream Effects (e.g., Neuronal Excitability) ca_release->downstream pkc->downstream This compound This compound ho_dipt 4-HO-DiPT This compound->ho_dipt Metabolism (in vivo) lsd LSD lsd->receptor Agonist ho_dipt->receptor Agonist

Primary signaling pathway for this compound and LSD.

Activation of the 5-HT2A receptor by these agonists leads to the coupling and activation of the Gq/11 G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades ultimately lead to a range of downstream cellular effects, including alterations in neuronal excitability, which are thought to underlie the psychoactive properties of these compounds.

Conclusion

Based on the available in vivo preclinical data, both this compound (via its active metabolite 4-HO-DiPT) and LSD exhibit psychoactive effects consistent with classic serotonergic hallucinogens. A key difference lies in their potency, with LSD being significantly more potent in inducing the head-twitch response in mice. While both compounds produce subjective effects that are recognized as psychedelic-like in drug discrimination studies, further direct comparative studies are needed to fully elucidate the nuances in their in vivo psychoactive profiles. The shorter duration of action reported for 4-HO-DiPT compared to LSD may also represent a significant point of differentiation for potential therapeutic applications.

References

Comparative Efficacy of Luvesilocin and Traditional SSRIs in the Management of Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

Dissemination Level: For Researchers, Scientists, and Drug Development Professionals

Abstract: Major Depressive Disorder (MDD) remains a significant global health challenge, necessitating the development of novel therapeutics with improved efficacy and tolerability. This guide provides a comparative analysis of the hypothetical novel antidepressant, Luvesilocin, and traditional Selective Serotonin Reuptake Inhibitors (SSRIs). This compound is presented here as a selective kappa-opioid receptor (KOR) antagonist, a promising new class of antidepressants. This comparison is based on existing data for KOR antagonists and established clinical data for SSRIs. The guide details their distinct mechanisms of action, summarizes their efficacy from clinical and preclinical data, and outlines the experimental protocols used to evaluate them.

Introduction

While SSRIs have been a cornerstone of MDD treatment for decades, a substantial portion of patients do not achieve full remission, and many experience undesirable side effects. This has fueled the search for novel antidepressants with different mechanisms of action. This compound is conceptualized as a selective kappa-opioid receptor (KOR) antagonist. The endogenous opioid system, particularly the KOR, is implicated in the regulation of mood, reward, and stress responses. Dysregulation of this system is thought to contribute to depressive symptoms, especially anhedonia. By blocking KORs, this compound is hypothesized to restore the regulation of neurotransmitters like dopamine (B1211576) in the brain's reward pathways.[1][2]

Traditional SSRIs, in contrast, function by increasing the extracellular levels of serotonin, a neurotransmitter involved in mood regulation, by inhibiting its reuptake into the presynaptic neuron.[3] This guide will compare the efficacy of this compound (as represented by data from KOR antagonists) with that of traditional SSRIs.

Mechanisms of Action

The distinct signaling pathways of this compound and traditional SSRIs are visualized below.

cluster_0 This compound (KOR Antagonist) Pathway Stress Stress Dynorphin Dynorphin Stress->Dynorphin increases KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR activates Dopamine_Release_Inhibition Inhibition of Dopamine Release KOR->Dopamine_Release_Inhibition Dopamine_Release_Restoration Restoration of Dopamine Release KOR->Dopamine_Release_Restoration leads to Anhedonia_Depression Anhedonia & Depression Dopamine_Release_Inhibition->Anhedonia_Depression This compound This compound This compound->KOR blocks Antidepressant_Effect Antidepressant Effect Dopamine_Release_Restoration->Antidepressant_Effect

Figure 1: Hypothetical Signaling Pathway of this compound

cluster_1 Traditional SSRI Signaling Pathway Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron SERT Serotonin Transporter (SERT) SERT->Presynaptic_Neuron Serotonin_Vesicles Serotonin Vesicles Synaptic_Cleft Synaptic Cleft Serotonin_Vesicles->Synaptic_Cleft release Synaptic_Cleft->SERT reuptake Serotonin_Receptors Serotonin Receptors Synaptic_Cleft->Serotonin_Receptors binds to Serotonin_Receptors->Postsynaptic_Neuron SSRI SSRI SSRI->SERT blocks Increased_Serotonin Increased Synaptic Serotonin SSRI->Increased_Serotonin leads to Neuronal_Signaling Altered Neuronal Signaling Increased_Serotonin->Neuronal_Signaling Antidepressant_Effect Antidepressant Effect Neuronal_Signaling->Antidepressant_Effect Patient_Screening Patient Screening (MDD Diagnosis, Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (MADRS, HAM-D, SHAPS, CGI) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_1 This compound Randomization->Treatment_Arm_1 Treatment_Arm_2 SSRI (Active Comparator) Randomization->Treatment_Arm_2 Treatment_Arm_3 Placebo Randomization->Treatment_Arm_3 Weekly_Assessments Weekly Assessments (Efficacy and Safety) Treatment_Arm_1->Weekly_Assessments Treatment_Arm_2->Weekly_Assessments Treatment_Arm_3->Weekly_Assessments Endpoint_Assessment Endpoint Assessment (e.g., Week 8) Weekly_Assessments->Endpoint_Assessment Data_Analysis Data Analysis (Primary and Secondary Endpoints) Endpoint_Assessment->Data_Analysis

References

A Comparative Analysis of the Safety and Toxicological Profiles of Luvesilocin and Ketamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety and toxicological profiles of Luvesilocin, an investigational psychedelic compound, and ketamine, a well-established anesthetic and antidepressant. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation based on available preclinical and clinical data.

Disclaimer: this compound is an investigational drug and comprehensive public safety and toxicology data is limited. The information presented here for this compound is largely inferred from the pharmacological class of tryptamines and 5-HT2A receptor agonists. In contrast, ketamine has been extensively studied, and a larger body of toxicological data is available.

Section 1: Overview of Compounds

This compound (RE104/FT-104): A novel tryptamine (B22526) derivative and a prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT). As a serotonergic psychedelic, its primary mechanism of action is agonism at the serotonin (B10506) 5-HT2A receptor.[1][2][3] It is currently in Phase 2 clinical trials for the treatment of psychiatric disorders.

Ketamine: A non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[4] It is widely used as an anesthetic and has gained significant attention for its rapid-acting antidepressant effects.

Section 2: Quantitative Toxicological Data Comparison

Due to the limited public availability of preclinical data for this compound, this section primarily presents quantitative data for ketamine. The potential toxicological profile of this compound is discussed qualitatively in the subsequent sections based on its pharmacological class.

Table 1: Acute Toxicity Data for Ketamine

ParameterSpeciesRoute of AdministrationValueReference
LD50RatOral447 mg/kg[5]
LD50RatIntraperitoneal229 mg/kg[6]
LD50MouseOral617 mg/kg[5]
LD50RatIntravenous59 mg/kg[5]

Table 2: In Vitro Toxicology Data for Ketamine

AssayTest SystemEndpointResultReference
GenotoxicityS. typhimurium (Ames Test)MutagenicityNon-mutagenic[7]
Cardiovascular SafetyhERG-expressing Xenopus oocyteshERG channel inhibition (IC50)12.05 ± 1.38 µM[8]

Table 3: Cardiovascular Effects of Ketamine in Humans (Sub-anesthetic Doses)

ParameterChange from Baseline (Mean)PopulationReference
Systolic Blood Pressure+12.61 mm HgPatients with psychiatric disorders[9]
Diastolic Blood Pressure+8.49 mm HgPatients with psychiatric disorders[9]
Heart Rate+4.09 BPMPatients with psychiatric disorders[9]

Table 4: Neurotoxicity Data for Ketamine in Rodents

SpeciesDose and RegimenEndpointFindingReference
Rat (PND-7)20 mg/kg x 6 injectionsNeuronal ApoptosisSignificant increase in frontal cortex

Section 3: Comparative Toxicological Profile

3.1. Cytotoxicity

  • This compound: Specific cytotoxicity data (e.g., IC50 values in various cell lines) for this compound or 4-HO-DiPT are not publicly available. As a 5-HT2A agonist, some studies on related compounds have shown potential for both cytotoxic and protective effects depending on the cell type and conditions.[10]

  • Ketamine: Ketamine has a well-described cytotoxic effect at higher concentrations.[11]

3.2. Genotoxicity

  • This compound: No public data is available on the genotoxicity of this compound or 4-HO-DiPT. Tryptamine-based psychedelics are not generally known for mutagenic properties.

  • Ketamine: Studies using the Ames test have shown that ketamine is not mutagenic.[7] It is considered a weak oxidative DNA damaging agent at high concentrations but is devoid of mutagenic properties in eukaryotic and prokaryotic models.[11]

3.3. Cardiovascular Toxicity

  • This compound: As a serotonin 5-HT2A receptor agonist, this compound may cause transient increases in blood pressure and heart rate, a known effect of this class of compounds.[12][13] The cardiovascular effects of tryptamines are a point of consideration in their clinical development.[1][2]

  • Ketamine: Ketamine is known to have sympathomimetic effects, leading to dose-dependent, transient increases in blood pressure, heart rate, and cardiac output.[14][15] These effects are a key consideration in its clinical use, especially in patients with pre-existing cardiovascular conditions.[14][15] Ketamine also blocks the hERG potassium channel, which is an indicator of potential proarrhythmic risk.[8]

3.4. Neurotoxicity

  • This compound: The neurotoxic potential of this compound is not well-characterized. Some 5-HT2A agonists have been suggested to be neuroprotective under certain conditions.[4][10] However, the long-term effects of sustained 5-HT2A receptor activation are still an area of active research.

  • Ketamine: Ketamine's neurotoxicity is dose-dependent. At high or repeated doses, particularly in developing brains, it can induce neuronal apoptosis.[16] Lower, sub-anesthetic doses are generally considered to have a better safety profile in this regard.

3.5. Hepatotoxicity

  • This compound: There is no public data on the hepatotoxic potential of this compound.

  • Ketamine: Chronic or high-dose recreational use of ketamine has been associated with liver injury. However, at therapeutic doses for depression, significant hepatotoxicity is less common.

Section 4: Signaling Pathways

4.1. This compound (inferred for 5-HT2A Agonists)

This compound's active metabolite, 4-HO-DiPT, is a 5-HT2A receptor agonist. Activation of this G-protein coupled receptor (GPCR) initiates downstream signaling cascades, primarily through Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).

Luvesilocin_Signaling This compound This compound (Prodrug) Metabolite 4-HO-DiPT (Active Metabolite) This compound->Metabolite Metabolism Receptor 5-HT2A Receptor Metabolite->Receptor Agonist G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca_Release Ca2+ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Induces

Figure 1: Inferred signaling pathway for this compound via 5-HT2A receptor activation.

4.2. Ketamine

Ketamine's primary mechanism involves the blockade of the NMDA receptor, which is a key player in glutamatergic neurotransmission. This action is thought to underlie both its anesthetic and antidepressant effects, as well as its potential for neurotoxicity at high doses.

Ketamine_Signaling Ketamine Ketamine NMDA_Receptor NMDA Receptor Ketamine->NMDA_Receptor Blocks Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Mediates Glutamate Glutamate Glutamate->NMDA_Receptor Activates Downstream_Signaling Downstream Signaling (e.g., Excitotoxicity at high doses) Ca_Influx->Downstream_Signaling

Figure 2: Simplified signaling pathway for Ketamine via NMDA receptor antagonism.

Section 5: Experimental Protocols

The following are generalized protocols for key non-clinical toxicology studies, based on OECD and ICH guidelines.

5.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the ability of a compound to reduce cell viability.

MTT_Assay_Workflow Start Start Plate_Cells Plate cells in 96-well plate Start->Plate_Cells Incubate_1 Incubate (24h) Plate_Cells->Incubate_1 Add_Compound Add test compound (various concentrations) Incubate_1->Add_Compound Incubate_2 Incubate (24-72h) Add_Compound->Incubate_2 Add_MTT Add MTT reagent Incubate_2->Add_MTT Incubate_3 Incubate (2-4h) Add_MTT->Incubate_3 Solubilize Add solubilization solution (e.g., DMSO) Incubate_3->Solubilize Measure_Absorbance Measure absorbance (570 nm) Solubilize->Measure_Absorbance Analyze Analyze data (Calculate IC50) Measure_Absorbance->Analyze

Figure 3: Workflow for a standard MTT cytotoxicity assay.
  • Methodology: Based on the principle of reducing the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[17][18][19]

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The test compound is added at various concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT solution is added to each well and incubated for 2-4 hours to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at approximately 570 nm.

    • Cell viability is expressed as a percentage of the control, and the IC50 (concentration inhibiting 50% of cell growth) is calculated.

5.2. Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This assay is used to assess the mutagenic potential of a compound.[7][11][20][21][22]

Ames_Test_Workflow Start Start Prepare_Bacteria Prepare bacterial strains (e.g., S. typhimurium, E. coli) Start->Prepare_Bacteria Mix Mix bacteria, test compound, and S9 mix (or buffer) Prepare_Bacteria->Mix Plate Plate on minimal agar (B569324) Mix->Plate Incubate Incubate (48-72h) Plate->Incubate Count_Colonies Count revertant colonies Incubate->Count_Colonies Analyze Compare to control Count_Colonies->Analyze

Figure 4: Workflow for the Ames test for genotoxicity.
  • Methodology:

    • Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are used.

    • The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

    • The mixture is plated on a minimal agar medium lacking the required amino acid.

    • After incubation, the number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted.

    • A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

5.3. Cardiovascular Safety: hERG Potassium Channel Assay (ICH S7B)

This assay assesses the potential of a compound to block the hERG channel, which can lead to QT interval prolongation and cardiac arrhythmias.[12][23][24][25][26]

  • Methodology:

    • A cell line stably expressing the hERG potassium channel (e.g., HEK293 or CHO cells) is used.

    • The whole-cell patch-clamp technique is employed to measure the hERG current in response to a specific voltage clamp protocol.

    • The cells are exposed to various concentrations of the test compound.

    • The inhibition of the hERG current is measured, and an IC50 value is determined.

    • The results are compared to positive controls (e.g., dofetilide, moxifloxacin).

5.4. In Vivo Neurotoxicity Study (OECD 424)

This study evaluates the potential for a compound to cause adverse effects on the nervous system.[27][28][29][30][31]

  • Methodology:

    • The test substance is administered to rodents (usually rats) at three or more dose levels for a specified period (e.g., 28 or 90 days).

    • A comprehensive functional observational battery (FOB) is performed at various time points to assess sensory, motor, and autonomic function.

    • Motor activity is quantified using an automated device.

    • At the end of the study, neuropathological examination of central and peripheral nervous system tissues is conducted.

    • Endpoints include clinical signs, body weight, food consumption, behavioral changes, and histopathological findings.

5.5. In Vivo Repeated Dose Systemic Toxicity Study (OECD 408)

This 90-day study in rodents provides information on the general toxicological profile of a compound, including potential hepatotoxicity.[16][32][33][34][35]

  • Methodology:

    • The test substance is administered daily to rodents (usually rats) at three or more dose levels for 90 days.

    • Animals are observed daily for clinical signs of toxicity.

    • Body weight and food consumption are measured weekly.

    • Hematology and clinical biochemistry parameters (including liver function tests like ALT and AST) are assessed at the end of the study.

    • A full necropsy is performed, and organs are weighed and examined for gross pathology.

    • Histopathological examination of major organs and tissues is conducted to identify target organ toxicity.

Section 6: Conclusion

The available data suggests that this compound and ketamine have distinct safety and toxicological profiles, primarily due to their different mechanisms of action.

  • Ketamine's toxicity is well-documented and includes dose-dependent neurotoxicity, cardiovascular stimulation, and potential for hepatotoxicity with chronic use. Its genotoxic potential appears to be low.

  • This compound's toxicological profile is not yet fully characterized. As a 5-HT2A agonist, potential concerns may include transient cardiovascular effects. The general class of tryptamine psychedelics is not typically associated with significant organ toxicity or genotoxicity at therapeutic doses.

Further preclinical and clinical studies are required to fully delineate the safety profile of this compound and to allow for a more direct and comprehensive comparison with ketamine. Researchers should consider these differing profiles when designing future studies and clinical trials.

References

Benchmarking Luvesilocin's Therapeutic Index Against Other Psychedelics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of psychedelic research is rapidly evolving, with a renewed focus on developing novel therapeutics for a range of psychiatric disorders. Luvesilocin (also known as RE104), a prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), is an emerging psychedelic compound currently in Phase 2 clinical trials for postpartum and treatment-resistant depression.[1][2] A key differentiator for this compound is its reported shorter duration of psychedelic effects compared to classic psychedelics like psilocybin, potentially offering a more manageable clinical profile.[2]

This guide provides a comparative analysis of the therapeutic index of this compound against established psychedelics, namely psilocybin, lysergic acid diethylamide (LSD), and N,N-dimethyltryptamine (DMT). The therapeutic index, a ratio of a drug's toxic dose to its effective dose, is a critical measure of its safety margin. Due to this compound's status as an investigational drug, publicly available data on its median lethal dose (LD50) is limited. Therefore, this comparison will leverage available preclinical and clinical safety and efficacy data to provide a comprehensive overview for research and drug development professionals.

Comparative Data Summary

The following tables summarize the available quantitative data for this compound (and its active metabolite 4-HO-DiPT) and other classic psychedelics. It is important to note that direct comparison of therapeutic indices can be challenging due to variations in experimental conditions across studies, such as animal species, route of administration, and specific behavioral assays used.

Compound Toxicity (LD50) Species Route of Administration Efficacy (ED50/Effective Dose) Efficacy Assay Species Route of Administration Calculated Therapeutic Index (LD50/ED50)
This compound (4-HO-DiPT) Not Publicly Available--1.03 mg/kgHead-Twitch ResponseMouseNot SpecifiedNot Calculable
1 mg/kgForced Swim TestRatSubcutaneous
3 mg/kgFear ExtinctionMouseIntraperitoneal
Psilocybin (active as Psilocin) 280 mg/kg[3]RatOral~0.3 mg/kg[4]Head-Twitch ResponseMouseNot Specified~933
1 mg/kgForced Swim TestMouseIntraperitoneal280
LSD 16.5 mg/kg[5]RatIntravenous0.0529 mg/kg[1]Head-Twitch ResponseMouseNot Specified~312
DMT Not Publicly Available (Range for 5-MeO-DMT: 48-278 mg/kg in mice via different routes)--10 mg/kgForced Swim TestRatIntraperitonealNot Calculable

Note: The therapeutic indices are estimations based on available data and should be interpreted with caution due to inter-study and inter-species variability.

Experimental Protocols

Toxicity Assessment: Median Lethal Dose (LD50) Determination

Objective: To determine the dose of a substance that is lethal to 50% of a test animal population.

Methodology (General Protocol):

  • Animal Model: Typically, rodents such as mice or rats are used.[6][7]

  • Route of Administration: The substance is administered via various routes, including oral (p.o.), intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.), to mimic potential human exposure.[8]

  • Dose Escalation: Animals are divided into groups, and each group receives a different dose of the substance. Doses are typically escalated until a dose that causes 100% mortality and a dose that causes 0% mortality are identified.[6]

  • Observation Period: Animals are observed for a set period, usually 24 to 48 hours, for signs of toxicity and mortality.[8]

  • Calculation: The LD50 value is calculated using statistical methods such as the Reed-Muench or probit analysis.[6]

Efficacy Assessment: Head-Twitch Response (HTR) Assay

Objective: To quantify the psychedelic potential of a compound in rodents, as the head-twitch response is a behavioral proxy for 5-HT2A receptor activation.[1][2]

Methodology:

  • Animal Model: Mice are commonly used for this assay.[1][2]

  • Drug Administration: The test compound is administered to the mice, typically via intraperitoneal or subcutaneous injection.

  • Observation: Following administration, individual mice are placed in an observation chamber. The number of rapid, side-to-side head movements (head twitches) is counted over a specified period (e.g., 30 minutes).[1]

  • Data Analysis: The dose-response relationship is analyzed to determine the ED50, the dose that produces 50% of the maximal response.[1]

Efficacy Assessment: Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of a compound in rodents. The test is based on the principle that an animal will cease attempts to escape a stressful, inescapable situation (immobility), and antidepressants can reverse this "behavioral despair."[6][8][9][10][11]

Methodology:

  • Animal Model: Mice or rats are used.[8][10]

  • Procedure:

    • Pre-test Session (optional but common): The animal is placed in a cylinder of water from which it cannot escape for a period (e.g., 15 minutes). This is done to induce a state of immobility on the subsequent test day.[10]

    • Test Session (typically 24 hours later): The animal is again placed in the water-filled cylinder for a shorter duration (e.g., 5-6 minutes).[11]

  • Drug Administration: The test compound is administered before the test session at varying time points depending on the study design.

  • Measurement: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded during the test session.[11]

  • Data Analysis: A reduction in immobility time compared to a vehicle-treated control group is indicative of an antidepressant-like effect. The effective dose can be determined from dose-response studies.

Signaling Pathways and Experimental Workflows

Serotonin (B10506) 5-HT2A Receptor Signaling Pathway

The primary mechanism of action for classic psychedelics involves agonism at the serotonin 5-HT2A receptor.[12] Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events. The diagram below illustrates the canonical Gq/11 pathway and the β-arrestin pathway, both of which are implicated in the effects of psychedelics.[1]

5-HT2A Receptor Signaling cluster_membrane Cell Membrane cluster_gq Gq/11 Pathway cluster_arrestin β-Arrestin Pathway Psychedelic Psychedelic (e.g., this compound's active metabolite) Receptor 5-HT2A Receptor Psychedelic->Receptor Binds to Gq Gq/11 Receptor->Gq Activates Arrestin β-Arrestin Receptor->Arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling & Psychedelic Effects Ca->Downstream PKC->Downstream Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Signaling Arrestin->MAPK Arrestin_Downstream Other Cellular Responses MAPK->Arrestin_Downstream

5-HT2A Receptor Signaling Pathways
Experimental Workflow for Preclinical Psychedelic Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a novel psychedelic compound like this compound.

Preclinical Psychedelic Evaluation Workflow cluster_discovery Compound Discovery & Synthesis cluster_in_vitro In Vitro Characterization cluster_in_vivo_efficacy In Vivo Efficacy Models cluster_in_vivo_safety In Vivo Safety & Toxicity cluster_pk Pharmacokinetics Compound Synthesize Novel Compound (e.g., this compound) Binding Receptor Binding Assays (e.g., 5-HT2A affinity) Compound->Binding Tox Acute Toxicity Studies (LD50 Determination) Compound->Tox PK_studies ADME Studies (Absorption, Distribution, Metabolism, Excretion) Compound->PK_studies Functional Functional Assays (e.g., Calcium mobilization) Binding->Functional HTR Head-Twitch Response (HTR) (Psychedelic Potential) Functional->HTR FST Forced Swim Test (FST) (Antidepressant-like Effects) Functional->FST Fear Fear Extinction (Anxiolytic Effects) Functional->Fear Safety_Pharm Safety Pharmacology (Cardiovascular, CNS effects) Tox->Safety_Pharm Clinical Clinical Trials (Phase 1, 2, 3) a->Clinical Proceed to Clinical Trials

Preclinical Psychedelic Evaluation Workflow

Discussion and Conclusion

This comparative guide highlights the current understanding of this compound's therapeutic potential in relation to classic psychedelics. While a definitive therapeutic index for this compound cannot be calculated without publicly available LD50 data, the existing preclinical and early clinical findings are promising.

  • Efficacy: Preclinical studies demonstrate that this compound's active metabolite, 4-HO-DiPT, exhibits efficacy in established animal models of psychedelic activity (Head-Twitch Response) and antidepressant effects (Forced Swim Test). Notably, the effective dose in the FST (1 mg/kg) is comparable to that of psilocybin, suggesting similar antidepressant-like potency in this model.

  • Safety and Tolerability: Phase 1 clinical data for this compound indicate that it is generally safe and well-tolerated in humans, with a shorter duration of psychedelic effects compared to psilocybin.[2] This could translate to a more manageable clinical administration and reduced resource burden. The lack of a publicly available LD50 value is a significant data gap that will likely be addressed as the drug progresses through clinical development.

  • Comparison with other Psychedelics:

    • Psilocybin has a wide therapeutic index in rodents, suggesting a high margin of safety. Its longer duration of action, however, presents logistical challenges in a clinical setting.

    • LSD also demonstrates a significant therapeutic index in animal models. Its high potency and long duration of action are key considerations for its therapeutic development.

    • DMT is known for its rapid onset and short duration of action. The lack of a clear LD50 value in the public domain makes a direct therapeutic index comparison difficult.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Luvesilocin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Luvesilocin, a novel tryptamine (B22526) compound under investigation. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guidance is intended to supplement, not replace, institutional and regulatory protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

I. This compound Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for understanding its potential hazards and environmental fate.

PropertyValueSource
IUPAC Name 5-[[3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-yl]oxy]-5-oxopentanoic acidPubChem[1]
Molecular Formula C21H30N2O4PubChem[1]
Molecular Weight 374.5 g/mol PubChem[1]
Drug Class Serotonergic psychedelicWikipedia[2]
Known Aliases RE104, FT-104, 4-glutaryloxy-N,N-diisopropyltryptamineWikipedia[2]

II. Core Disposal Principles

The primary goal of this compound disposal is to prevent its release into the environment and to neutralize its psychoactive properties. The following principles, derived from general best practices for pharmaceutical waste, should guide all disposal activities.

  • Prioritize Professional Disposal: The preferred method for the disposal of this compound is through a licensed hazardous waste disposal contractor.

  • Avoid Environmental Release: Do not dispose of this compound down the drain or in regular trash without appropriate deactivation.[3][4] Psychoactive compounds can have detrimental effects on aquatic life and are not effectively removed by standard wastewater treatment processes.

  • Deactivation is Key: When professional disposal is not immediately available, this compound must be rendered non-retrievable and inert.

  • Consult Safety Data Sheets (SDS): While a specific SDS for this compound is not publicly available, always refer to the SDS for any chemical used in your research for specific handling and disposal instructions.[5][6]

III. Step-by-Step Disposal Protocol

This protocol outlines the recommended steps for the safe disposal of small quantities of this compound typically found in a research setting.

A. Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure you are wearing the appropriate PPE:

  • Safety goggles or face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • Lab coat

B. Deactivation and Disposal Procedure

  • Segregate Waste: Isolate all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment.

  • Deactivation of Liquid Waste:

    • For solutions containing this compound, transfer the liquid to a designated chemical waste container.

    • If a chemical waste program is not available, deactivate the this compound by mixing it with an inert, absorbent material such as cat litter or activated charcoal.[3][4][7][8] The goal is to make the substance undesirable and difficult to recover.

  • Deactivation of Solid Waste:

    • For solid this compound, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol) before proceeding with the deactivation step described above for liquids.

    • Alternatively, mix the solid waste directly with an equal or greater amount of an inert material like cat litter or sand.[3][4][7][8]

  • Final Disposal:

    • Place the deactivated mixture in a sealed, leak-proof container.

    • Clearly label the container as "Hazardous Waste: this compound (Deactivated)."

    • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.

C. Disposal of Contaminated Materials

  • Sharps: All needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for disposal.

  • Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as chemical waste. The cleaned glassware can then be disposed of or reused according to standard laboratory procedures.

  • PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

IV. Experimental Workflow and Disposal Pathway

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

Luvesilocin_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated assess_quantity Assess Quantity and Form (Solid, Liquid, Contaminated Material) start->assess_quantity is_sharps Is it a sharp? assess_quantity->is_sharps sharps_container Place in Sharps Container is_sharps->sharps_container Yes is_liquid Is it liquid waste? is_sharps->is_liquid No final_container Place in Labeled, Sealed Hazardous Waste Container sharps_container->final_container liquid_deactivation Deactivate with Inert Material (e.g., cat litter, activated charcoal) is_liquid->liquid_deactivation Yes is_solid Is it solid waste? is_liquid->is_solid No liquid_deactivation->final_container solid_deactivation Dissolve and Deactivate or Mix with Inert Material is_solid->solid_deactivation Yes is_ppe Is it contaminated PPE? is_solid->is_ppe No solid_deactivation->final_container ppe_disposal Bag and Seal for Hazardous Disposal is_ppe->ppe_disposal Yes ppe_disposal->final_container ehs_disposal Dispose via Institutional EHS or Licensed Contractor final_container->ehs_disposal

Caption: Workflow for this compound Waste Disposal

Disposal_Decision_Pathway This compound Disposal Decision Pathway start This compound for Disposal check_sds Consult this compound SDS (if available) start->check_sds institutional_policy Review Institutional EHS Policy check_sds->institutional_policy professional_disposal Is Professional Disposal Available? institutional_policy->professional_disposal use_contractor Arrange for Pickup by Licensed Contractor professional_disposal->use_contractor Yes deactivation_required Deactivation Required (On-site) professional_disposal->deactivation_required No end Disposal Complete use_contractor->end follow_protocol Follow Deactivation Protocol deactivation_required->follow_protocol final_disposal Store for Professional Disposal follow_protocol->final_disposal final_disposal->end

Caption: Decision Pathway for this compound Disposal

References

Luvesilocin: A Guide to Safe Handling and Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Luvesilocin (also known as RE104 and FT-104) is an investigational new drug. A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on best practices for handling potent, novel pharmaceutical compounds and data available for its active metabolite, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT). All procedures must be preceded by a formal risk assessment conducted by qualified safety professionals.

This compound is a psychedelic drug of the tryptamine (B22526) family, currently under development for the treatment of psychiatric disorders.[1] As a prodrug of the potent psychoactive compound 4-HO-DiPT, it must be handled with extreme care to prevent occupational exposure. The active metabolite, 4-HO-DiPT, is known to cause skin and eye irritation and may cause respiratory irritation. Due to its psychoactive nature, even low-dose exposure could result in adverse effects. Therefore, robust containment and personal protective equipment (PPE) strategies are essential.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound in solid form or in solution. The following table summarizes the minimum PPE requirements for various laboratory activities. For potent compounds, it is a standard practice to wear two pairs of gloves, with the outer pair being changed frequently.[2]

Activity Engineering Controls Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Receiving & Unpacking N/ADouble Nitrile GlovesSafety Glasses with Side ShieldsN95 Respirator (minimum)Disposable Lab Coat
Handling Solids (Weighing, Aliquoting) Ventilated Enclosure (e.g., Chemical Fume Hood, Glovebox)Double Nitrile Gloves (Outer pair changed after task)Chemical Safety GogglesN95 or higher (e.g., PAPR), based on risk assessmentDisposable Gown (low-permeability, solid front, tight cuffs)
Solution Preparation Chemical Fume HoodDouble Nitrile GlovesChemical Safety Goggles and Face ShieldN95 or higher, based on risk assessmentDisposable Gown (low-permeability, solid front, tight cuffs)
Compound Administration (in-vitro/in-vivo) Biosafety Cabinet or Ventilated EnclosureDouble Nitrile GlovesSafety Glasses with Side ShieldsAs required by risk assessmentDisposable Lab Coat or Gown
Waste Disposal N/ADouble Nitrile Gloves (Heavy-duty outer)Chemical Safety GogglesAs required by risk assessmentDisposable Gown
Spill Cleanup N/ADouble Nitrile Gloves (Heavy-duty outer)Chemical Safety Goggles and Face ShieldPowered Air-Purifying Respirator (PAPR) recommendedDisposable, chemical-resistant coveralls

Safe Handling and Disposal Workflow

Adherence to a strict, documented workflow is critical to ensure safety and minimize contamination. The following diagram outlines the key stages for handling this compound, from receipt to disposal.

LuvesilocinWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Waste Management RiskAssessment 1. Conduct Risk Assessment PrepWorkspace 2. Prepare & Decontaminate Workspace RiskAssessment->PrepWorkspace DonPPE 3. Don Required PPE PrepWorkspace->DonPPE Receive 4. Receive & Log Compound DonPPE->Receive Weigh 5. Weigh/Aliquot in Containment Receive->Weigh PrepareSol 6. Prepare Solution in Fume Hood Weigh->PrepareSol Decontaminate 7. Decontaminate Equipment & Surfaces PrepareSol->Decontaminate DoffPPE 8. Doff PPE Correctly Decontaminate->DoffPPE DisposeWaste 9. Segregate & Dispose of Waste DoffPPE->DisposeWaste SolidWaste Solid Waste (PPE, vials) DisposeWaste->SolidWaste LiquidWaste Liquid Waste (solvents, media) DisposeWaste->LiquidWaste SharpsWaste Sharps (needles) DisposeWaste->SharpsWaste FinalDisposal 10. Final Disposal via Certified Vendor SolidWaste->FinalDisposal LiquidWaste->FinalDisposal SharpsWaste->FinalDisposal

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。